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  • Product: N-benzyl-4-nitrobenzamide
  • CAS: 2585-26-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-benzyl-4-nitrobenzamide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of N-benzyl-4-nitrobenzamide, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-benzyl-4-nitrobenzamide, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, provides detailed synthetic and purification protocols, and explores its current and potential applications. The information presented herein is underpinned by established scientific literature and best practices in chemical research.

Core Chemical and Physical Properties

N-benzyl-4-nitrobenzamide is an organic compound characterized by a benzamide core structure with a benzyl group attached to the nitrogen and a nitro group at the para position of the benzoyl ring.[1] This substitution pattern imparts specific chemical and physical properties that are critical for its application in synthesis and materials science.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
IUPAC Name N-benzyl-4-nitrobenzamide[2]
CAS Number 2585-26-4[2][3]
Molecular Formula C₁₄H₁₂N₂O₃[1][2]
Molecular Weight 256.26 g/mol [1][2]
Appearance Typically a yellow or white solid[1][4]
Melting Point Approximately 140-143 °C[1]
Boiling Point Approximately 488.9 °C at standard atmospheric pressure[1]
Solubility Soluble in common organic solvents like chloroform (CDCl₃) and dimethyl sulfoxide (DMSO).[1]

Synthesis and Purification: A Validated Protocol

The synthesis of N-benzyl-4-nitrobenzamide is most commonly achieved through the condensation reaction between 4-nitrobenzoic acid and benzylamine.[1] This method is reliable and scalable for laboratory settings. An alternative approach involves the oxidative amidation of an aldehyde and an amine.[1][4]

Synthetic Workflow: Condensation Reaction

The following diagram illustrates the workflow for the synthesis of N-benzyl-4-nitrobenzamide via a condensation reaction.

Synthesis_Workflow Reagents 4-Nitrobenzoic Acid + Benzylamine Reaction Condensation Reaction (e.g., with catalyst) Reagents->Reaction Crude_Product Crude N-benzyl-4-nitrobenzamide Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure N-benzyl-4-nitrobenzamide Purification->Pure_Product Analysis Characterization (NMR, IR, MS) Pure_Product->Analysis

Caption: Synthetic workflow for N-benzyl-4-nitrobenzamide.

Step-by-Step Synthesis Protocol

This protocol details the synthesis of N-benzyl-4-nitrobenzamide from 4-nitrobenzoic acid and benzylamine.

Materials:

  • 4-Nitrobenzoic acid

  • Benzylamine

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC/DMAP)

  • Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

  • Triethylamine (Et₃N) or another suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or ethyl acetate for recrystallization

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzoic acid in anhydrous DCM. Cool the solution in an ice bath.

  • Slowly add thionyl chloride (or another activating agent) to the solution. If using thionyl chloride, a catalytic amount of dimethylformamide (DMF) can be added. Stir the reaction mixture at room temperature until the acid is fully converted to the acid chloride (monitor by TLC or IR spectroscopy).

  • Amidation: In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.

  • Slowly add the freshly prepared 4-nitrobenzoyl chloride solution to the benzylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

Procedure:

  • Dissolve the crude N-benzyl-4-nitrobenzamide in a minimal amount of hot ethanol or ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Spectroscopic Characterization

The structure of N-benzyl-4-nitrobenzamide can be unequivocally confirmed using a combination of spectroscopic techniques.

TechniqueKey ObservationsSource(s)
¹H NMR (CDCl₃, 500 MHz)δ 8.28 (d, J = 9.0 Hz, 2H), δ 7.96 (d, J = 9.0 Hz, 2H), δ 7.36 (m, 5H), δ 6.47 (bs, 1H), δ 4.67 (d, J = 6.0 Hz, 2H)[4]
¹³C NMR (CDCl₃, 125 MHz)δ 165.7, 149.9, 140.3, 137.8, 129.3, 128.5, 128.3, 124.2, 44.8[4]
IR Spectroscopy ~1665 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), ~1345 cm⁻¹ (symmetric NO₂ stretch)[1]
Mass Spectrometry (EI)m/z 256 (M⁺), m/z 150 (base peak, [O₂NC₆H₄CO]⁺), m/z 91 ([C₇H₇]⁺)[1]

Chemical Reactivity and Applications

The chemical reactivity of N-benzyl-4-nitrobenzamide is dictated by its three primary functional groups: the amide linkage, the aromatic nitro group, and the benzyl group.

Reactivity Compound N-benzyl-4-nitrobenzamide Amide Amide Hydrolysis/ Reduction Compound->Amide Amide Nitro Nitro Group Reduction Compound->Nitro Nitro Group Aromatic Electrophilic/Nucleophilic Aromatic Substitution Compound->Aromatic Aromatic Rings

Caption: Key reactive sites of N-benzyl-4-nitrobenzamide.

Key Reactions
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing a pathway to synthesize N-benzyl-4-aminobenzamide. This derivative can serve as a building block for more complex molecules, including potential pharmaceutical agents.

  • Amide Bond Cleavage: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and benzylamine.

  • Acyl Transfer Reactions: The compound can participate in acyl transfer reactions, which has been a subject of study in chemical research.[1]

Applications

N-benzyl-4-nitrobenzamide serves as a valuable intermediate in several areas of chemical and pharmaceutical research:

  • Reagent in Chemical Research: It is frequently used as a starting material or intermediate in the synthesis of more complex organic molecules.[1]

  • Pharmaceutical Development: Benzamide derivatives are a well-established class of compounds with a wide range of biological activities.[1] The structural motif of N-benzyl-4-nitrobenzamide makes it a candidate for investigation in drug discovery programs, particularly in the development of antimicrobial agents.[1][5]

  • Material Science: There is potential for its use in the development of novel materials, although specific applications are still under investigation.[1]

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-benzyl-4-nitrobenzamide is a chemical compound with well-defined properties and established synthetic routes. Its utility as a research chemical and a potential building block in medicinal chemistry and materials science is evident. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing safe handling and validated experimental protocols.

References

  • National Center for Biotechnology Information. (n.d.). N-benzyl-4-nitrobenzamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). n-(4-Nitrobenzyl)benzamide. PubChem. [Link]

  • SpectraBase. (n.d.). N-Benzyl-4-nitrobenzamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • MDPI. (2024, February 12). N-(2,2-Diphenylethyl)-4-nitrobenzamide. [Link]

  • National Center for Biotechnology Information. (2024, May). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 2585-26-4 | Product Name : N-Benzyl-4-nitrobenzamide. [Link]

Sources

Exploratory

N-benzyl-4-nitrobenzamide structure elucidation

An In-depth Technical Guide to the Structure Elucidation of N-benzyl-4-nitrobenzamide Abstract This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of N-benzyl-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of N-benzyl-4-nitrobenzamide

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of N-benzyl-4-nitrobenzamide (C₁₄H₁₂N₂O₃). Intended for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It details the strategic application and interpretation of multiple analytical techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each section explains the scientific rationale behind the choice of experiment, provides detailed, field-tested protocols, and interprets the resulting data to build a cohesive and definitive structural assignment. The workflow emphasizes a self-validating system, where data from each technique corroborates the others, ensuring the highest degree of scientific integrity and confidence in the final structural determination.

Introduction: The Analytical Challenge

N-benzyl-4-nitrobenzamide is a benzamide derivative featuring a benzyl group on the amide nitrogen and a nitro group at the para position of the benzoyl ring.[1] Its molecular structure contains several key features—an amide linkage, two distinct aromatic rings, and a nitro functional group—that are amenable to a multi-faceted analytical approach. The primary goal of structure elucidation is not merely to confirm the expected connectivity but to rigorously exclude all other possibilities, including isomers such as N-(4-nitrobenzyl)benzamide.[2]

The synthesis of this compound, typically via the condensation of 4-nitrobenzoic acid with benzylamine, presents potential side reactions and impurities that necessitate a robust analytical workflow.[1] This guide presents a logical progression of experiments designed to provide an unambiguous structural assignment.

The Elucidation Workflow: A Strategic Overview

Elucidation_Workflow Synthesis Hypothesized Structure: N-benzyl-4-nitrobenzamide IR FTIR Spectroscopy Synthesis->IR Quick Functional Group Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR Functional Groups Confirmed, Proceed to Connectivity Confirmation Confirmed Structure IR->Confirmation MS Mass Spectrometry (EI, HRMS) NMR->MS Connectivity Mapped, Confirm Mass NMR->Confirmation Xray Single Crystal X-ray Diffraction MS->Xray Mass & Formula Confirmed, Determine 3D Structure MS->Confirmation Xray->Confirmation

Caption: A logical workflow for the definitive structure elucidation of a synthesized compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: The first step in analyzing a newly synthesized sample is often Fourier Transform Infrared (FTIR) spectroscopy. It is a rapid, non-destructive technique that provides immediate evidence for the presence or absence of key functional groups. For N-benzyl-4-nitrobenzamide, we are specifically looking for the characteristic vibrations of the amide N-H bond, the amide carbonyl (C=O), and the nitro group (N-O) bonds. Their presence provides the first piece of evidence that the desired reaction has occurred.

Data Presentation: Predicted IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Rationale & Expected Appearance
Amide N-H Stretch 3300 - 3500 A single, sharp to medium peak, indicative of a secondary amide.
Aromatic C-H Stretch 3000 - 3100 Multiple weak, sharp peaks just above 3000 cm⁻¹.
Aliphatic C-H Stretch 2850 - 3000 Weak peaks from the benzyl -CH₂- group.
Amide C=O Stretch (Amide I) ~1665 A very strong, sharp absorption. Its position indicates a conjugated secondary amide.[1]
Aromatic C=C Stretch 1450 - 1600 Multiple peaks of varying intensity.
Nitro N=O Asymmetric Stretch ~1520 A very strong, characteristic absorption.[1]
Amide N-H Bend (Amide II) 1510 - 1550 A strong peak, often overlapping with the nitro group stretch.

| Nitro N=O | Symmetric Stretch | ~1345 | A strong, characteristic absorption.[1] |

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation (ATR): Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol and performing a background scan. Place a small, spatula-tip amount of the solid N-benzyl-4-nitrobenzamide sample directly onto the crystal. Apply pressure using the anvil to ensure good contact.[3]

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.[3]

    • Scan Range: 4000 to 400 cm⁻¹.[3]

    • Resolution: 4 cm⁻¹.[3]

    • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.[3]

  • Data Processing: The previously recorded background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.[3]

Trustworthiness: The presence of strong absorptions around 1665 cm⁻¹, 1520 cm⁻¹, and 1345 cm⁻¹ provides high confidence in the formation of an amide and the retention of the nitro group. This data justifies proceeding with more detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For N-benzyl-4-nitrobenzamide, ¹H NMR will reveal the number of distinct proton environments and their neighbor relationships (via spin-spin coupling), while ¹³C NMR will identify the number of unique carbon environments.

Data Presentation: ¹H and ¹³C NMR Spectral Data The following data are based on published spectra for N-benzyl-4-nitrobenzamide, typically recorded in deuterated chloroform (CDCl₃).[4]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Protons (Label) Predicted Chemical Shift (δ, ppm) Multiplicity Integration J-Coupling (Hz) Assignment Rationale
Amide NH ~6.47 Broad Singlet (bs) 1H - Exchange broadening is common for amide protons.
Benzyl -CH₂ - ~4.67 Doublet (d) 2H ~6.0 Coupled to the single amide N-H proton.
Benzyl Ar-H ~7.36 Multiplet (m) 5H - Protons of the unsubstituted benzyl ring appear in a complex multiplet.
Nitrobenzoyl Ar-H ~7.96 Doublet (d) 2H ~9.0 Protons ortho to the carbonyl group, deshielded.

| Nitrobenzoyl Ar-H | ~8.28 | Doublet (d) | 2H | ~9.0 | Protons ortho to the electron-withdrawing nitro group, strongly deshielded. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon (Label) Predicted Chemical Shift (δ, ppm) Assignment Rationale
Benzyl -C H₂- ~44.8 Aliphatic carbon attached to nitrogen.
Nitrobenzoyl C -H (ortho to NO₂) ~124.2 Aromatic CH ortho to the strongly electron-withdrawing nitro group.
Benzyl C -H ~128.3 Unsubstituted aromatic carbons of the benzyl group.
Benzyl C -H ~128.5 Unsubstituted aromatic carbons of the benzyl group.
Nitrobenzoyl C -H (ortho to C=O) ~129.3 Aromatic CH ortho to the carbonyl group.
Benzyl C (quaternary) ~137.8 The carbon of the benzyl ring attached to the CH₂ group.
Nitrobenzoyl C (quaternary) ~140.3 The carbon of the nitrobenzoyl ring attached to the carbonyl group.
Nitrobenzoyl C -NO₂ (quaternary) ~149.9 The carbon attached to the highly deshielding nitro group.

| Amide C =O | ~165.7 | Carbonyl carbon, characteristic chemical shift for an amide. |

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the N-benzyl-4-nitrobenzamide sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[3]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.[3]

    • Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').[3]

    • Number of Scans: 16-32.[3]

    • Relaxation Delay: 1-2 seconds.[3]

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.[3]

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the instrument used.[3]

    • Pulse Program: Proton-decoupled experiment (e.g., Bruker 'zgpg30').[3]

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.[3]

    • Relaxation Delay: 2 seconds.[3]

    • Referencing: Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[3]

Trustworthiness: The distinct A₂B₂ pattern of the para-substituted nitrobenzoyl ring (two doublets at ~7.96 and ~8.28 ppm) and the coupling between the benzylic CH₂ and the amide NH are crucial pieces of evidence. This data strongly supports the N-benzyl-4-nitrobenzamide structure over its N-(4-nitrobenzyl)benzamide isomer, which would show a different aromatic splitting pattern and a CH₂ group coupled to an NH adjacent to a non-nitrated benzoyl ring.

Mass Spectrometry: Molecular Weight and Formula Verification

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, with high-resolution instruments (HRMS), its exact elemental composition. Electron Ionization (EI) is a common technique that also induces fragmentation, providing a molecular "fingerprint" that can further support the proposed structure.

Data Presentation: Predicted Mass Spectral Data

m/z Value Ion Identity Rationale
256 [M]⁺˙ Molecular ion, corresponding to the formula C₁₄H₁₂N₂O₃.
150 [O₂NC₆H₄CO]⁺ Acylium ion from cleavage of the amide C-N bond (α-cleavage). This is a key fragment.
106 [C₆H₅CH₂NH]⁺˙ Fragment from cleavage of the amide C-N bond.

| 91 | [C₆H₅CH₂]⁺ | Tropylium ion, a very common and stable fragment from benzyl groups. |

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition (EI-MS):

    • Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatograph (GC) inlet.

    • Ionization: Standard Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).[3]

    • Scan Range: m/z 50 to 500.[3]

  • Data Acquisition (HRMS):

    • Technique: Electrospray Ionization (ESI) is commonly used for HRMS.

    • Analysis: The exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) is measured.

    • Formula Confirmation: The measured exact mass is compared to the theoretical exact mass for C₁₄H₁₂N₂O₃ (256.0848) to confirm the elemental composition.[5]

Trustworthiness: Observing the molecular ion at m/z 256 confirms the molecular weight. The presence of the acylium ion fragment at m/z 150 is definitive proof of the 4-nitrobenzoyl moiety, while the fragment at m/z 91 confirms the benzyl group. High-resolution data confirming the elemental formula provides an exceptionally high degree of confidence.

Single Crystal X-ray Crystallography: Unambiguous 3D Structure

Expertise & Experience: While the combination of NMR and MS provides a robust 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It determines the precise spatial arrangement of every atom in the solid state, confirming connectivity, bond lengths, bond angles, and stereochemistry.

Authoritative Grounding: The crystal structure of N-benzyl-4-nitrobenzamide has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 200859.[1][6] This provides an authoritative reference against which newly obtained data can be compared.

Data Presentation: Crystallographic Data

Parameter Value Source
CCDC Number 200859 [1][6]
Molecular Formula C₁₄H₁₂N₂O₃ [1]
Molecular Weight 256.26 g/mol [1]
Crystal System Monoclinic Predicted[1]

| Space Group | P2₁/c | Predicted[1] |

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Instrument: A single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

    • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

    • Procedure: The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected over a wide angular range.

  • Structure Solution and Refinement:

    • Specialized software is used to process the diffraction data, solve the phase problem (determine the initial positions of the atoms), and refine the atomic coordinates and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

Conclusion: A Self-Validating Analytical Narrative

The structure elucidation of N-benzyl-4-nitrobenzamide serves as a prime example of a comprehensive and self-validating analytical workflow. FTIR provided the initial confirmation of essential functional groups. High-field NMR spectroscopy meticulously mapped the atomic connectivity, crucially distinguishing the target molecule from its key isomers. Mass spectrometry verified the molecular weight and elemental composition while revealing fragmentation patterns consistent with the assigned structure. Finally, single-crystal X-ray crystallography provided the ultimate, unambiguous 3D structure. Each technique provided a layer of evidence that was both independent and corroborative, leading to a final structural assignment of the highest possible confidence.

References

  • PubChem. N-benzyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Jamalifard, S., Mokhtari, J., & Mirjafary, Z. (2019). Supporting Information: One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. Royal Society of Chemistry. [Link]

  • SpectraBase. N-Benzyl-4-nitrobenzamide - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. [Link]

  • Google Patents. RU2103260C1 - Method for production of 4-nitrobenzamide.
  • NIST. Benzenemethanol, 4-nitro-. NIST Chemistry WebBook. [Link]

  • Pharmaffiliates. N-Benzyl-4-nitrobenzamide | CAS No : 2585-26-4. [Link]

  • Patsnap. How to Detect Amide Degradation Using Chromatographic Techniques. (2026). [Link]

  • PubMed. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. (1998). [Link]

  • Chemistry Education. Synthesis and analysis of amides. [Link]

  • PubChem. n-(4-Nitrobenzyl)benzamide. National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-Depth Technical Guide to N-benzyl-4-nitrobenzamide

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-benzyl-4-nitrobenzamide, a key chemical intermediate and a scaffold of interest in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-benzyl-4-nitrobenzamide, a key chemical intermediate and a scaffold of interest in medicinal chemistry. We will delve into its fundamental properties, detail a robust synthesis protocol, outline methods for its structural characterization, and discuss its relevance in the field of drug development.

Core Molecular and Physical Properties

N-benzyl-4-nitrobenzamide is an organic compound featuring a central benzamide core. A benzyl group is attached to the amide nitrogen, and a nitro group is substituted at the para-position (position 4) of the benzoyl ring.[1] This substitution pattern is crucial to its chemical reactivity and potential biological activity.

The key identifiers and physicochemical properties are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂N₂O₃[1][2][3][4]
Molecular Weight 256.26 g/mol [1][2][3]
IUPAC Name N-benzyl-4-nitrobenzamide[1][3]
CAS Number 2585-26-4[1][2][3]
Appearance Typically a yellow or white solid[1][5]
Melting Point ~140-143 °C[1]
Topological Polar Surface Area 74.9 Ų[2][3]

Synthesis via Schotten-Baumann Acylation

The most common and reliable method for synthesizing N-benzyl-4-nitrobenzamide is through the Schotten-Baumann reaction.[6][7][8][9] This reaction involves the acylation of an amine (benzylamine) with an acyl chloride (4-nitrobenzoyl chloride) under basic conditions.[6][10]

Underlying Principles and Mechanistic Causality

The Schotten-Baumann reaction is a nucleophilic acyl substitution.[6][7] The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This forms a tetrahedral intermediate.[6][7][8]

  • Role of the Base: An aqueous base, typically sodium hydroxide (NaOH), serves two critical functions. Firstly, it neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction.[7][11] This is crucial because the accumulation of acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Secondly, the base facilitates the deprotonation of the positively charged nitrogen in the intermediate, driving the reaction towards completion.[7][10]

  • Intermediate Collapse: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group, to yield the final stable amide product.[7]

The use of a two-phase system (e.g., an organic solvent like dichloromethane and an aqueous base) is a hallmark of the "Schotten-Baumann conditions," ensuring that the reactants can interact efficiently while the acid byproduct is effectively neutralized in the aqueous phase.[7]

Detailed Experimental Protocol

This protocol is adapted from established methodologies for analogous reactions.[9]

Materials:

  • Benzylamine (1.0 eq)

  • 4-Nitrobenzoyl chloride (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • 2 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in dichloromethane.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2.0 eq). Cool the biphasic mixture to 0 °C in an ice bath.

  • Acylation: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in a separate portion of dichloromethane. Add this solution dropwise to the cooled, vigorously stirring reaction mixture over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[9]

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 2 M HCl, deionized water, and finally with brine.[9] This removes unreacted base, salts, and residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter off the drying agent, and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.[9]

  • Purification: The resulting crude solid product should be purified by recrystallization, typically from an ethanol/water mixture, to yield pure N-benzyl-4-nitrobenzamide as a solid.

Synthesis Workflow Diagram

G cluster_prep Preparation (0°C) cluster_reaction Reaction cluster_workup Work-up & Purification A Benzylamine in CH₂Cl₂ D Vigorous Stirring (Biphasic Mixture) A->D B Aqueous NaOH B->D C 4-Nitrobenzoyl Chloride in CH₂Cl₂ C->D Dropwise Addition E Warm to RT Stir 2-4h D->E F Separate Organic Layer E->F G Wash (HCl, H₂O, Brine) F->G H Dry (Na₂SO₄) & Concentrate G->H I Recrystallize (Ethanol/H₂O) H->I J Pure N-benzyl-4-nitrobenzamide I->J

Caption: Workflow for the synthesis of N-benzyl-4-nitrobenzamide.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural characterization.[12]

Spectroscopic Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive map of the molecule's carbon-hydrogen framework.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the amide C=O and N-H bonds, and the nitro (NO₂) group.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and offers information about its fragmentation pattern, further confirming the structure.[12]

Expected Spectroscopic Data

The following table summarizes the characteristic spectral data for N-benzyl-4-nitrobenzamide.

TechniqueObservationExpected Value / Range
¹H NMR (CDCl₃)Benzyl methylene protons (-CH₂-)δ ~4.67 ppm (doublet, J ≈ 6.0 Hz)[1][5]
Amide proton (-NH-)δ ~6.47 ppm (broad singlet)[1][5]
Aromatic protons (benzyl ring)δ ~7.36 ppm (multiplet, 5H)[5]
Aromatic protons (nitrobenzoyl ring)δ ~7.96 ppm (doublet, 2H) & ~8.28 ppm (doublet, 2H)[5]
¹³C NMR (CDCl₃)Benzyl methylene carbon (-CH₂-)δ ~44.8 ppm[5]
Amide carbonyl carbon (-C=O)δ ~165.7 ppm[5]
Aromatic carbonsδ ~124.2 - 149.9 ppm[5]
IR Spectroscopy N-H stretch~3300-3500 cm⁻¹
C=O stretch (Amide I)~1630-1680 cm⁻¹
N-O asymmetric stretch (Nitro)~1500-1550 cm⁻¹
N-O symmetric stretch (Nitro)~1330-1370 cm⁻¹
Mass Spec. (EI)Molecular Ion [M]⁺m/z = 256
Analytical Workflow Diagram

G cluster_spec Spectroscopic Analysis cluster_data Data Interpretation Input Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR IR FT-IR Spectroscopy Input->IR MS Mass Spectrometry Input->MS NMR_Data Structural Connectivity (C-H Framework) NMR->NMR_Data IR_Data Functional Group ID (C=O, N-H, NO₂) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Conclusion Confirmed Structure of N-benzyl-4-nitrobenzamide NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Analytical workflow for spectroscopic characterization.

Applications in Research and Drug Development

The N-benzyl-4-nitrobenzamide scaffold is of significant interest to medicinal chemists and drug development professionals. Benzamide moieties are prevalent in a wide range of pharmaceuticals.[1] The nitroaromatic group, in particular, is a key feature in several potent therapeutic agents.

Antimycobacterial Activity: Recent research has highlighted the potential of nitrobenzamide derivatives as powerful antitubercular agents.[13][14] These compounds often act as inhibitors of the decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1) enzyme, which is essential for the synthesis of the mycobacterial cell wall.[13][14] Specifically, N-benzyl 3,5-dinitrobenzamides, which are structurally related to the topic compound, have shown excellent in-vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[13][15] The N-benzyl group and the dinitrobenzamide core have been identified as preferred structural features for potent activity.[15] This makes N-benzyl-4-nitrobenzamide a valuable starting material or fragment for the synthesis of new anti-TB drug candidates.

Chemical Reagent: Beyond its direct biological relevance, N-benzyl-4-nitrobenzamide serves as a useful reagent and intermediate in synthetic organic chemistry for developing novel compounds and studying reaction mechanisms.[1]

Conclusion

N-benzyl-4-nitrobenzamide is a well-defined chemical entity with the molecular formula C₁₄H₁₂N₂O₃ and a molecular weight of 256.26 g/mol . Its synthesis is reliably achieved through the Schotten-Baumann reaction, a fundamental process in organic chemistry. A robust analytical workflow employing NMR, IR, and mass spectrometry provides unambiguous structural confirmation. The compound's primary significance for drug development professionals lies in its role as a key structural motif and synthetic precursor for a new generation of nitroaromatic-based antimycobacterial agents.

References

  • Chemistry Schotten Baumann Reaction.
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.
  • N-benzyl-4-nitrobenzamide | 2585-26-4. Smolecule.
  • N-benzyl-4-nitrobenzamide 2585-26-4 wiki. Guidechem.
  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes.
  • Schotten Baumann Reaction. BYJU'S.
  • Reaction Mechanism of Schotten Baumann Reaction. Physics Wallah.
  • N-benzyl-4-nitrobenzamide | C14H12N2O3 | CID 347074. PubChem, NIH.
  • N-benzyl-4-nitrobenzamide (C14H12N2O3). PubChemLite.
  • A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides. Benchchem.
  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide deriv
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI.
  • Supporting Inform
  • Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide. Benchchem.
  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. PMC, NIH.

Sources

Exploratory

An In-depth Technical Guide to N-benzyl-4-nitrobenzamide (CAS No. 2585-26-4)

Abstract N-benzyl-4-nitrobenzamide is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis and a scaffold of increasing interest in medicinal chemistry.[1] Its structure, featuring a b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-benzyl-4-nitrobenzamide is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis and a scaffold of increasing interest in medicinal chemistry.[1] Its structure, featuring a benzyl group on the amide nitrogen and a nitro group at the para position of the benzoyl ring, provides a unique combination of chemical reactivity and potential for biological interaction.[1] This guide provides a comprehensive technical overview of N-benzyl-4-nitrobenzamide, detailing its physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, it explores the compound's known and potential biological activities, drawing insights from studies on related nitrobenzamide and N-benzyl benzamide structures, and outlines essential safety and handling protocols. This document is intended to be a foundational resource for researchers utilizing or investigating this compound in synthetic and drug discovery applications.

Chemical Identity and Physicochemical Properties

N-benzyl-4-nitrobenzamide is an organic compound typically appearing as a yellow solid.[1] The core structure consists of a central benzamide moiety, functionalized with an electron-withdrawing nitro group and a benzyl substituent.[1]

Nomenclature and Structure
  • IUPAC Name: N-benzyl-4-nitrobenzamide[2]

  • CAS Number: 2585-26-4[1][2]

  • Molecular Formula: C₁₄H₁₂N₂O₃[1][2]

  • SMILES: C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[O-][1][2]

  • InChI Key: WSUTZIPSLNPTAU-UHFFFAOYSA-N[1][2]

Physicochemical Data

The key physical and chemical properties of N-benzyl-4-nitrobenzamide are summarized in the table below. These properties are critical for its handling, purification, and application in various experimental settings.

PropertyValueSource(s)
Molecular Weight 256.26 g/mol [1][2]
Appearance Yellow Solid[1]
Melting Point 140-143 °C[1]
Boiling Point ~488.9 °C (at 760 mmHg)[1]
Topological Polar Surface Area 74.9 Ų[2]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 3[3]
pKa (Predicted) 13.50 ± 0.46[3]

Synthesis and Purification

The synthesis of N-benzyl-4-nitrobenzamide can be accomplished through several established routes in organic chemistry. The choice of method often depends on the desired scale, available starting materials, and required purity. The most common approach involves the formation of an amide bond between 4-nitrobenzoic acid (or its activated derivative) and benzylamine.

Common Synthetic Methodologies
  • Condensation Reaction: This is a direct approach involving the condensation of 4-nitrobenzoic acid and benzylamine, often facilitated by a catalyst such as boric acid or polyethylene glycol at elevated temperatures.[1]

  • Oxidative Amidation: This method utilizes a 4-nitrobenzaldehyde and benzylamine in the presence of an oxidizing agent and catalytic system.[1] A detailed protocol for a related reaction is provided below.

  • From Acyl Chloride: A highly efficient laboratory-scale method involves converting 4-nitrobenzoic acid to 4-nitrobenzoyl chloride (using thionyl chloride or oxalyl chloride), followed by its reaction with benzylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

Detailed Experimental Protocol: Synthesis via Oxidative Amidation

This protocol is adapted from a general method for the synthesis of amides from aldehydes and provides a validated pathway to N-benzyl-4-nitrobenzamide.[4] The causality behind this one-pot procedure lies in the in-situ formation of an N-chloroamine intermediate, which then reacts with the aldehyde, catalyzed by a copper-based metal-organic framework (MOF), followed by elimination to yield the amide.

Reagents & Equipment:

  • 4-Nitrobenzaldehyde

  • Benzylamine

  • N-Chlorosuccinimide (NCS)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Cu₂(BDC)₂(DABCO) catalyst

  • Acetonitrile (CH₃CN)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, heating mantle

  • Rotary evaporator

Step-by-Step Procedure:

  • To a solution of benzylamine (1 mmol) in acetonitrile (5 mL), add N-Chlorosuccinimide (NCS) (1 mmol).

  • Stir the reaction mixture for 1 hour at room temperature. This step is crucial for the formation of the N-chlorobenzylamine intermediate.

  • Add 4-nitrobenzaldehyde (1 mmol), the Cu₂(BDC)₂(DABCO) catalyst (10 mol%), and TBHP (1 mmol, 70% solution).

  • Increase the reaction temperature to 65 °C and allow the mixture to stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to recover the catalyst.

  • Evaporate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by silica gel column chromatography using a hexane/ethyl acetate (4:1) eluent system to afford pure N-benzyl-4-nitrobenzamide.[4]

Diagram: Synthesis Workflow

G Figure 1: Oxidative Amidation Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification R1 Benzylamine P1 Step 1: Mix Benzylamine & NCS (1h at RT) R1->P1 R2 NCS R2->P1 R3 4-Nitrobenzaldehyde P2 Step 2: Add Aldehyde, Catalyst, TBHP (2h at 65°C) R3->P2 R4 Catalyst & Oxidant R4->P2 P1->P2 P3 Step 3: Catalyst Filtration P2->P3 P4 Step 4: Solvent Evaporation P3->P4 P5 Step 5: Column Chromatography P4->P5 Final Pure N-benzyl-4-nitrobenzamide P5->Final

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized N-benzyl-4-nitrobenzamide. The following data represents typical spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The chemical shifts are highly dependent on the solvent used.

¹H NMR (500 MHz, CDCl₃): [4]

  • δ 8.28 (d, J = 9.0 Hz, 2H): Aromatic protons ortho to the nitro group. The strong electron-withdrawing nature of the NO₂ group significantly deshields these protons, shifting them downfield.

  • δ 7.96 (d, J = 9.0 Hz, 2H): Aromatic protons meta to the nitro group (ortho to the carbonyl).

  • δ 7.36 (m, 5H): Overlapping signals from the five protons of the benzyl ring.

  • δ 6.47 (bs, 1H): Broad singlet corresponding to the amide N-H proton. Broadening is common due to quadrupolar relaxation and potential chemical exchange.[1]

  • δ 4.67 (d, J = 6.0 Hz, 2H): Methylene protons (-CH₂-) of the benzyl group, appearing as a doublet due to coupling with the adjacent N-H proton.[1][4]

¹³C NMR (125 MHz, CDCl₃): [4]

  • δ 165.7: Carbonyl carbon (C=O).

  • δ 149.9: Aromatic carbon attached to the nitro group.

  • δ 140.3: Quaternary aromatic carbon of the benzoyl ring.

  • δ 137.8: Quaternary aromatic carbon of the benzyl ring.

  • δ 129.3, 128.5, 128.3, 124.2: Aromatic CH carbons.

  • δ 44.8: Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)AssignmentFunctional GroupSource(s)
~3430 - 3325N-H StretchAmide[1]
~1665 - 1619C=O Stretch (Amide I)Carbonyl[1]
~1584 - 1605C=C StretchAromatic Ring[1]
~1520Asymmetric N-O StretchNitro Group[1]
~1345Symmetric N-O StretchNitro Group[1]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For N-benzyl-4-nitrobenzamide (C₁₄H₁₂N₂O₃), the expected exact mass is 256.0848 Da.[2]

Reactivity and Potential Biological Applications

The chemical reactivity of N-benzyl-4-nitrobenzamide is dominated by its three main functional components: the nitro group, the amide linkage, and the aromatic rings. These features also form the basis of its potential biological activities.

Chemical Reactivity
  • Nitro Group Reduction: The nitro group is readily reducible to an amine group (N-benzyl-4-aminobenzamide) using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a common strategy in medicinal chemistry to introduce a new functional group for further derivatization or to modulate biological activity.

  • Amide Stability: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions at high temperatures.

  • Aromatic Substitution: The aromatic rings can undergo electrophilic substitution, although the 4-nitrobenzoyl ring is strongly deactivated towards this type of reaction.

Biological Significance and Potential Applications

While specific biological data on N-benzyl-4-nitrobenzamide is limited, the core scaffold is prevalent in compounds with significant pharmacological activities.[1] The nitroaromatic moiety itself is a recognized pharmacophore in various therapeutic areas, often acting as a bio-reducible group that can generate reactive nitrogen species under hypoxic conditions.[5]

  • Antimicrobial and Antitubercular Agents: The nitrobenzamide scaffold is a key component of novel antitubercular agents.[6][7] These compounds are believed to inhibit the essential Mycobacterium tuberculosis enzyme DprE1.[6][7] Although the specific activity of the title compound is not detailed, its structural similarity suggests it could be a valuable starting point for the development of new anti-infective agents.[1]

  • Enzyme Inhibition: The broader N-benzyl benzamide scaffold has been successfully exploited to develop potent and selective enzyme inhibitors. For example, derivatives have been reported as sub-nanomolar inhibitors of butyrylcholinesterase (BChE), a target for advanced Alzheimer's disease.[8] Other derivatives have been designed as tubulin polymerization inhibitors for anticancer applications and as dual modulators of soluble epoxide hydrolase (sEH) and PPARγ for metabolic syndrome.[9][10]

  • Anti-inflammatory Activity: Certain nitrobenzamide derivatives have been shown to inhibit the production of nitric oxide (NO) in macrophages, suggesting potential anti-inflammatory applications through the modulation of inducible nitric oxide synthase (iNOS).[11]

Diagram: Potential Therapeutic Pathways

G Figure 2: Potential Therapeutic Targets for the Benzamide Scaffold cluster_disease Disease Areas cluster_target Molecular Targets Scaffold N-benzyl-4-nitrobenzamide Scaffold T1 DprE1 Enzyme Scaffold->T1 T2 Butyrylcholinesterase (BChE) Scaffold->T2 T3 Tubulin Polymerization Scaffold->T3 T4 iNOS / COX-2 Scaffold->T4 D1 Infectious Disease (e.g., Tuberculosis) D2 Neurodegenerative Disease (e.g., Alzheimer's) D3 Oncology D4 Inflammation T1->D1 T2->D2 T3->D3 T4->D4

Safety and Handling

Specific, comprehensive safety and toxicity data for N-benzyl-4-nitrobenzamide are not widely available.[3] Therefore, precautions should be based on data from structurally related compounds, such as 4-nitrobenzamide. It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hazard Classification (Inferred from 4-Nitrobenzamide):

    • Harmful if swallowed (Acute oral toxicity, Category 4).[12]

    • May cause skin and eye irritation.[13]

    • May cause respiratory system irritation.[13]

  • Recommended PPE:

    • Eye Protection: Safety glasses with side-shields or chemical goggles.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Laboratory coat.

  • Handling and Storage:

    • Avoid breathing dust. Use only in a well-ventilated area.[14]

    • Wash hands thoroughly after handling.[14]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Disclaimer: The safety information provided is based on related compounds and should be used as a guideline. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier and perform their own risk assessment before use.

Conclusion

N-benzyl-4-nitrobenzamide (CAS 2585-26-4) is a well-defined chemical entity with straightforward synthesis and characterization profiles. While it serves as a useful synthetic intermediate, its true potential may lie in its application as a foundational scaffold for drug discovery. The demonstrated efficacy of related N-benzyl benzamide and nitrobenzamide compounds against a range of therapeutic targets—from infectious diseases to oncology and neurodegeneration—positions this molecule as a promising starting point for the development of novel chemical probes and therapeutic leads. Future research should focus on a more thorough evaluation of its specific biological activity profile and toxicological properties.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347074, N-benzyl-4-nitrobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 282107, n-(4-Nitrobenzyl)benzamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Benzyl-4-nitrobenzamide. John Wiley & Sons, Inc. Retrieved from [Link]

  • Li, G., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Chinese Chemical Letters, 29(10), 1541-1544. Available at: [Link]

  • Alpoim, M. C., et al. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 26(11), 3328. Available at: [Link]

  • Supporting Information for publication on Cu2(BDC)2(DABCO) catalyzed synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Sigma-Aldrich. (2025, December 17). SAFETY DATA SHEET - 4-Nitrobenzyl alcohol. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 4-nitro-N-benzyl-N-undecyl-. John Wiley & Sons, Inc. Retrieved from [Link]

  • DePorre, Y., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1726-1731. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Supporting Information for publication on N-benzyl-4-nitrobenzamide derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Atanasova, M., et al. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank, 2024(1), M1775. Available at: [Link]

  • Wang, S., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(17), 11648-11670. Available at: [Link]

  • ResearchGate. (2025, August 6). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Retrieved from [Link]

  • Tang, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. Available at: [Link]

  • Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.
  • ResearchGate. (n.d.). Effects of temperature with respect to the scope of N-benzyl-4.... Retrieved from [Link]

  • Journal of Chemical Sciences. (n.d.). Novel CAL-B catalyzed synthetic protocols for pyridodipyrimidines and mercapto oxadiazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bipyridine Ether-Type Bifunctional Precursors. Retrieved from [Link]

  • ResearchGate. (2025, September 2). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Retrieved from [Link]

Sources

Foundational

N-benzyl-4-nitrobenzamide IUPAC name and synonyms

An In-Depth Technical Guide to N-benzyl-4-nitrobenzamide: Nomenclature, Synthesis, and Characterization Abstract N-benzyl-4-nitrobenzamide is a substituted benzamide derivative of significant interest in synthetic organi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-benzyl-4-nitrobenzamide: Nomenclature, Synthesis, and Characterization

Abstract

N-benzyl-4-nitrobenzamide is a substituted benzamide derivative of significant interest in synthetic organic chemistry. It serves as a versatile intermediate and a model compound for studying amide bond formation and reactivity. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and various synonyms. A detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution is presented, complete with mechanistic insights and a step-by-step workflow. Furthermore, this document consolidates its key physicochemical and spectroscopic data, offering a self-validating framework for its identification and characterization by researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

The foundational step in working with any chemical compound is a precise understanding of its identity. This section details the formal nomenclature, common synonyms, and critical identifiers for N-benzyl-4-nitrobenzamide.

IUPAC Name

The systematic name for the compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is N-benzyl-4-nitrobenzamide .[1][2]

Synonyms

In literature and commercial catalogs, this compound may be referenced by several other names:

  • N-Benzyl-p-nitrobenzamide[3]

  • Benzamide, 4-nitro-N-(phenylmethyl)[3]

  • N-Benzyl-4-nitro-benzamide[1]

  • (4-nitrophenyl)-N-benzylcarboxamide[1]

  • 4-Nitro-N-(phenylmethyl)benzamide[3]

Molecular Structure

The structure consists of a central amide functional group linking a benzyl group via its nitrogen atom and a 4-nitrophenyl group via its carbonyl carbon.

Caption: Experimental workflow for the synthesis of N-benzyl-4-nitrobenzamide.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes. The causality behind key steps is explained to ensure both reproducibility and a deeper understanding of the process.

Materials:

  • 4-Nitrobenzoyl chloride (1.0 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (95%)

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Amine Addition: In a separate dropping funnel, prepare a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

    • Causality Note: Triethylamine is a non-nucleophilic organic base used to scavenge the HCl produced during the reaction. This is critical because HCl would otherwise protonate the benzylamine, rendering it non-nucleophilic and stopping the reaction.

  • Reaction Execution: Cool the flask containing the 4-nitrobenzoyl chloride solution to 0 °C using an ice bath. Add the benzylamine/triethylamine solution dropwise over 15-20 minutes with vigorous stirring.

    • Causality Note: The initial cooling and slow addition are performed to control the exothermic nature of the acylation reaction, preventing the formation of side products.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. a. Wash the organic layer sequentially with 1 M HCl. This step removes excess triethylamine by forming its water-soluble hydrochloride salt. b. Wash with saturated NaHCO₃ solution to remove any unreacted 4-nitrobenzoyl chloride (via hydrolysis to the sodium salt of 4-nitrobenzoic acid) and residual HCl. c. Wash with brine to remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. A crude yellow solid should be obtained.

  • Purification: Purify the crude solid by recrystallization from a hot ethanol/water mixture to yield pure N-benzyl-4-nitrobenzamide as a crystalline solid.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The following data provides a benchmark for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the exact structure of the molecule. The proton (¹H) and carbon-13 (¹³C) NMR data are highly diagnostic.

¹H NMR (500 MHz, CDCl₃) [4]¹³C NMR (125 MHz, CDCl₃) [4]
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
8.28 (d, J=9.0 Hz, 2H)Aromatic (H ortho to -NO₂)165.7C=O (Amide carbonyl)
7.96 (d, J=9.0 Hz, 2H)Aromatic (H meta to -NO₂)149.9C-NO₂
7.36 (m, 5H)Benzyl aromatic protons140.3Aromatic C (quaternary)
6.47 (bs, 1H)N-H (Amide proton)137.8Benzyl C (quaternary)
4.67 (d, J=6.0 Hz, 2H)-CH₂- (Benzylic methylene)129.3, 128.5, 128.3, 124.2Aromatic CH
44.8-CH₂- (Benzylic methylene)
  • Expertise Note: In the ¹H NMR spectrum, the two doublets at 8.28 and 7.96 ppm are characteristic of a 1,4-disubstituted (para) benzene ring with strongly electron-withdrawing (-NO₂) and electron-donating (-CONH-) groups. The broad singlet for the amide proton (N-H) around 6.47 ppm is typical and its chemical shift can be solvent-dependent. The doublet at 4.67 ppm confirms the methylene bridge coupled to the adjacent N-H proton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Frequency (cm⁻¹) Assignment
~3300N-H stretch (Amide)
~3050Aromatic C-H stretch
~1640C=O stretch (Amide I band)
~1540N-H bend (Amide II band)
~1520 & ~1350Asymmetric & Symmetric N-O stretch (-NO₂)
  • Expertise Note: The presence of a strong absorption band around 1640 cm⁻¹ (Amide I) is definitive proof of the carbonyl group in an amide linkage. The sharp bands for the nitro group are also crucial for confirmation.

Applications in Research and Development

N-benzyl-4-nitrobenzamide is primarily utilized in the following areas:

  • Synthetic Intermediate: The nitro group can be readily reduced to an amine (-NH₂), which can then be further functionalized. This makes the compound a valuable precursor for the synthesis of more complex molecules, including dyes and potential pharmaceutical agents. [5]* Reagent in Chemical Research: It serves as a model substrate in studies of reaction mechanisms, particularly those involving amide bond cleavage, acyl transfer reactions, or modifications of the nitro group. [2]* Material Science: The rigid, polar structure of benzamides can be exploited in the development of new materials with specific properties, although applications for this specific molecule are still exploratory. [2]

Conclusion

N-benzyl-4-nitrobenzamide is a well-defined organic compound with established nomenclature and a straightforward, high-yielding synthetic pathway. Its chemical identity is unambiguously confirmed by a combination of NMR and IR spectroscopy. While its direct applications are limited, its role as a versatile synthetic intermediate ensures its continued relevance in the fields of organic synthesis, medicinal chemistry, and materials science. This guide provides the necessary technical foundation for its synthesis, characterization, and utilization in a research setting.

References

  • N-benzyl-4-nitrobenzamide | C14H12N2O3 | CID 347074 - PubChem. (n.d.). National Institutes of Health. Retrieved March 10, 2026, from [Link]

  • Method for production of 4-nitrobenzamide. (1998). Google Patents.
  • N-Benzyl-4-nitrobenzamide | 2585-26-4. (n.d.). Pharmaffiliates. Retrieved March 10, 2026, from [Link]

  • n-(4-Nitrobenzyl)benzamide | C14H12N2O3 | CID 282107 - PubChem. (n.d.). National Institutes of Health. Retrieved March 10, 2026, from [Link]

  • N-(2,2-Diphenylethyl)-4-nitrobenzamide. (2024, February 12). MDPI. Retrieved March 10, 2026, from [Link]

  • N-Benzyl-4-nitrobenzamide - [13C NMR] - SpectraBase. (n.d.). Wiley. Retrieved March 10, 2026, from [Link]

  • Supporting Information - Copper-catalyzed oxidative amidation of aldehydes with N-chloroamines. (n.d.). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Supporting Information - Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Supporting Information - Anderson-type Polyoxometalate as an Efficient Catalyst for Amidation of Carboxylic Acids. (n.d.). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

Sources

Exploratory

N-Benzyl-4-nitrobenzamide: A Comprehensive Technical Whitepaper on Physicochemical Properties, Reactivity, and Synthesis

Executive Summary As a Senior Application Scientist, I frequently encounter the need for robust, well-characterized building blocks in drug discovery and materials science. N-benzyl-4-nitrobenzamide (CAS: 2585-26-4) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter the need for robust, well-characterized building blocks in drug discovery and materials science. N-benzyl-4-nitrobenzamide (CAS: 2585-26-4) is a privileged structural motif that bridges the gap between synthetic versatility and biological applicability. Featuring an electron-withdrawing para-nitro substituted benzamide core coupled with a lipophilic benzyl moiety, this compound serves as a critical intermediate for synthesizing biologically active molecules, including enzyme inhibitors and antimicrobial agents [1[1]]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and a self-validating experimental protocol for its synthesis.

Physicochemical Profiling

Understanding the physical and chemical properties of N-benzyl-4-nitrobenzamide is paramount for predicting its behavior in various solvent systems and biological assays. The molecule exhibits a highly crystalline nature, typically presenting as a yellow to white solid, driven by strong intermolecular hydrogen bonding from the amide backbone and π-π stacking from the aromatic rings.

Table 1: Core Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₄H₁₂N₂O₃[2[2]]
Molecular Weight 256.26 g/mol [3[3]]
Melting Point 140–143 °C[4[4]]
Topological Polar Surface Area (TPSA) 74.9 Ų[2[2]]
Lipophilicity (XLogP3) ~2.1[3[3]]
Appearance Yellow to white solid[1[1]]
Chemical Reactivity & Structural Dynamics

From a mechanistic standpoint, the reactivity of N-benzyl-4-nitrobenzamide is dictated by three distinct functional domains:

  • The Nitro Group (-NO₂): Positioned para to the carbonyl, this highly electron-withdrawing group deactivates the aromatic ring toward electrophilic substitution but primes it for nucleophilic aromatic substitution (S_NAr) under forcing conditions. Furthermore, it serves as a synthetic handle that can be easily reduced to an aniline derivative (e.g., via Pd/C and H₂) for subsequent functionalization.

  • The Amide Linkage (-CONH-): Provides profound structural rigidity due to its partial double-bond character. It acts as both a hydrogen-bond donor and acceptor, which is a critical feature when designing molecules intended to dock into protein active sites [1[1]].

  • The Benzyl Group: Imparts significant lipophilicity (as evidenced by the XLogP3 of 2.1), enhancing the molecule's ability to cross lipid bilayers in cellular assays.

Mechanistic Pathways & Experimental Workflows

While modern literature describes several pathways to access this scaffold—including the copper-catalyzed oxidative amidation of aldehydes [5[5]] and microwave-assisted solvent-free syntheses [6[6]]—the most reliable and scalable approach remains the direct amidation of 4-nitrobenzoic acid with benzylamine using coupling reagents.

SynthesisWorkflow A 4-Nitrobenzoic Acid (Carboxylic Donor) B EDC·HCl / HOBt (Coupling Reagents) A->B Activation (DMF, 30 min) C Active Ester Intermediate (OBt-Ester) B->C HOBt Substitution D Benzylamine (Nucleophile) C->D Nucleophilic Attack (12-16 hrs, RT) E N-benzyl-4-nitrobenzamide (Target Amide) D->E Amide Bond Formation F Aqueous Workup (Precipitation) E->F Cold Water Quench

Workflow for the EDC/HOBt-mediated synthesis of N-benzyl-4-nitrobenzamide.

Validated Experimental Protocol: EDC/HOBt Amidation

Step 1: Carboxylic Acid Activation

  • Action: Dissolve 4-nitrobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 30 minutes at room temperature.

  • Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is highly prone to rearrangement into an inactive N-acylurea. The addition of HOBt immediately traps the active ester, forming a stable, highly reactive OBt-ester that prevents side reactions and maximizes yield. DMF is chosen due to its high dielectric constant, which effectively solvates the polar intermediates.

Step 2: Nucleophilic Amidation

  • Action: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Causality: The 30-minute pre-activation ensures complete conversion to the OBt-ester before the amine is introduced. Dropwise addition controls the mild exotherm associated with the nucleophilic attack of the amine on the activated ester.

Step 3: Reaction Monitoring (Self-Validation)

  • Action: Continue stirring at room temperature for 12–16 hours. Monitor via Thin Layer Chromatography (TLC).

  • Causality: The disappearance of the lower-Rf 4-nitrobenzoic acid spot and the emergence of a higher-Rf UV-active spot confirms the consumption of starting materials and the successful formation of the less polar amide product.

Step 4: Aqueous Quench and Precipitation

  • Action: Pour the reaction mixture into cold water and stir for 30 minutes. Filter the resulting solid, wash with a cold 5% sodium bicarbonate solution, and dry under vacuum.

  • Causality: N-benzyl-4-nitrobenzamide is highly hydrophobic and insoluble in water. Conversely, the byproduct of EDC (a urea derivative), unreacted HOBt, and DMF are highly water-soluble. The cold temperature minimizes the solubility of the target amide, driving quantitative precipitation and allowing for isolation via simple vacuum filtration rather than laborious liquid-liquid extraction.

Analytical Characterization

Verification of the synthesized product is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The highly deshielded protons of the nitrobenzene ring and the distinct benzylic methylene doublet serve as primary diagnostic markers [5[5]].

Table 2: ¹H and ¹³C NMR Spectral Data (CDCl₃, 500 MHz / 125 MHz)

NucleusChemical Shift (δ, ppm)Multiplicity & CouplingStructural Assignment
¹H 8.28d, J = 9.0 Hz, 2HAr-H (ortho to -NO₂)
¹H 7.96d, J = 9.0 Hz, 2HAr-H (meta to -NO₂)
¹H 7.36m, 5HBenzyl Ar-H
¹H 6.47bs, 1HAmide N-H
¹H 4.67d, J = 6.0 Hz, 2HBenzyl -CH₂-
¹³C 165.7sCarbonyl (C=O)
¹³C 149.9, 140.3, 137.8sQuaternary Ar-C
¹³C 129.3, 128.5, 128.3, 124.2sAromatic C-H
¹³C 44.8sAliphatic -CH₂-
References
  • PubChem - N-benzyl-4-nitrobenzamide | C14H12N2O3 | CID 347074. Source: nih.gov.
  • Smolecule - Buy N-benzyl-4-nitrobenzamide | 2585-26-4. Source: smolecule.com.
  • Benchchem - Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers. Source: benchchem.com.
  • Guidechem - N-benzyl-4-nitrobenzamide 2585-26-4 wiki. Source: guidechem.com.
  • ChemicalBook - N-benzyl-4-nitrobenzamide CAS#: 2585-26-4. Source: chemicalbook.com.
  • Royal Society of Chemistry (RSC) - Supporting Information: Synthesis of Amides via oxidation amidation of aldehydes. Source: rsc.org.
  • SciSpace - A rapid and convenient synthesis of amides from aromatic acids and aliphatic amines in dry media under microwave irradiation. Source: scispace.com.

Sources

Foundational

Analytical Profiling of N-Benzyl-4-nitrobenzamide: A Comprehensive Guide to Spectral Characterization and Synthesis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary N-benzyl-4-nitrobenzamide (CAS: 2585-26-4) is a highly versatile pharmacophore sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

N-benzyl-4-nitrobenzamide (CAS: 2585-26-4) is a highly versatile pharmacophore scaffold utilized extensively in medicinal chemistry and organic synthesis. Characterized by a rigid, electron-deficient nitrobenzoyl core coupled with a flexible benzylamine linker, its structural validation requires rigorous analytical profiling. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper elucidates the causality behind synthetic choices, the physical chemistry governing its spectral behavior, and provides a self-validating framework for its complete characterization via NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Standardized Synthesis and Isolation Protocol

To ensure high-fidelity spectral data, the analyte must be synthesized and purified to eliminate trace contaminants that could cause signal suppression or spectral overlap. The most reliable and self-validating methodology for synthesizing N-benzyl-4-nitrobenzamide is the carbodiimide-mediated amidation of 4-nitrobenzoic acid with benzylamine[1].

The Causality of Reagent Selection

We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) coupled with 1-Hydroxybenzotriazole (HOBt).

  • Why EDC? Unlike DCC (N,N'-Dicyclohexylcarbodiimide), the urea byproduct generated by EDC is highly water-soluble, allowing it to be completely removed during a simple aqueous workup[1].

  • Why HOBt? HOBt reacts with the initial O-acylisourea intermediate to form a highly reactive, yet stable, active ester. This suppresses the formation of unreactive N-acylurea byproducts, driving the reaction to near-quantitative yields[1].

Step-by-Step Self-Validating Workflow
  • Activation: Dissolve 4-nitrobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert nitrogen atmosphere. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at room temperature for 30 minutes[1].

  • Coupling: Add benzylamine (1.1 eq) dropwise to the activated ester solution. Stir for 12–16 hours at room temperature[1]. Validation step: Monitor via TLC (Hexane:EtOAc) until the complete disappearance of the 4-nitrobenzoic acid spot.

  • Aqueous Workup: Pour the reaction mixture into ice-cold water. The desired amide will precipitate, while the EDC-urea byproduct and DMF remain in the aqueous phase[1]. Filter the crude solid.

  • Purification: Wash the solid with cold 5% NaHCO₃ to remove any unreacted acid, followed by a water wash. Recrystallize from ethanol to yield pure N-benzyl-4-nitrobenzamide as a solid[1]. Validation step: The compound must exhibit a sharp melting point of 141–143 °C before proceeding to spectral analysis[2][3].

G A 4-Nitrobenzoic Acid + Benzylamine B Amide Coupling (EDC/HOBt, DMF) A->B C Crude N-benzyl- 4-nitrobenzamide B->C D Purification (Recrystallization) C->D E NMR Analysis (1H, 13C) D->E Connectivity F FT-IR Spectroscopy D->F Functional Grps G HRMS (ESI) D->G Exact Mass

Workflow for the synthesis and spectroscopic validation of N-benzyl-4-nitrobenzamide.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides definitive atomic-level connectivity. For this compound, deuterated chloroform (CDCl₃) is the optimal solvent. Causality: CDCl₃ lacks exchangeable protons. If a protic solvent like Methanol-d4 were used, rapid deuterium exchange would cause the amide N-H signal to vanish, and the adjacent benzylic CH₂ doublet would collapse into a singlet, destroying critical structural information[4].

¹H NMR Mechanistic Insights
  • The Amide Proton (δ 6.47 - 6.86 ppm): The N-H proton appears as a broad singlet. This broadening is not an artifact; it is driven by the quadrupolar relaxation of the Nitrogen-14 nucleus (spin I = 1), which partially decouples it from the attached proton[4][5].

  • The Benzylic Methylene (δ 4.62 - 4.67 ppm): The CH₂ group appears as a distinct doublet (J ≈ 5.7 - 6.0 Hz). This is caused by vicinal scalar coupling (³J) with the adjacent amide N-H proton[4][6].

  • The Nitro-Aromatic Ring (δ 7.92 - 8.24 ppm): The strongly electron-withdrawing nature of the para-nitro group severely deshields the ortho protons, pushing them downfield to δ 8.22–8.24 ppm, while the meta protons resonate at δ 7.92–7.94 ppm[5][6].

¹³C NMR Mechanistic Insights

The ¹³C spectrum is dominated by the highly deshielded amide carbonyl carbon at ~165.5–168.0 ppm, reflecting the electron withdrawal by the oxygen atom[5][6]. The aromatic carbon directly attached to the nitro group (C-NO₂) is also heavily deshielded, appearing at ~149.7 ppm[5].

Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃)
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationStructural Assignment
¹H 8.22 - 8.24Doublet (d, J ≈ 8.0 - 8.8)2HAromatic protons ortho to -NO₂[5][6]
¹H 7.92 - 7.94Doublet (d, J ≈ 8.0 - 8.8)2HAromatic protons meta to -NO₂[5][6]
¹H 7.25 - 7.37Multiplet (m)5HBenzyl aromatic protons[5][6]
¹H 6.47 - 6.86Broad Singlet (br s)1HAmide N-H proton[4][5]
¹H 4.62 - 4.67Doublet (d, J ≈ 5.7 - 6.0)2HBenzylic -CH₂- protons[4][6]
¹³C 165.5 - 168.0Singlet-Amide Carbonyl (C=O)[5][6]
¹³C 149.7 - 149.8Singlet-Aromatic C-NO₂[5]
¹³C 137.6, 140.1Singlet-Aromatic ipso carbons[5]
¹³C 123.9 - 129.1Singlets-Remaining aromatic carbons[5]
¹³C 44.5 - 47.0Singlet-Benzylic -CH₂- carbon[5][6]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy validates the functional group integrity of the molecule. Causality of Sample Prep: The spectrum should be acquired using a Potassium Bromide (KBr) pellet rather than a Nujol mull. KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹), ensuring that the critical C-H and N-H stretching regions are not obscured by the aliphatic stretches inherent to mulling agents[2].

The spectrum is defined by the Amide I band (C=O stretch) at ~1640 cm⁻¹. Notably, this frequency is lower than that of typical aliphatic amides (~1680 cm⁻¹) because the carbonyl group is conjugated with the aromatic ring, which increases the single-bond character of the C=O bond, thereby lowering its vibrational force constant[2][4].

Table 2: Key FT-IR Vibrational Frequencies (KBr Pellet)
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
3309 - 3430N-H StretchingSecondary Amide[2][7]
1640 - 1665C=O Stretching (Amide I)Conjugated Amide Carbonyl[2][4]
1514 - 1537Asymmetric N-O StretchingNitro Group (-NO₂)[2][4]
1341 - 1356Symmetric N-O StretchingNitro Group (-NO₂)[2][4]

High-Resolution Mass Spectrometry (HRMS)

To confirm the exact molecular formula (C₁₄H₁₂N₂O₃) and rule out structural isomers or degradation products, High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) is employed.

Causality: ESI is a "soft" ionization technique. Unlike Electron Impact (EI) which heavily fragments the molecule, ESI preserves the intact molecular ion, allowing for precise determination of the isotopic mass. The compound readily accepts a proton in positive ion mode to form the [M+H]⁺ adduct, and can also form sodium adducts depending on the mobile phase buffer[8].

Table 3: High-Resolution Mass Spectrometry (ESI) Data
Ionization ModeAdduct / FragmentCalculated Exact Mass (m/z)Observed Mass (m/z)Reference
Positive (ESI+)[M+H]⁺257.0919257.0926
Positive (ESI+)[M+Na]⁺279.0740279.0740[8]
Negative (ESI-)[M-H]⁻255.0775255.0775[8]

Conclusion

The comprehensive analytical profiling of N-benzyl-4-nitrobenzamide relies on a self-validating matrix of synthetic purity and multi-nuclear spectroscopic analysis. By understanding the causality behind the NMR quadrupolar broadening, the conjugation effects in the IR spectrum, and the soft-ionization adduct formation in HRMS, researchers can definitively confirm the structural integrity of this critical pharmacophore before advancing it into complex drug development pipelines.

References

  • AWS / Supporting Information. Copper-Catalyzed Ligand-Free Amidation of Benzylic Hydrocarbons and Inactive Aliphatic Alkanes. Retrieved from: [Link]

  • Rasayan Journal of Chemistry. A SIMPLE, IMPROVED AND SOLVENT FREE TRANSAMIDATION USING GLYCINE. Retrieved from: [Link]

  • Journal For Basic Sciences. Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation. Retrieved from: [Link]

  • PubChemLite / Université du Luxembourg. N-benzyl-4-nitrobenzamide (C14H12N2O3). Retrieved from: [Link]

  • Semantic Scholar. Innovative Application of Magnetically Modified Bovine Horn as a Natural Keratin Resource in the Role of Value-Added Organocatalyst. Retrieved from: [Link]

  • SciSpace. A rapid and convenient synthesis of amides from aromatic acids and aliphatic amines in dry media under microwave irradiation. Retrieved from: [Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of N-benzyl-4-nitrobenzamide

Executive Summary N-benzyl-4-nitrobenzamide (C₁₄H₁₂N₂O₃) is a highly versatile organic compound serving as a critical intermediate in pharmaceutical development, particularly in the synthesis of antimicrobial agents and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-4-nitrobenzamide (C₁₄H₁₂N₂O₃) is a highly versatile organic compound serving as a critical intermediate in pharmaceutical development, particularly in the synthesis of antimicrobial agents and enzyme inhibitors[1]. Understanding its three-dimensional solid-state architecture is paramount for structure-based drug design and predicting its physicochemical behavior. This technical whitepaper provides an in-depth analysis of the synthesis, single-crystal growth, and X-ray crystallographic elucidation of N-benzyl-4-nitrobenzamide (CCDC 200859)[1][2].

Synthesis and Single-Crystal Growth Methodology

To obtain diffraction-quality single crystals, the chemical purity of the precursor must be absolute. The synthesis employs a carbodiimide-mediated amidation pathway, optimized to suppress side reactions and maximize yield.

Causal Logic of the Amidation Protocol

The direct condensation of 4-nitrobenzoic acid and benzylamine typically requires extreme temperatures that can degrade the reactants. By introducing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), the reaction is driven efficiently at room temperature. EDC activates the carboxylic acid into an O-acylisourea intermediate. Because this intermediate is susceptible to an irreversible rearrangement into an inactive N-acylurea, HOBt is introduced to rapidly trap the activated species as an OBt-active ester. This ester is highly reactive toward the benzylamine nucleophile, ensuring a clean and efficient amide bond formation without racemization or degradation.

Step-by-Step Self-Validating Synthesis Protocol
  • Activation: Dissolve 1.0 equivalent of 4-nitrobenzoic acid in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert nitrogen atmosphere. Add 1.2 equivalents of HOBt and 1.2 equivalents of EDC·HCl. Stir for 30 minutes at room temperature to ensure complete formation of the OBt-ester.

  • Nucleophilic Attack: Add 1.1 equivalents of benzylamine dropwise. Stir for 12-16 hours. Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the acid spot confirms the quantitative conversion of the active ester.

  • Quenching and Workup: Pour the mixture into cold water to precipitate the crude product. Filter and wash sequentially with water and cold 5% sodium bicarbonate. Validation: The bicarbonate wash is a self-validating step that selectively deprotonates and removes any unreacted 4-nitrobenzoic acid and residual HOBt, leaving only the neutral amide product.

  • Drying: Dry the crude yellow solid under vacuum[1].

Single-Crystal Growth Protocol

To perform single-crystal X-ray diffraction (SC-XRD), the amorphous powder must be recrystallized into a highly ordered lattice.

  • Solvent Selection: Dissolve the crude N-benzyl-4-nitrobenzamide in boiling ethanol. Causality: Ethanol is a protic solvent capable of transient hydrogen bonding with the nitro and amide moieties. This moderates the rate at which solute molecules aggregate, preventing rapid, disordered precipitation.

  • Metastable Zone Control: Allow the solution to cool to room temperature slowly, then loosely cover the vial to permit slow solvent evaporation over 3-5 days.

  • Harvesting: Isolate the resulting translucent yellow crystals. Validation: A sharp melting point of 140-143 °C confirms the absence of solvent inclusions and high crystalline purity prior to X-ray analysis[1].

Workflow A 1. Amidation Synthesis (EDC/HOBt Coupling) B 2. Aqueous Workup & Purification A->B C 3. Single Crystal Growth (Slow Evaporation in EtOH) B->C D 4. X-Ray Diffraction (Data Collection) C->D E 5. Structural Refinement (ShelXL / Olex2) D->E F 6. CCDC Deposition (CCDC 200859) E->F

Fig 1. End-to-end workflow from chemical synthesis to crystallographic deposition.

X-Ray Crystallographic Analysis

Data Collection and Refinement

Diffraction data is typically collected using a diffractometer equipped with Mo-Kα or Cu-Kα radiation. The structure is solved using intrinsic phasing programs like ShelXT and refined using full-matrix least-squares on F² via ShelXL within the Olex2 graphical interface[3]. The structural refinement is validated by achieving a low R-factor, confirming that the modeled electron density perfectly matches the experimental diffraction data.

Structural and Conformational Features

N-benzyl-4-nitrobenzamide crystallizes in the monoclinic crystal system, specifically within the centrosymmetric space group P2₁/c[1]. This space group is highly favored by organic molecules because it allows for dense packing via glide planes and screw axes, minimizing steric clashes between the bulky benzyl and nitrobenzene rings.

Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) corroborate the crystallographic findings, revealing that the molecule adopts a non-planar conformation[1]. The steric hindrance between the benzyl substituent and the benzamide core forces a torsional twist, preventing the molecule from lying flat.

The Hydrogen Bonding Network

The structural integrity of the crystal lattice is driven by a robust network of intermolecular hydrogen bonds. The primary interaction occurs between the amide nitrogen-hydrogen (N-H) donor and the carbonyl oxygen (C=O) acceptor of adjacent molecules[1].

  • Distance: The N—H⋯O hydrogen bonds exhibit distances ranging from 2.830 to 2.900 Å[1].

  • Angle: The donor-hydrogen-acceptor angles range from 165° to 170°, indicating highly directional, strong hydrogen bonds[1].

These interactions form infinite one-dimensional chains throughout the crystal lattice. The nitro group at the para position introduces secondary stabilizing interactions, acting as a supplementary hydrogen-bond acceptor for adjacent aliphatic or aromatic C-H protons, further locking the 3D architecture into place[1].

Hbond N1 N-benzyl-4-nitrobenzamide (Asymmetric Unit) N2 Amide N-H (Proton Donor) N1->N2 N3 Carbonyl C=O (Proton Acceptor) N1->N3 N4 Nitro -NO2 (Secondary Acceptor) N1->N4 N5 Primary H-Bond (2.83 - 2.90 Å) N2->N5 N3->N5 N6 Infinite 1D Chains (P21/c Lattice) N4->N6 Weak Interactions N5->N6

Fig 2. Intermolecular hydrogen bonding network driving the monoclinic crystal lattice assembly.

Quantitative Crystallographic Summary

The following table summarizes the key crystallographic and physicochemical parameters derived from the structural analysis[1][2]:

ParameterValue
Chemical Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol
Melting Point 140 - 143 °C
Crystal System Monoclinic
Space Group P2₁/c
Primary H-Bond Distance (N-H···O) 2.830 - 2.900 Å
H-Bond Angle (N-H···O) 165° - 170°
CCDC Identifier 200859
PubChem CID 347074

Implications for Drug Development

The crystallographic data of N-benzyl-4-nitrobenzamide is not merely an academic exercise; it provides the exact atomic coordinates required for in silico molecular docking studies. Because the benzamide moiety frequently interacts with target proteins and metabolic enzymes, knowing the exact torsional limits and hydrogen-bonding vectors of the N-H and C=O groups allows computational chemists to accurately model its binding affinity within enzymatic active sites[1]. The defined non-planar geometry ensures that pharmacophore models account for the steric volume occupied by the benzyl group, reducing false positives in virtual screening campaigns.

References

  • Source: smolecule.
  • Source: dur.ac.
  • Source: nih.
  • Source: benchchem.

Sources

Foundational

N-Benzyl-4-nitrobenzamide: Pharmacophore Scaffold, Chemical Reactivity, and Mechanisms of Action in Targeted Therapeutics

Executive Summary N-benzyl-4-nitrobenzamide (C₁₄H₁₂N₂O₃) is a privileged structural motif and highly versatile synthetic intermediate in medicinal chemistry[1]. Rather than functioning as a standalone, single-target ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-4-nitrobenzamide (C₁₄H₁₂N₂O₃) is a privileged structural motif and highly versatile synthetic intermediate in medicinal chemistry[1]. Rather than functioning as a standalone, single-target therapeutic, this molecule serves as a foundational pharmacophore scaffold. Through targeted chemical derivatization—specifically the reduction of its nitro group and subsequent cyclization or functionalization—it yields highly potent inhibitors targeting Poly(ADP-ribose) polymerase (PARP), Histone Deacetylases (HDACs), and viral entry pathways[2]. This whitepaper provides an in-depth technical analysis of the chemical reactivity of N-benzyl-4-nitrobenzamide, the biological mechanisms of action of its primary derivatives, and the self-validating experimental workflows used to synthesize and evaluate these compounds.

Molecular Architecture & Chemical Reactivity

The chemical utility of N-benzyl-4-nitrobenzamide stems from its dual functional zones: an electron-withdrawing nitro group at the para position and a stable, rigid benzamide linkage[1].

The Scaffold Mechanism

The nitro group heavily deactivates the aromatic ring toward electrophilic aromatic substitution, making the molecule highly stable under standard physiological conditions. However, in drug development, the nitro group acts as a "masked" amine. Catalytic reduction (e.g., using H₂ with Pd/C) converts the nitro group into a primary amine, transforming the deactivated ring into a highly reactive, electron-rich system[2]. This newly formed N-benzyl-4-aminobenzamide is the critical nucleophilic precursor for synthesizing complex isoindole-1,3-diones, phthalazinones, and zinc-binding groups[2]. Modern synthetic routes also access this scaffold via one-pot oxidative amidation of aldehydes using nitrile imine intermediates, bypassing harsh traditional acyl chloride routes[3].

Workflow A N-benzyl-4-nitrobenzamide (Precursor Scaffold) B Catalytic Reduction (Nitro to Amine) A->B C N-benzyl-4-aminobenzamide (Active Nucleophile) B->C D Phthalazinone Cyclization (PARP Inhibitors) C->D E Zinc-Binding Group Addition (HDAC Inhibitors) C->E

Chemical transformation of N-benzyl-4-nitrobenzamide into active therapeutic pharmacophores.

Biological Mechanisms of Action: Derived Pharmacophores

While the parent compound is a synthetic precursor, its direct structural derivatives exhibit profound pharmacological activity across three primary domains.

PARP-1 Inhibition and Synthetic Lethality

When the N-benzyl-4-nitrobenzamide core is cyclized into a phthalazinone or functionalized into a complex benzamide, it becomes a potent inhibitor of PARP-1[4]. Mechanism: The benzamide moiety mimics the nicotinamide ring of NAD⁺, competitively binding to the catalytic domain of PARP-1. Beyond simple catalytic inhibition, these derivatives exhibit "PARP trapping." They lock the PARP-1 enzyme onto single-strand DNA breaks, preventing the recruitment of downstream DNA repair effectors. When the replication fork collides with this trapped complex, it causes catastrophic double-strand breaks, triggering apoptosis via synthetic lethality in cells with deficient homologous recombination (e.g., BRCA1/2 mutations)[4].

PARP_Pathway A DNA Single-Strand Break B PARP-1 Enzyme Recruitment A->B C Benzamide Derivative Binding (NAD+ Pocket) B->C Competitive Inhibition D PARP Trapping on Chromatin C->D E Replication Fork Collapse D->E F Synthetic Lethality (BRCA-mutant cells) E->F

Mechanism of PARP-1 inhibition and synthetic lethality by benzamide derivatives.

Actin Dynamics Modulation (HIV-1 Inhibition)

A highly specialized derivative of the nitrobenzamide scaffold, known as SP-10, demonstrates a novel mechanism of action against HIV-1[5]. Mechanism: Unlike standard antiretrovirals that target viral enzymes, SP-10 targets host cell actin dynamics. It actively blocks the formation of actin filaments (F-actin) near the cell surface. This structural disruption downregulates the surface expression of the CD4 receptor and the CCR5 coreceptor. Consequently, the binding of the viral gp120 envelope protein is severely impaired, neutralizing viral entry into the host cell[5].

HIV_Pathway A SP-10 (Nitrobenzamide Derivative) B Actin Dynamics Modulation A->B C Blockade of F-actin Formation B->C D Downregulation of CD4/CCR5 C->D E Inhibition of HIV-1 Entry D->E

Antiviral mechanism of action of the nitrobenzamide derivative SP-10 against HIV-1.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds rely on self-validating systems where every experimental choice is grounded in chemical causality.

Protocol 1: Synthesis of N-Benzyl-4-nitrobenzamide via EDC/HOBt Coupling

This protocol avoids the harsh, moisture-sensitive conditions of traditional acyl chloride synthesis by utilizing carbodiimide coupling.

  • Activation: Dissolve 4-nitrobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere. Causality: DMF is a polar aprotic solvent that fully solubilizes the reagents without acting as a competing nucleophile.

  • Coupling Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq). Stir for 30 minutes. Causality: EDC activates the carboxylic acid to form an unstable O-acylisourea. HOBt immediately reacts with this intermediate to form a stable, highly reactive ester, preventing racemization and suppressing the formation of unreactive N-acylurea byproducts.

  • Amidation: Add benzylamine (1.1 eq) dropwise. Stir for 12–16 hours at room temperature. Causality: The primary amine nucleophilically attacks the HOBt-active ester, forming the stable benzamide bond.

  • Validation & Workup: Monitor via TLC. Upon completion, pour into cold water. Filter the precipitate and wash with cold 5% NaHCO₃. Self-Validation: The aqueous bicarbonate wash selectively neutralizes unreacted acid and removes the water-soluble urea byproduct of EDC, ensuring that only the pure N-benzyl-4-nitrobenzamide precipitates.

Protocol 2: In Vitro PARP-1 Trapping Assay

To validate that a synthesized benzamide derivative acts via PARP trapping rather than mere catalytic inhibition.

  • Reaction Assembly: Incubate recombinant PARP-1 with sheared genomic DNA, NAD⁺, and the benzamide derivative in a reaction buffer. Causality: Sheared DNA mimics physiological single-strand breaks, which is strictly required to allosterically activate PARP-1.

  • Chromatin Fractionation: Layer the reaction mixture over a 30% sucrose cushion and centrifuge at 100,000 x g for 1 hour. Causality: The high-density sucrose cushion physically separates the heavy chromatin-bound PARP-1 (pellet) from the freely diffusing, unbound PARP-1 (supernatant).

  • Validation: Analyze both fractions via Western blot using anti-PARP-1 antibodies. Self-Validation: If the drug is a true trapper, the PARP-1 signal will exclusively localize to the pellet fraction. If it is only a catalytic inhibitor, PARP-1 will remain in the supernatant.

Quantitative Pharmacological Data

The following table summarizes the quantitative pharmacological profiles of key N-benzyl-4-nitrobenzamide derivatives and structural analogs across their respective biological targets.

Compound / DerivativePrimary TargetIC₅₀ / PotencyMechanism of Action
SP-10 (Nitrobenzamide analog)HIV-1 (Host Actin Dynamics)0.036 nMBlockade of F-actin formation; subsequent downregulation of CD4/CCR5 receptors[5].
Parp-1-IN-13 (Phthalazinone analog)PARP-1Low nM rangeCompetitive binding at the NAD⁺ pocket; physical trapping of PARP-1 on DNA[4].
Entinostat (Aminobenzamide analog)Class I HDACs~1.0 - 5.0 µMChelation of the catalytic zinc ion in the HDAC active site, preventing histone deacetylation.
Zidovudine (AZT) (Control)HIV-1 Reverse Transcriptase27.4 nMNucleoside analog reverse-transcriptase inhibitor (NRTI) chain termination[5].

Sources

Exploratory

N-Benzyl-4-nitrobenzamide: A Privileged Scaffold for Multi-Target Therapeutic Intervention

Executive Summary N-benzyl-4-nitrobenzamide ( C14​H12​N2​O3​ , CAS: 2585-26-4) has evolved from a standard synthetic intermediate into a highly privileged pharmacophore in modern drug discovery. Characterized by a benzam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-4-nitrobenzamide ( C14​H12​N2​O3​ , CAS: 2585-26-4) has evolved from a standard synthetic intermediate into a highly privileged pharmacophore in modern drug discovery. Characterized by a benzamide core, a para-nitro electron-withdrawing group, and a lipophilic N-benzyl moiety, this molecule presents a versatile structural framework capable of engaging diverse biological targets. This technical guide elucidates the mechanistic grounding of N-benzyl-4-nitrobenzamide across three distinct therapeutic domains: infectious diseases (DprE1 inhibition), oncology (Smoothened receptor modulation), and neurology (CB2 receptor agonism).

Mechanistic Profiling of Therapeutic Targets

DprE1: Suicide Inhibition in Mycobacterium tuberculosis

Decaprenylphosphoryl- β -D-ribose 2′-epimerase (DprE1) is an essential flavoenzyme in M. tuberculosis responsible for synthesizing decaprenylphosphoryl-D-arabinose (DPA), a critical precursor for the mycobacterial cell wall 1. N-benzyl-4-nitrobenzamide derivatives function as highly potent covalent suicide inhibitors of this target.

Causality of Mechanism: The para-nitro group is not merely a structural placeholder; it acts as an electrophilic warhead. Upon entering the DprE1 active site, the nitro moiety undergoes a two-electron reduction mediated by the enzyme's intrinsic FADH2 cofactor, converting it into a highly reactive nitroso intermediate 2. This proximity-driven intermediate is immediately attacked by the thiolate anion of the strictly conserved Cysteine 387 (Cys387) residue. This forms an irreversible covalent adduct, permanently inactivating the enzyme and inducing mycobacterial cell death by halting cell wall biogenesis 1.

DprE1_Mechanism NBN N-benzyl-4-nitrobenzamide (Prodrug) FAD DprE1 Active Site (FAD Cofactor) NBN->FAD Binding & Reduction Nitroso Nitroso Intermediate (Highly Electrophilic) FAD->Nitroso 2e- Transfer Cys387 Nucleophilic Attack by Cys387 Thiolate Nitroso->Cys387 Proximity Effect Adduct Covalent Adduct (Irreversible Inhibition) Cys387->Adduct Suicide Capture Result Cell Wall Biosynthesis Halted (DPA Blocked) Adduct->Result Phenotypic Outcome

Fig 1: Mechanism of DprE1 suicide inhibition by N-benzyl-4-nitrobenzamide via nitroso intermediate.

Smoothened (SMO) Receptor Modulation in Oncology

Aberrant activation of the Hedgehog (Hh) signaling pathway is a primary driver in malignancies such as basal cell carcinoma. Benzamide derivatives have been validated as modulators of the Smoothened (SMO) receptor, a critical transmembrane transducer in the Hh cascade .

Causality of Mechanism: Unlike the covalent interaction seen in DprE1, N-benzyl-4-nitrobenzamide interacts with SMO via non-covalent, reversible binding. The amide backbone serves as a critical hydrogen-bond donor/acceptor network, while the N-benzyl and phenyl rings engage in π

π stacking and hydrophobic interactions within the SMO transmembrane pocket. This stabilizes SMO in an inactive conformation, preventing the downstream nuclear translocation of GLI transcription factors and silencing target gene expression.
Cannabinoid Receptor Type 2 (CB2) Agonism

Selective activation of the CB2 receptor offers a therapeutic avenue for managing neuropathic pain and neuroinflammation without triggering the psychoactive effects associated with CB1 receptors. The N-benzyl-4-nitrobenzamide scaffold has been utilized in the development of highly selective CB2 agonists 3. The N-benzyl substitution provides optimal steric bulk to satisfy the lipophilic requirements of the CB2 orthosteric binding site, driving receptor selectivity.

Quantitative Data & Physicochemical Profiling

The compound exhibits an excellent pharmacokinetic profile, strictly adhering to Lipinski's Rule of 5 (Ro5), which is critical for both oral bioavailability and cellular permeability.

Table 1: Pharmacological Targets and Binding Modalities

Therapeutic Target Primary Indication Mechanism of Action Binding Modality Key Pharmacophore Requirement

| DprE1 | Tuberculosis | FAD-mediated reduction to nitroso | Covalent (Irreversible) | Para-nitro group ( NO2​ ) | | SMO Receptor | Oncology (BCC) | Inhibition of Hedgehog signaling | Non-covalent (Reversible) | Benzamide core | | CB2 Receptor | Neuropathic Pain | Selective receptor agonism | Non-covalent (Reversible) | N-benzyl substitution |

Table 2: Physicochemical Properties of N-benzyl-4-nitrobenzamide

Property Value Clinical/Experimental Relevance
Molecular Weight 256.26 g/mol Optimal for membrane crossing (Ro5 compliant)
LogP (predicted) ~2.1 Favorable lipophilicity for hydrophobic target engagement
H-Bond Donors 1 Facilitates target stabilization (e.g., SMO binding)
H-Bond Acceptors 3 Enables interaction with aqueous pockets

| Polar Surface Area | 74.9 Ų | Excellent oral bioavailability profile |

Self-Validating Experimental Workflows

Protocol 1: Chemoselective Synthesis via EDC/HOBt Coupling

To evaluate the scaffold, researchers must first synthesize it with high purity. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is the gold standard for this amidation .

Causality of Reagent Selection: EDC activates the carboxylic acid to form an O-acylisourea intermediate. Left alone, this intermediate is highly susceptible to rearranging into a stable, unreactive N-acylurea byproduct. The introduction of HOBt rapidly intercepts the O-acylisourea, generating a highly reactive but stable OBt-active ester. This prevents rearrangement and ensures a smooth, high-yield nucleophilic attack by benzylamine.

Step-by-Step Methodology:

  • Activation: Dissolve 4-nitrobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert argon atmosphere.

  • Coupling Reagents: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir continuously at room temperature for 30 minutes to allow full conversion to the OBt-active ester.

  • Amidation: Introduce benzylamine (1.1 eq) dropwise to the reaction mixture. Continue stirring at room temperature for 12–16 hours. Monitor via Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes. The highly lipophilic product will precipitate out of the aqueous DMF solution.

  • Purification: Filter the solid and wash sequentially with cold water and a cold 5% sodium bicarbonate ( NaHCO3​ ) solution to remove any unreacted acid and HOBt. Recrystallize from ethanol to afford pure N-benzyl-4-nitrobenzamide.

Synthesis_Workflow Acid 4-Nitrobenzoic Acid (1.0 eq in DMF) Act Activation EDC·HCl + HOBt Acid->Act 30 min, RT Ester OBt-Active Ester (Stable Intermediate) Act->Ester Prevents N-acylurea Amine Amidation Benzylamine (1.1 eq) Ester->Amine Nucleophilic Attack Purify Precipitation & Recrystallization Amine->Purify 12-16 hrs, RT Product Pure Target Amide Purify->Product Yield >80%

Fig 2: Chemoselective synthesis of N-benzyl-4-nitrobenzamide using EDC/HOBt coupling strategy.

Protocol 2: Self-Validating In Vitro DprE1 Covalent Binding Assay

To confirm the suicide inhibition mechanism, a self-validating mass spectrometry workflow is required.

Causality of Assay Design: Because the mechanism relies on the formation of an irreversible covalent bond between the nitroso intermediate and Cys387, the drug-protein adduct will survive harsh denaturing conditions and proteolytic cleavage. Detecting the specific mass shift on the Cys387-containing peptide fragment definitively proves the mechanism of action.

Step-by-Step Methodology:

  • Incubation: Incubate recombinant Mtb DprE1 (1 µM) with N-benzyl-4-nitrobenzamide (10 µM) in a physiological buffer containing FADH2 (50 µM) at 37°C for 2 hours.

  • Denaturation & Alkylation: Denature the protein using 8M urea. Reduce free disulfides with DTT and alkylate non-reacted cysteines with iodoacetamide to prevent disulfide shuffling.

  • Proteolytic Digestion: Dilute the urea concentration to <2M and digest the protein complex overnight at 37°C using sequencing-grade Trypsin.

  • LC-MS/MS Analysis: Subject the digested peptides to Liquid Chromatography-Tandem Mass Spectrometry. Scan for the specific peptide fragment containing Cys387 exhibiting a mass shift corresponding to the covalently bound nitroso-adduct.

References

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties Source: ACS Omega URL:[Link]

  • Review of Recent Developments of CB2 Selective Agonists Source: eRepo (University of Eastern Finland) URL:[Link]

Sources

Foundational

The Therapeutic Potential of N-benzyl-4-nitrobenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The N-benzyl-4-nitrobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth expl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-benzyl-4-nitrobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, characterization, and biological properties of N-benzyl-4-nitrobenzamide derivatives. We will delve into the causality behind experimental choices in their synthesis and characterization, and present their potential as anticancer and antimicrobial agents, supported by quantitative data and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Introduction: The N-benzyl-4-nitrobenzamide Core

The benzamide functional group is a cornerstone in the development of numerous clinically successful drugs.[1] The N-benzyl-4-nitrobenzamide core structure, characterized by a benzyl group attached to the amide nitrogen and a nitro group at the para-position of the benzoyl ring, offers a unique combination of structural features that are amenable to chemical modification and can impart a wide range of biological activities.[2] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's electronic properties and can play a crucial role in its biological interactions.[3] This guide will explore the synthetic routes to access derivatives of this core, their detailed characterization, and their promising applications in oncology and infectious disease research.

Synthesis of N-benzyl-4-nitrobenzamide Derivatives: A Rational Approach

The synthesis of N-benzyl-4-nitrobenzamide derivatives is most commonly achieved through the formation of an amide bond between a 4-nitrobenzoic acid derivative and a substituted benzylamine. The choice of synthetic methodology is dictated by factors such as substrate scope, reaction conditions, and desired purity of the final product.

Acyl Chloride-Mediated Amide Formation

A robust and widely used method involves the conversion of 4-nitrobenzoic acid to the more reactive 4-nitrobenzoyl chloride, followed by its reaction with the desired benzylamine derivative.

  • Rationale: The conversion of the carboxylic acid to an acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. This method is often high-yielding and proceeds under relatively mild conditions. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol: Synthesis of N-benzyl-4-nitrobenzamide via Acyl Chloride [4]

  • Step 1: Formation of 4-nitrobenzoyl chloride. To a solution of 4-nitrobenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (CH2Cl2), add thionyl chloride (SOCl2, 1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Reflux the mixture for 1-2 hours, or until the evolution of gas ceases. Remove the excess SOCl2 and solvent under reduced pressure to obtain the crude 4-nitrobenzoyl chloride.

  • Step 2: Amide formation. Dissolve the crude 4-nitrobenzoyl chloride in CH2Cl2 and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in CH2Cl2. Add the benzylamine solution dropwise to the stirred 4-nitrobenzoyl chloride solution.

  • Step 3: Work-up and purification. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure N-benzyl-4-nitrobenzamide.[4]

Peptide Coupling Reagent-Mediated Amide Formation

For more sensitive substrates or when milder reaction conditions are required, peptide coupling reagents offer an excellent alternative. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-hydroxybenzotriazole (HOBt) facilitate amide bond formation directly from the carboxylic acid and amine.

  • Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. HOBt is often added to suppress side reactions and improve the efficiency of the coupling process. This method avoids the need for the harsh conditions often associated with the formation of acyl chlorides.

Experimental Protocol: Synthesis of N-benzyl-4-nitrobenzamide using EDC/HOBt [5]

  • Step 1: Activation of 4-nitrobenzoic acid. To a stirred solution of 4-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M) under an inert atmosphere, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 30 minutes.[5]

  • Step 2: Amide formation. Add benzylamine (1.1 eq) dropwise to the reaction mixture. Continue stirring at room temperature for 12-16 hours.[5]

  • Step 3: Work-up and purification. Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into cold water and stir for 30 minutes to precipitate the product. Filter the solid, and wash it with water and then with a cold 5% sodium bicarbonate solution. Dry the crude product under vacuum. Recrystallize the solid from ethanol to afford the pure N-benzyl-4-nitrobenzamide.[5]

One-Pot Oxidative Amidation

More recent synthetic advancements include one-pot oxidative amidation reactions, which can generate benzamides directly from aldehydes and amines.

  • Rationale: This approach offers increased atom economy and procedural simplicity by bypassing the need for pre-activated carboxylic acid derivatives. These reactions typically employ a catalyst and an oxidant to facilitate the direct conversion of an aldehyde to an amide in the presence of an amine.

Conceptual Workflow for the Synthesis of N-benzyl-4-nitrobenzamide Derivatives

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product cluster_purification Purification & Characterization 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid Acyl Chloride Formation Acyl Chloride Formation 4-Nitrobenzoic Acid->Acyl Chloride Formation SOCl₂ or (COCl)₂ Peptide Coupling Peptide Coupling 4-Nitrobenzoic Acid->Peptide Coupling EDC, HOBt One-Pot Amidation One-Pot Amidation 4-Nitrobenzoic Acid->One-Pot Amidation Alternative Aldehyde Route Substituted Benzylamine Substituted Benzylamine Substituted Benzylamine->One-Pot Amidation N-benzyl-4-nitrobenzamide Derivative N-benzyl-4-nitrobenzamide Derivative Acyl Chloride Formation->N-benzyl-4-nitrobenzamide Derivative + Substituted Benzylamine Peptide Coupling->N-benzyl-4-nitrobenzamide Derivative + Substituted Benzylamine One-Pot Amidation->N-benzyl-4-nitrobenzamide Derivative Purification Purification N-benzyl-4-nitrobenzamide Derivative->Purification Recrystallization or Chromatography Characterization Characterization Purification->Characterization NMR, IR, MS

Caption: Synthetic pathways to N-benzyl-4-nitrobenzamide derivatives.

Physicochemical Characterization

The structural elucidation and confirmation of purity of synthesized N-benzyl-4-nitrobenzamide derivatives are paramount. A combination of spectroscopic techniques is employed for this purpose.

N-benzyl-4-nitrobenzamide (Parent Compound)

  • Molecular Formula: C₁₄H₁₂N₂O₃[2]

  • Molecular Weight: 256.26 g/mol [2]

  • Appearance: Typically a yellow solid.[2]

  • Melting Point: Approximately 140-143 °C.[2]

Spectroscopic Data for N-benzyl-4-nitrobenzamide:

Spectroscopic TechniqueKey Features and Assignments
¹H NMR (CDCl₃, 500 MHz) δ 8.28 (d, J = 9.0 Hz, 2H, Ar-H ortho to NO₂), 7.96 (d, J = 9.0 Hz, 2H, Ar-H meta to NO₂), 7.36 (m, 5H, Ar-H of benzyl), 6.47 (bs, 1H, NH), 4.67 (d, J = 6.0 Hz, 2H, CH₂).[6]
¹³C NMR (CDCl₃, 125 MHz) δ 165.7 (C=O), 149.9 (C-NO₂), 140.3 (Ar-C), 137.8 (Ar-C of benzyl), 129.3, 128.5, 128.3, 124.2 (Ar-CH), 44.8 (CH₂).[6]
FT-IR (KBr, cm⁻¹) ν: 3430 (N-H stretch), 1619 (C=O stretch), 1584-1605 (aromatic C=C stretch), 1520 (asymmetric NO₂ stretch), 1345 (symmetric NO₂ stretch).[2]
Mass Spectrometry (MS) m/z: 256 [M]⁺.

Biological Activities and Therapeutic Potential

N-benzyl-4-nitrobenzamide derivatives have emerged as a promising class of compounds with a diverse range of biological activities, most notably as anticancer and antimicrobial agents.

Anticancer Activity

A significant body of research has highlighted the potent antiproliferative activity of N-benzylbenzamide derivatives against a variety of human cancer cell lines.[7]

Mechanism of Action: Tubulin Polymerization Inhibition

Several N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[7] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are vital for cell division, intracellular transport, and cell shape maintenance. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[8] Many of these derivatives have been shown to bind to the colchicine binding site on β-tubulin.[8]

Conceptual Pathway of Tubulin Polymerization Inhibition

G N-benzyl-4-nitrobenzamide Derivative N-benzyl-4-nitrobenzamide Derivative Tubulin Dimer Tubulin Dimer N-benzyl-4-nitrobenzamide Derivative->Tubulin Dimer Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimer->Microtubule Polymerization Inhibits Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Microtubule Polymerization->Disruption of Microtubule Dynamics Microtubule Disassembly Microtubule Disassembly Microtubule Disassembly->Disruption of Microtubule Dynamics Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Disruption of Microtubule Dynamics->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Quantitative Anticancer Activity Data

The antiproliferative activity of N-benzylbenzamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Table of IC₅₀ Values for Representative N-benzylbenzamide Derivatives against Human Cancer Cell Lines [9]

CompoundR1 (on N-benzyl ring)R2 (on benzamide ring)A549 (Lung) IC₅₀ (nM)HCT116 (Colon) IC₅₀ (nM)MCF-7 (Breast) IC₅₀ (nM)HeLa (Cervical) IC₅₀ (nM)
20a HH45 ± 3.152 ± 4.538 ± 2.961 ± 5.2
20b 3-OCH₃H15 ± 1.212 ± 0.918 ± 1.527 ± 2.1
20c 4-OCH₃H35 ± 2.841 ± 3.331 ± 2.549 ± 4.1
20d 3,4-(OCH₃)₂H28 ± 2.133 ± 2.725 ± 2.040 ± 3.5
20e H3-OCH₃88 ± 7.195 ± 8.279 ± 6.5Not Reported

Data extracted from Zhu et al., European Journal of Medicinal Chemistry, 2021.[9]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the N-benzyl ring (R1) is a key determinant of activity. The presence of a methoxy group at the 3-position (compound 20b ) significantly enhances antiproliferative potency compared to the unsubstituted analog (20a ).[9]

  • The position of the substituent on the N-benzyl ring is critical, with the 3-methoxy derivative being more potent than the 4-methoxy and 3,4-dimethoxy analogs.[9]

  • Substitutions on the benzamide ring (R2) appear to be less favorable for activity.[9]

Experimental Protocol: MTT Assay for Cell Viability [10][11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential medicinal agents.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-benzyl-4-nitrobenzamide derivative in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. The IC₅₀ value can then be determined from the dose-response curve.

Antimicrobial Activity

N-benzyl-4-nitrobenzamide derivatives have also demonstrated promising activity against a range of pathogenic microbes, including bacteria and fungi.[12][13]

Mechanism of Action:

The precise antimicrobial mechanism of action for many N-benzyl-4-nitrobenzamide derivatives is still under investigation. However, it is hypothesized that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic nature of the benzyl group and the electronic properties of the nitrobenzamide moiety likely contribute to their ability to penetrate microbial cell walls and exert their effects.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table of MIC Values for Representative Benzamide Derivatives [12][14]

CompoundMicroorganismMIC (µg/mL)
N-benzyl 3,5-dinitrobenzamide (A6) Mycobacterium tuberculosis H37Rv< 0.016
N-benzyl 3,5-dinitrobenzamide (A11) Mycobacterium tuberculosis H37Rv< 0.016
Benzamide Derivative 5a Bacillus subtilis6.25
Benzamide Derivative 5a Escherichia coli3.12
Benzamide Derivative 6b Escherichia coli3.12
Benzamide Derivative 6c Bacillus subtilis6.25

Experimental Protocol: Broth Microdilution for MIC Determination [10]

  • Preparation of Compound Dilutions: Prepare a stock solution of the N-benzyl-4-nitrobenzamide derivative in a suitable solvent. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate growth medium.[10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate, except for the negative control wells.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Directions

The N-benzyl-4-nitrobenzamide scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their potent and tunable biological activities, makes them attractive candidates for further investigation in drug discovery programs. The demonstrated anticancer activity, particularly through the mechanism of tubulin polymerization inhibition, warrants further optimization of lead compounds to enhance their efficacy and pharmacokinetic profiles. Similarly, their broad-spectrum antimicrobial properties offer a potential avenue for the development of new treatments for infectious diseases. Future research should focus on elucidating the detailed mechanisms of action, expanding the structure-activity relationship studies to identify more potent and selective derivatives, and conducting in vivo studies to evaluate their therapeutic potential in preclinical models.

References

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Retrieved from [Link]

  • Orabi, K. Y., et al. (2021). MTT assay. Bio-protocol. Retrieved from [Link]

  • Shaik, M., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information - One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. Retrieved from [Link]

  • Zhang, L., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(12), 20496-20511. Retrieved from [Link]

  • Kumar, P., et al. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 9(3), 1045-1053. Retrieved from [Link]

  • Zhu, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. Retrieved from [Link]

  • Padhy, G. K., et al. (2023). Synthetic Approaches of Benzimidazole Derivatives: A Review. Rasayan Journal of Chemistry, 16(4), 2235-2253. Retrieved from [Link]

  • Zetta, L., & Gatti, G. (1972). 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance, 4(4), 585-589.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Retrieved from [Link]

  • Gaspar, D., et al. (2013). From antimicrobial to anticancer peptides. A review. Frontiers in Microbiology, 4, 294. Retrieved from [Link]

  • Riedl, B., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 449-455. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Li, Y., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Chinese Chemical Letters, 29(6), 745-748. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-benzyl-4-nitrobenzamide from 4-nitrobenzoyl chloride

An Application Guide for the Synthesis of N-benzyl-4-nitrobenzamide from 4-nitrobenzoyl Chloride Abstract This comprehensive application note provides a detailed protocol for the synthesis of N-benzyl-4-nitrobenzamide, a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of N-benzyl-4-nitrobenzamide from 4-nitrobenzoyl Chloride

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of N-benzyl-4-nitrobenzamide, a valuable organic compound in chemical research and a potential scaffold in pharmaceutical development.[1] The synthesis is achieved through the acylation of benzylamine with 4-nitrobenzoyl chloride, a classic example of the Schotten-Baumann reaction.[2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for product purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Scientific Principles and Reaction Mechanism

The synthesis of N-benzyl-4-nitrobenzamide from 4-nitrobenzoyl chloride and benzylamine is a nucleophilic acyl substitution reaction.[3] Specifically, it is conducted under Schotten-Baumann conditions, which involve the use of a base to neutralize the acidic byproduct, thereby driving the reaction to completion.[4][5]

Causality of Component Roles:

  • 4-Nitrobenzoyl Chloride (Electrophile): The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine atom and the carbonyl oxygen. This makes it a prime target for nucleophilic attack.

  • Benzylamine (Nucleophile): The nitrogen atom in benzylamine possesses a lone pair of electrons, making it a potent nucleophile that attacks the electrophilic carbonyl carbon of the acyl chloride.[6]

  • Aqueous Base (e.g., NaOH): The reaction produces one equivalent of hydrochloric acid (HCl).[2][6] The amine reactant could be protonated by this acid, forming a non-nucleophilic ammonium salt and halting the reaction. The added base neutralizes the HCl as it forms, preserving the free amine to react and driving the equilibrium toward the amide product.[4][5] The use of a two-phase system (an organic solvent and water) is a hallmark of Schotten-Baumann conditions, where the base resides in the aqueous phase, while reactants and the product are in the organic phase.[2]

The reaction proceeds via a nucleophilic addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[6][7]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—a good leaving group—is expelled.[6]

  • Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., hydroxide ion) to yield the final, neutral N-benzyl-4-nitrobenzamide product and water.

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )SupplierNotes
4-Nitrobenzoyl chloride122-04-3C₇H₄ClNO₃185.56Major Chemical SupplierCorrosive, moisture-sensitive
Benzylamine100-46-9C₇H₉N107.15Major Chemical Supplier
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Major Chemical SupplierCorrosive
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Major Chemical SupplierVolatile, use in a fume hood
Hydrochloric Acid (HCl), 2M7647-01-0HCl36.46Major Chemical SupplierFor aqueous work-up
Brine (Saturated NaCl)7647-14-5NaCl58.44In-house preparationFor aqueous work-up
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Major Chemical SupplierDrying agent
Ethyl Acetate141-78-6C₄H₈O₂88.11Major Chemical SupplierRecrystallization/Chromatography solvent
Hexane110-54-3C₆H₁₄86.18Major Chemical SupplierRecrystallization/Chromatography solvent
Equipment
Magnetic stirrer with hotplate
Round-bottom flasks (100 mL, 250 mL)
Addition funnel (60 mL)
Separatory funnel (250 mL)
Buchner funnel and filter flask
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel coated
Melting point apparatus
Critical Safety Precautions
  • 4-Nitrobenzoyl chloride is highly corrosive, a lachrymator, and reacts with moisture, including atmospheric humidity, to release HCl gas.[8][9] It causes severe skin burns and eye damage.[8][10] ALWAYS handle this reagent in a certified chemical fume hood. [11][12] Wear chemical-resistant gloves (nitrile is insufficient; use butyl rubber or neoprene), a lab coat, and chemical safety goggles with a face shield.[9]

  • Sodium Hydroxide and its solutions are corrosive and can cause severe burns. Avoid contact with skin and eyes.[4]

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All operations involving DCM must be performed within a chemical fume hood.[13]

  • The reaction between an acyl chloride and an amine is exothermic.[] Adding the acyl chloride solution slowly to a cooled reaction mixture is essential to control the reaction rate and temperature.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (5.36 g, 50 mmol, 1.0 eq) in 75 mL of dichloromethane (DCM).

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (4.0 g, 100 mmol, 2.0 eq) in 50 mL of deionized water. Add this aqueous solution to the flask containing the benzylamine solution.

  • Cooling: Place the reaction flask in an ice-water bath and stir vigorously for 15 minutes to create an emulsion and cool the contents to 0-5 °C. Vigorous stirring is critical to ensure efficient mixing between the two phases.

  • Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (9.28 g, 50 mmol, 1.0 eq) in 50 mL of DCM in a 100 mL beaker. Transfer this solution to an addition funnel.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled, stirring reaction mixture over 30 minutes. Maintain the internal temperature below 10 °C during the addition. A precipitate (the product) will likely form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for an additional 2 hours.

  • Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a 4:1 hexane/ethyl acetate eluent. The disappearance of the benzylamine starting material indicates the reaction is complete.

Product Work-up and Purification
  • Phase Separation: Transfer the reaction mixture to a 250 mL separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 50 mL of 2M HCl (to remove any unreacted benzylamine).

    • 50 mL of water.

    • 50 mL of brine (to facilitate the removal of water from the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent (DCM) using a rotary evaporator. This will yield the crude N-benzyl-4-nitrobenzamide, typically as a yellow solid.[1]

  • Purification via Recrystallization:

    • Transfer the crude solid to a flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

    • Slowly add hexane until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold hexane, and dry in a vacuum oven.

Characterization and Data

The identity and purity of the synthesized N-benzyl-4-nitrobenzamide should be confirmed through physical and spectroscopic analysis.

Property / MethodExpected Result
Appearance Yellow or white crystalline solid[1][15]
Melting Point 140-143 °C[1]
¹H NMR (CDCl₃, 500 MHz)δ (ppm): 8.28 (d, J=9.0 Hz, 2H, Ar-H ortho to NO₂), 7.96 (d, J=9.0 Hz, 2H, Ar-H meta to NO₂), 7.36 (m, 5H, benzyl Ar-H), 6.47 (bs, 1H, N-H), 4.67 (d, J=6.0 Hz, 2H, -CH₂-)[15]
¹³C NMR (CDCl₃, 125 MHz)δ (ppm): 165.7 (C=O), 149.9, 140.3, 137.8, 129.3, 128.5, 128.3, 124.2 (Ar-C), 44.8 (-CH₂-)[15][16]
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), ~1665 (Amide I, C=O stretch), ~1520 (Asymmetric NO₂ stretch), ~1345 (Symmetric NO₂ stretch)[1]

Experimental Workflow Visualization

The entire process, from preparation to characterization, can be visualized as a coherent workflow.

Experimental_Workflow Figure 2: Overall Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_amine Dissolve Benzylamine in DCM mix_cool Combine Amine & Base Cool to 0°C prep_amine->mix_cool prep_base Prepare Aqueous NaOH Solution prep_base->mix_cool prep_acyl Dissolve 4-Nitrobenzoyl Chloride in DCM addition Dropwise Addition of Acyl Chloride prep_acyl->addition mix_cool->addition react Stir at Room Temp for 2 hours addition->react extract Separate Organic Layer react->extract wash Wash with HCl, Water, and Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Recrystallize from Ethyl Acetate/Hexane dry->purify yield Determine Yield & Melting Point purify->yield nmr ¹H & ¹³C NMR purify->nmr ir FT-IR Spectroscopy purify->ir final_product Pure N-benzyl-4-nitrobenzamide yield->final_product nmr->final_product ir->final_product

Caption: Figure 2: Overall Experimental Workflow

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of N-benzyl-4-nitrobenzamide using the Schotten-Baumann reaction. By carefully controlling the reaction conditions, particularly temperature and mixing, and adhering to the specified safety protocols, researchers can achieve high yields of the purified product. The provided characterization data serves as a benchmark for validating the successful synthesis of the target compound.

References

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Chemguide. Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Royal Society of Chemistry. Supporting Information. RSC.org. [Link]

  • National Center for Biotechnology Information. N-benzyl-4-nitrobenzamide. PubChem. [Link]

  • Khan Academy. Amide formation from acyl chloride. Khan Academy. [Link]

  • ScienceLab.com. 4-NITROBENZYL CHLORIDE Material Safety Data Sheet. ScienceLab.com. [Link]

  • Cole-Parmer. (2004, September 30). Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%. Cole-Parmer. [Link]

  • Gellaske. 4-NITRO BENZOYL CHLORIDE CAS No 122-04-3 - Safety Data Sheet. Gellaske. [Link]

  • Wikidoc. (2012, September 6). Schotten-Baumann reaction. Wikidoc. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. BYJU'S. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • SpectraBase. N-Benzyl-4-nitrobenzamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. RSC Publishing. [Link]

  • PubChemLite. N-benzyl-4-nitrobenzamide (C14H12N2O3). PubChemLite. [Link]

  • Pharmaffiliates. N-Benzyl-4-nitrobenzamide | CAS No : 2585-26-4. Pharmaffiliates. [Link]

  • Lat. Am. J. Pharm. (2026, February 9). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Latin American Journal of Pharmacy. [Link]

  • Google Patents. RU2103260C1 - Method for production of 4-nitrobenzamide.
  • European Journal of Chemistry. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • MDPI. (2024, February 12). N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. [Link]

  • Eureka | Patsnap. Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. Eureka. [Link]

  • Organic Syntheses. p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. [Link]

  • Reddit. (2021, June 12). Purification of N-benzylbenzamides. Reddit. [Link]

Sources

Application

A Comprehensive Guide to the Synthesis of N-benzyl-4-nitrobenzamide via Schotten-Baumann Acylation

Application Note & Protocol: A-102 Abstract This application note provides a detailed, field-proven protocol for the synthesis of N-benzyl-4-nitrobenzamide, a key intermediate in organic and medicinal chemistry. The synt...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: A-102

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of N-benzyl-4-nitrobenzamide, a key intermediate in organic and medicinal chemistry. The synthesis is achieved through the acylation of benzylamine with 4-nitrobenzoyl chloride, a classic example of the Schotten-Baumann reaction. This guide offers an in-depth explanation of the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for characterization of the final product. The protocol is designed for researchers in chemical synthesis and drug development, ensuring reproducibility and high-yield production of the target compound.

Introduction: The Significance of the Amide Bond

The amide functional group is a cornerstone of modern chemistry and biology, most notably forming the peptide bonds that link amino acids into proteins. In the realm of synthetic chemistry, the creation of amide bonds is a fundamental transformation. N-benzyl-4-nitrobenzamide (C₁₄H₁₂N₂O₃) serves as a valuable building block and reagent in the synthesis of more complex molecules, including potential pharmaceutical agents.[1][2][3] Its structure, featuring a nitro group, provides a handle for further chemical modifications, such as reduction to an amine.

The protocol detailed herein utilizes the Schotten-Baumann reaction, a robust and widely adopted method for synthesizing amides from amines and acyl chlorides.[4] This reaction is typically performed under basic conditions, often in a two-phase system (e.g., dichloromethane and water), where the base neutralizes the hydrochloric acid byproduct generated during the acylation.[5] The formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] Therefore, the inclusion of a base, such as sodium hydroxide or an excess of the amine itself, is critical to drive the reaction to completion.[7]

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion, which is a good leaving group. Finally, a base removes the proton from the nitrogen atom to yield the neutral N-benzyl-4-nitrobenzamide product.

Overall Reaction:

The hydrochloric acid byproduct is immediately neutralized by the base present in the reaction mixture.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of N-benzyl-4-nitrobenzamide.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )QuantitySupplierNotes
4-Nitrobenzoyl chlorideC₇H₄ClNO₃185.561.86 g (10 mmol)Standard SupplierCorrosive, lachrymator.[8]
BenzylamineC₇H₉N107.151.07 g (1.18 mL, 10 mmol)Standard SupplierCorrosive, flammable.
Dichloromethane (DCM)CH₂Cl₂84.9350 mLStandard SupplierVolatile, suspected carcinogen.
Sodium Hydroxide (NaOH)NaOH40.0020 mL (10% w/v aq. soln.)Standard SupplierCorrosive.
Hydrochloric Acid (HCl)HCl36.46~5 mL (1 M aq. soln.)Standard SupplierCorrosive.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0120 mL (aq. soln.)Standard Supplier
Brine (Saturated NaCl)NaCl58.4420 mL (aq. soln.)Standard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~2 gStandard SupplierDrying agent.

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer

  • Fume hood

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.07 g, 10 mmol) in 25 mL of dichloromethane (DCM).

  • Reagent Addition: In a separate beaker, dissolve 4-nitrobenzoyl chloride (1.86 g, 10 mmol) in 25 mL of DCM. Transfer this solution to a dropping funnel.

  • Acylation Reaction: Place the round-bottom flask containing the benzylamine solution in an ice bath and begin stirring. Add the 4-nitrobenzoyl chloride solution dropwise from the dropping funnel over a period of 15-20 minutes.

  • Basification: Concurrently, add the 10% aqueous sodium hydroxide solution dropwise to the reaction mixture. The goal is to maintain a basic pH to neutralize the HCl formed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9][10]

  • Workup - Phase Separation: Transfer the reaction mixture to a 250 mL separatory funnel. Add 20 mL of water and shake vigorously. Allow the layers to separate and discard the aqueous (upper) layer.

  • Washing: Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and finally with 20 mL of brine.

  • Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution through a Büchner funnel to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification and Isolation: The resulting crude solid can be purified by recrystallization from ethanol to yield N-benzyl-4-nitrobenzamide as a pale yellow solid.[1]

  • Final Product: Dry the purified crystals under vacuum. Weigh the final product to determine the yield and determine its melting point.

Visualization of the Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Dissolve Benzylamine in DCM react Combine reagents in flask with NaOH(aq) at 0°C, then stir at RT for 1h prep1->react prep2 Dissolve 4-Nitrobenzoyl Chloride in DCM prep2->react workup1 Transfer to Separatory Funnel react->workup1 Reaction Complete workup2 Wash with H₂O, HCl, NaHCO₃, and Brine workup1->workup2 workup3 Dry Organic Layer (MgSO₄) & Filter workup2->workup3 workup4 Concentrate via Rotary Evaporation workup3->workup4 purify Recrystallize from Ethanol workup4->purify analysis Dry Product, Weigh, Determine Melting Point, Obtain NMR Spectra purify->analysis Pure Product

Sources

Method

Topic: Analytical Methods for the Characterization of N-benzyl-4-nitrobenzamide

An Application Note and Protocol Guide from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract N-benzyl-4-nitrobenzamide (C₁₄H₁₂N₂O₃) is a key c...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-benzyl-4-nitrobenzamide (C₁₄H₁₂N₂O₃) is a key chemical intermediate in various synthetic pathways.[1] Its utility in research and development necessitates a robust and multi-faceted analytical approach to confirm its identity, purity, and stability. This guide provides a comprehensive overview of the principal analytical techniques for the characterization of N-benzyl-4-nitrobenzamide, moving beyond mere procedural steps to explain the causality behind methodological choices. We present detailed, field-proven protocols for chromatographic and spectroscopic analysis, designed to provide a self-validating system for researchers. This document serves as both a practical guide and a reference for the logical application of modern analytical chemistry in compound verification.

Introduction: The Rationale for Rigorous Characterization

The integrity of any scientific study or drug development process hinges on the quality of the starting materials. For a compound like N-benzyl-4-nitrobenzamide, which contains multiple reactive functional groups (an amide, a nitro group, and two aromatic rings), a single analytical method is insufficient for complete characterization. An integrated approach, combining separation science with spectroscopic elucidation, is essential. This ensures that the material is not only of high purity but also possesses the correct isomeric structure, free from process-related impurities or degradation products. This guide outlines a logical workflow, starting with chromatographic techniques for purity assessment, followed by spectroscopic methods for definitive structural confirmation.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₃[1]
Molecular Weight 256.26 g/mol [1][2]
Appearance Typically a yellow solid[1]
Melting Point 140-143 °C[1]
IUPAC Name N-benzyl-4-nitrobenzamide[2]

Chromatographic Analysis: Purity Assessment and Quantification

Chromatographic methods are the cornerstone of purity analysis, separating the target analyte from impurities. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: For a non-volatile, polar molecule like N-benzyl-4-nitrobenzamide, Reverse-Phase HPLC (RP-HPLC) is the premier technique. The C18 stationary phase provides excellent hydrophobic interaction with the aromatic rings, ensuring good retention and separation from more polar or non-polar impurities. UV detection is ideal due to the strong chromophores (aromatic rings and nitro group) present in the molecule. A wavelength of 254 nm is a common starting point for aromatic compounds and generally provides excellent sensitivity.[3][4]

Protocol: RP-HPLC Method for Purity Determination

  • Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System or equivalent).[3]

  • Sample Preparation:

    • Accurately weigh 10 mg of N-benzyl-4-nitrobenzamide.

    • Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Dilute 1:10 with the mobile phase to a final concentration of 100 µg/mL for analysis.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for retaining aromatic compounds.[3]
Mobile Phase Acetonitrile:Water (60:40, v/v)Provides optimal elution and peak shape for compounds of moderate polarity.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.[3]
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.[3]
Detection Wavelength 254 nmStrong absorbance by the aromatic systems ensures high sensitivity.[4]
Injection Volume 10 µLA standard volume to avoid column overloading and peak distortion.[3]
Run Time 10 minutesSufficient to elute the main peak and any common impurities.
  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. Method validation should be performed according to ICH Q2(R1) guidelines to ensure linearity, accuracy, and precision.[3]

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Purity Calculate->Report

Caption: Workflow for HPLC purity analysis of N-benzyl-4-nitrobenzamide.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: While HPLC is preferred for quantification, GC-MS is a powerful tool for identifying and confirming the presence of volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it invaluable for impurity profiling.[5] The key challenge is ensuring the analyte is thermally stable enough to be vaporized without degradation. For N-benzyl-4-nitrobenzamide, this is generally feasible. The mass spectrum provides a molecular fingerprint, and fragmentation patterns can confirm structural motifs.

Protocol: GC-MS Method for Impurity Identification

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., Shimadzu GCMS-QP2050).[6]

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column SH-I-5Sil MS (or equivalent 5% phenyl column), 30 m x 0.25 mm x 0.25 µmA mid-polarity column provides good general-purpose separation.[6]
Injection Temp. 250 °CEnsures rapid volatilization of the analyte.
Carrier Gas Helium, constant linear velocity (36.5 cm/s)Inert gas standard for GC-MS.[6]
Oven Program Start at 150 °C (1 min), ramp to 280 °C at 20 °C/min, hold for 5 minA temperature ramp is necessary to elute compounds with different boiling points.[3]
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for generating reproducible fragmentation patterns.
Ion Source Temp. 230 °CStandard operating temperature.[6]
Acquisition Mode Full Scan (m/z 50-300)To capture the molecular ion and all relevant fragment ions.
  • Data Interpretation: The primary goal is to identify the molecular ion peak ([M]⁺) at m/z = 256. Key expected fragments include the tropylium ion (from the benzyl group) at m/z = 91, the 4-nitrobenzoyl cation at m/z = 150, and the benzylaminium ion at m/z = 106. The presence of these fragments provides strong evidence for the compound's identity.

Spectroscopic Analysis: Definitive Structural Elucidation

Spectroscopic methods provide unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: NMR is the most powerful tool for elucidating molecular structure in solution. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR identifies all unique carbon environments. Together, they provide a complete and definitive structural fingerprint.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 10-15 mg of N-benzyl-4-nitrobenzamide in 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[7] CDCl₃ is a good choice as it dissolves the compound well and its residual peak is well-separated from analyte signals.[8]

  • Acquisition: Use a 400 MHz (or higher) spectrometer.

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.[7]

    • ¹³C NMR: Acquire 1024 or more scans with a relaxation delay of 2-5 seconds.[7]

  • Data Referencing: Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[7]

Data Interpretation:

¹H NMR Data (500 MHz, CDCl₃) Assignment
Chemical Shift (δ, ppm) Multiplicity, J (Hz)
8.28d, J = 9.0
7.96d, J = 9.0
7.36m
6.47bs
4.67d, J = 6.0
Source:[1][8]
¹³C NMR Data (125 MHz, CDCl₃) Assignment
Chemical Shift (δ, ppm)
165.7Amide C =O
149.9Aromatic C -NO₂
140.3Aromatic C -C=O
137.8Benzyl aromatic ipso-C
129.3, 128.5, 128.3Aromatic C H
124.2Aromatic C H ortho to NO₂
44.8Benzyl C H₂
Source:[8]
Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The amide and nitro groups of N-benzyl-4-nitrobenzamide have highly characteristic absorption bands. Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation.[7]

Protocol: ATR-FTIR Analysis

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[7]

  • Data Acquisition:

    • Scan Range: 4000–400 cm⁻¹[7]

    • Resolution: 4 cm⁻¹[7]

    • Number of Scans: 16-32[7]

    • Acquire a background spectrum of the clean, empty ATR crystal and subtract it from the sample spectrum.

Data Interpretation: Characteristic Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300N-HStretch
~3100-3000Aromatic C-HStretch
~1665Amide C=OStretch (Amide I band)[1]
~1550N-HBend (Amide II band)
~1520NO₂Asymmetric Stretch[1]
~1345NO₂Symmetric Stretch[1]

Integrated Characterization Workflow

No single technique is sufficient. A logical, multi-step workflow ensures complete and trustworthy characterization of N-benzyl-4-nitrobenzamide.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_primary Primary Analysis cluster_secondary Structural Confirmation cluster_final Final Report Compound Synthesized N-benzyl-4-nitrobenzamide HPLC HPLC-UV Compound->HPLC Purity Check TLC TLC Compound->TLC Purity Check MP Melting Point Compound->MP Purity Check NMR NMR ('H, '³C) HPLC->NMR Pure Sample For Structure ID Report Certificate of Analysis (CoA) HPLC->Report MP->Report MS GC-MS NMR->Report IR FTIR MS->Report IR->Report

Caption: Integrated workflow for the comprehensive characterization of a synthesized compound.

Conclusion

The analytical characterization of N-benzyl-4-nitrobenzamide is a clear example of the synergy between different analytical techniques. Chromatographic methods like HPLC provide quantitative data on purity, while a suite of spectroscopic techniques—NMR, IR, and MS—offers orthogonal, confirmatory data on molecular identity and structure. By following the detailed protocols and understanding the rationale outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of their materials, thereby building a foundation of trust and reproducibility in their scientific endeavors.

References

  • N-benzyl-4-nitrobenzamide | C14H12N2O3 | CID 347074 - PubChem . Source: National Institutes of Health. [Link]

  • Supporting Information - Rsc.org . Source: Royal Society of Chemistry. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide - ResearchGate . Source: ResearchGate. [Link]

  • Literature Review of Analytical Methods for Determination of Triamcinolone Acetonide and Benzyl Alcohol - Juniper Publishers . Source: Juniper Publishers. [Link]

  • N-Benzyl-4-nitrobenzamide - Optional[13C NMR] - Chemical Shifts - SpectraBase . Source: SpectraBase. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide . Source: European Journal of Chemistry. [Link]

  • RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents.
  • isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds - ResearchGate . Source: ResearchGate. [Link]

  • GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs . Source: U.S. Department of Justice. [Link]

  • GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion... - ResearchGate . Source: ResearchGate. [Link]

Sources

Application

Application Note: Comprehensive 1H and 13C NMR Analysis of N-benzyl-4-nitrobenzamide for Structural Verification

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous structural elucidation of organic molecules. This application...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous structural elucidation of organic molecules. This application note provides a detailed guide and protocol for the ¹H and ¹³C NMR analysis of N-benzyl-4-nitrobenzamide, a key intermediate in various synthetic pathways. We will explore the causality behind experimental choices, from sample preparation to spectral interpretation, offering field-proven insights for researchers. The protocols herein are designed to be self-validating, ensuring accurate and reproducible results.

Introduction: The Role of NMR in Structural Elucidation

N-benzyl-4-nitrobenzamide is a benzamide derivative featuring two distinct aromatic systems and an amide linkage.[1][2][3] Its structure incorporates a strongly electron-withdrawing nitro group on one phenyl ring and a flexible benzyl group attached to the amide nitrogen. These features create a unique electronic environment, resulting in a characteristic NMR fingerprint. Accurate interpretation of this fingerprint is crucial for confirming the compound's identity, assessing its purity, and understanding its chemical properties. This guide provides the necessary protocols and theoretical grounding to achieve a comprehensive NMR-based structural analysis.

Molecular Structure and Predicted Spectral Features

The chemical structure of N-benzyl-4-nitrobenzamide dictates the expected NMR signals. Understanding the influence of each functional group is the first step in spectral prediction and subsequent assignment.

Caption: Chemical structure of N-benzyl-4-nitrobenzamide.

Symmetry and Signal Prediction:
  • 4-Nitrobenzoyl Moiety: The para-nitro group creates C₂ symmetry along the C-NO₂ and C-C=O bond axis. This makes the two protons ortho to the carbonyl group chemically equivalent, as are the two protons meta to it. We therefore expect two distinct signals for this ring in the ¹H NMR spectrum, appearing as a classic AA'BB' system that often simplifies to two doublets.[4] In the ¹³C NMR spectrum, four signals are expected for this ring (two protonated carbons, and two quaternary carbons: C-NO₂ and C-C=O).

  • N-Benzyl Moiety: The benzyl group also possesses a plane of symmetry through the CH₂ group and the para-carbon. This results in three expected signals for the aromatic protons (ortho, meta, para) and four signals for the aromatic carbons.[5] The methylene (-CH₂-) bridge will produce a single proton and a single carbon signal.

  • Amide Proton (-NH-): A single signal is expected for the amide proton.

Experimental Protocols

This section provides a step-by-step methodology for sample preparation and data acquisition. The rationale behind key steps is explained to ensure robust and high-quality data.

Protocol 1: NMR Sample Preparation

Objective: To prepare a homogeneous solution of N-benzyl-4-nitrobenzamide in a suitable deuterated solvent at an appropriate concentration for NMR analysis.

Materials:

  • N-benzyl-4-nitrobenzamide (solid)

  • Deuterated chloroform (CDCl₃, ≥99.8% D) or Deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D)

  • High-quality 5 mm NMR tubes

  • Glass vial and Pasteur pipette

  • Analytical balance

Rationale for Solvent Choice:

  • CDCl₃: A standard choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. It is the solvent used in the reference data cited in this note.[6]

  • DMSO-d₆: A highly polar solvent, useful if solubility in CDCl₃ is an issue. It is also advantageous for observing exchangeable protons like the amide N-H, as it slows down the exchange rate and often results in sharper signals.

Procedure:

  • Weighing: Accurately weigh approximately 10-15 mg of N-benzyl-4-nitrobenzamide into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ (or DMSO-d₆) to the vial. Gently swirl the vial to ensure the compound is fully dissolved.

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: Spectrometer Setup and Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra using standard acquisition parameters on a 400 or 500 MHz NMR spectrometer.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (10-15 mg) dissolve Dissolve in Solvent (~0.6 mL CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire_h1 Acquire 1H Spectrum (16 scans) lock->acquire_h1 acquire_c13 Acquire 13C Spectrum (1024 scans) acquire_h1->acquire_c13

Caption: Experimental workflow from sample preparation to NMR data acquisition.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): ~3-4 seconds

  • Spectral Width (SW): 16 ppm (centered around 6 ppm)

¹³C{¹H} NMR Acquisition Parameters (Proton Decoupled):

  • Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

  • Number of Scans (NS): 1024 (or more for dilute samples)

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): ~1-2 seconds

  • Spectral Width (SW): 240 ppm (centered around 120 ppm)

  • Rationale for More Scans: The low natural abundance (1.1%) of the ¹³C isotope necessitates a significantly larger number of scans to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[7][8]

Spectral Interpretation and Data Analysis

The following section details the assignment of signals in both the ¹H and ¹³C NMR spectra, based on published data and established principles of chemical shifts and coupling constants.[6]

¹H NMR Spectrum Analysis

The proton spectrum is characterized by distinct regions for the amide, aromatic, and methylene protons.

Table 1: ¹H NMR Data for N-benzyl-4-nitrobenzamide (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.28Doublet (d)9.02HH-ortho (nitrobenzoyl)
7.96Doublet (d)9.02HH-meta (nitrobenzoyl)
7.36Multiplet (m)-5HPhenyl protons (benzyl)
6.47Broad Singlet (bs)-1HN-H (amide)
4.67Doublet (d)6.02H-CH₂- (benzylic)

Data sourced from Jamalifard et al.[6]

Analysis Insights:

  • Nitrobenzoyl Protons: The two doublets at 8.28 and 7.96 ppm are characteristic of a 1,4-disubstituted benzene ring with a strong electron-withdrawing group. The protons ortho to the nitro group (and meta to the carbonyl) are the most deshielded and appear furthest downfield.[4][9] The observed coupling constant of 9.0 Hz is typical for ortho-coupling in an aromatic system.[10][11]

  • Benzyl Protons: The five protons of the benzyl group's phenyl ring appear as a complex multiplet at 7.36 ppm, a typical range for unsubstituted phenyl groups.[9]

  • Benzylic and Amide Protons: The methylene protons (-CH₂-) at 4.67 ppm are split into a doublet by the adjacent amide proton (³J = 6.0 Hz). The amide proton itself appears as a broad singlet at 6.47 ppm, with its broadness attributed to quadrupole effects from the ¹⁴N nucleus and potential chemical exchange.[4]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum shows distinct signals for each unique carbon atom.

Table 2: ¹³C NMR Data for N-benzyl-4-nitrobenzamide (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
165.7C=O (carbonyl)Carbonyl carbons are highly deshielded and appear in this region.[12][13]
149.9C-NO₂Quaternary carbon attached to the strongly electron-withdrawing nitro group.
140.3C-ipso (nitrobenzoyl)Quaternary carbon attached to the carbonyl group.
137.8C-ipso (benzyl)Quaternary carbon of the benzyl ring attached to the CH₂ group.
129.3C-H (benzyl)Aromatic CH carbons of the benzyl ring.
128.5C-H (nitrobenzoyl)Aromatic CH carbons ortho to the carbonyl.
128.3C-H (benzyl)Aromatic CH carbons of the benzyl ring.
124.2C-H (nitrobenzoyl)Aromatic CH carbons meta to the carbonyl.
44.8-CH₂- (benzylic)Aliphatic carbon adjacent to the amide nitrogen.

Data sourced from Jamalifard et al.[6]

Analysis Insights:

  • Quaternary Carbons: The four quaternary carbons (C=O, C-NO₂, C-ipso x2) are identifiable. The carbon attached to the nitro group (149.9 ppm) is the most deshielded aromatic carbon due to the powerful deshielding effect of the NO₂ group.[8] Quaternary carbons often exhibit lower signal intensity due to longer relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement.[7]

  • Aromatic CH Carbons: The signals between 124-130 ppm correspond to the protonated aromatic carbons. Precise assignment within this cluster often requires advanced 2D NMR techniques (like HSQC/HMBC), but the provided assignments are based on established literature.

  • Aliphatic Carbon: The benzylic -CH₂- carbon appears at 44.8 ppm, consistent with a carbon atom attached to a nitrogen and an aromatic ring.[12]

Caption: Key structural features and their NMR spectral consequences.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural verification of N-benzyl-4-nitrobenzamide. The predictable chemical shifts, driven by the electronic effects of the nitro and amide functionalities, along with characteristic proton coupling patterns, allow for the complete assignment of all signals. The protocols and analysis presented in this note serve as a comprehensive guide for researchers, ensuring the generation of high-quality, interpretable, and reliable NMR data for this and structurally related compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 347074, N-benzyl-4-nitrobenzamide. Retrieved from [Link].[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link].

  • Jamalifard, S., Mokhtari, J., & Mirjafary, Z. (2019). Supporting Information: One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. Royal Society of Chemistry. Available at: [Link].[6]

  • Ghodsinia, S. E., et al. (2015). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). ResearchGate. Available at: [Link].

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link].[4]

  • SpectraBase. N-Benzyl-4-nitrobenzamide - Optional[13C NMR] - Chemical Shifts. Wiley. Available at: [Link].[14]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link].[10]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link].[9]

  • University of Wisconsin. NMR Spectroscopy. Available at: [Link].

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Available at: [Link].[12]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link].

  • Joseph, B. (n.d.). 13 Carbon NMR. NMR Facility, University of Delaware. Available at: [Link].[7]

  • Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Available at: [Link].[8]

  • YouTube. (2023). Coupling Constant J & Factors Affecting it. Chemijos. Available at: [Link].[11]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link].[5]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. Available at: [Link].[13]

Sources

Method

Application Note &amp; Protocol: Chromatographic Analysis of N-Benzyl-4-nitrobenzamide

Introduction and Chemical Context N-benzyl-4-nitrobenzamide is a highly crystalline amide derivative frequently utilized as a benchmark substrate in the development of novel transamidation methodologies, catalytic amide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

N-benzyl-4-nitrobenzamide is a highly crystalline amide derivative frequently utilized as a benchmark substrate in the development of novel transamidation methodologies, catalytic amide bond formations, and as a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, it is critical to recognize that analytical chromatography is not merely about separating compounds, but about exploiting the physicochemical interactions driving that separation.

Structurally, N-benzyl-4-nitrobenzamide features a polar amide linkage flanked by a hydrophobic benzyl group and a highly electron-withdrawing nitrobenzene moiety. The nitroaromatic system provides strong π→π∗ transitions, making it an excellent candidate for ultraviolet (UV) detection[1]. This guide details robust Thin-Layer Chromatography (TLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocols tailored specifically for the isolation and quantification of this compound.

Analytical Workflow Visualization

Workflow Start N-benzyl-4-nitrobenzamide Synthesis/Sampling Prep Sample Preparation (Dissolution & Filtration) Start->Prep Split Split Prep->Split TLC TLC Protocol Normal Phase (Silica) Hexane:EtOAc Split->TLC 2 µL HPLC RP-HPLC Protocol Reverse Phase (C18) Gradient MeCN/H2O Split->HPLC 10 µL TLC_Out Qualitative Data: Reaction Monitoring & Rf TLC->TLC_Out HPLC_Out Quantitative Data: Purity Assay & Retention Time HPLC->HPLC_Out

Analytical workflow for N-benzyl-4-nitrobenzamide from sample prep to TLC and HPLC analysis.

Thin-Layer Chromatography (TLC) Protocol

TLC serves as the frontline analytical tool for rapid reaction monitoring. Because the amide nitrogen and carbonyl oxygen act as strong hydrogen bond donors/acceptors, they interact heavily with the free silanol groups on normal-phase silica gel.

Causality of Solvent Selection: A non-polar hydrocarbon (Hexane) combined with a moderately polar hydrogen-bond acceptor (Ethyl Acetate) provides the optimal competitive binding environment to elute the compound. Literature values show that an 80:20 Hexane:EtOAc system yields a Retention Factor ( Rf​ ) of approximately 0.50[2], while a more polar 60:40 system pushes the Rf​ higher, which is useful if polar impurities are present[3].

Self-Validating System: Co-Spotting

To ensure the protocol is self-validating against matrix effects (e.g., shifts in Rf​ caused by residual salts or catalysts), you must employ a three-lane co-spotting technique: Lane 1 (Reference Standard), Lane 2 (Reaction Mixture), and Lane 3 (Co-spot of 1 and 2).

Step-by-Step Methodology
  • Chamber Saturation: Prepare a mobile phase of Hexane:Ethyl Acetate (80:20 v/v). Pour 10 mL into a twin-trough TLC chamber, insert a piece of filter paper to act as a wick, and seal the chamber for 15 minutes. Expert Insight: Saturation prevents the "edge effect" by stopping solvent evaporation from the plate face during development, ensuring uniform migration.

  • Sample Preparation: Dissolve ~2 mg of the N-benzyl-4-nitrobenzamide sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Application: Using a glass microcapillary, apply 2 µL of the sample and reference solutions 1.5 cm from the bottom of a Silica gel 60 F254 plate.

  • Development: Place the plate in the saturated chamber. Allow the solvent front to migrate until it is 1 cm from the top edge.

  • Visualization: Remove the plate, dry it under a gentle stream of compressed air, and view it under a 254 nm UV lamp. The nitroaromatic chromophore will quench the plate's inherent fluorescence, appearing as a distinct dark spot.

High-Performance Liquid Chromatography (RP-HPLC) Protocol

For precise quantitative assay and impurity profiling, RP-HPLC is required. The hydrophobic benzyl and nitrobenzene rings ensure strong retention on a C18 stationary phase, while the polar amide linkage provides structural selectivity[1].

Causality of Mobile Phase Modifiers: The mobile phase utilizes Acetonitrile and Water. However, 0.1% Formic Acid must be added to both channels. The acidic modifier drops the pH to ~2.7, which suppresses the ionization of any residual acidic impurities and neutralizes residual free silanols on the C18 column. This prevents secondary ion-exchange interactions, eliminating peak tailing for the target amide[1].

Self-Validating System: System Suitability Test (SST)

Before injecting unknown samples, inject the reference standard five times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , the Theoretical Plates ( N ) are >2000 , and the Tailing Factor ( Tf​ ) is between 0.8 and 1.5.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Channel A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Channel B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Filter both phases through a 0.22 µm membrane and degas via sonication.

  • Sample Preparation: Accurately weigh 10 mg of N-benzyl-4-nitrobenzamide. Dissolve in 10 mL of Acetonitrile to create a stock solution. Dilute to a working concentration of 100 µg/mL using a 50:50 Water:Acetonitrile diluent. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Oven: 30 °C (Stabilizes mass transfer kinetics and lowers system backpressure).

    • Detection: UV at 254 nm.

  • Gradient Program: While an isocratic method (e.g., 60:40 Acetonitrile:Water) is a valid starting point[1], a gradient ensures the elution of highly retained lipophilic impurities:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: Linear ramp to 80% B

    • 10.0 - 12.0 min: Hold at 80% B (Column wash)

    • 12.0 - 12.1 min: Return to 30% B

    • 12.1 - 17.0 min: Re-equilibration at 30% B

Quantitative Data Presentation

Table 1: Summary of Chromatographic Parameters for N-benzyl-4-nitrobenzamide

ParameterTLC MethodRP-HPLC Method
Stationary Phase Silica Gel 60 F254C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:EtOAc (80:20)Water:MeCN (0.1% Formic Acid)
Elution Profile Isocratic (Capillary action)Gradient (30% to 80% MeCN)
Detection Mode UV Quenching (254 nm)UV Absorbance (254 nm)
Key Output Metric Rf​ ≈ 0.50[2]Retention Time ( Rt​ ), Peak Area
Primary Utility Rapid reaction monitoringPrecise purity & yield quantification

References

  • Medikonda Manoranjani and Tatavarti Bhagya Kumar. A SIMPLE, IMPROVED AND SOLVENT FREE TRANSAMIDATION USING GLYCINE. Rasayan Journal of Chemistry, 2017. 3

  • tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. RSC Advances. 2

  • Quantitative Analysis of 2-Cyano-4-nitrobenzamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Benchchem, 2025. 1

Sources

Application

Application Notes and Protocols: N-benzyl-4-nitrobenzamide as a Key Intermediate in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Benzamide Moiety The benzamide scaffold is a cornerstone in medicinal chemistry, integral to the stru...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzamide Moiety

The benzamide scaffold is a cornerstone in medicinal chemistry, integral to the structure of a multitude of therapeutic agents across various disease areas.[1][2] Its prevalence stems from its ability to form key hydrogen bonding interactions with biological targets, its metabolic stability, and its synthetic tractability. Within this class, N-benzyl-4-nitrobenzamide (C₁₄H₁₂N₂O₃) emerges as a particularly valuable intermediate.[3][4] The presence of the nitro group at the para position significantly influences the molecule's electronic properties, enhancing the electrophilicity of the benzoyl moiety and providing a versatile handle for further chemical modifications.[5] This document provides a detailed guide to the synthesis, characterization, and application of N-benzyl-4-nitrobenzamide in the context of modern drug discovery.

Physicochemical Properties and Characterization

N-benzyl-4-nitrobenzamide is typically a yellow solid with a melting point in the range of 140-143°C.[3] Its molecular structure, featuring a benzyl group attached to the amide nitrogen and a nitro group on the benzene ring, gives rise to specific spectroscopic signatures that are crucial for its unambiguous identification and quality control.

PropertyValueSource
Molecular FormulaC₁₄H₁₂N₂O₃PubChem[4]
Molecular Weight256.26 g/mol PubChem[4]
Melting Point~140-143 °CSmolecule[3]
AppearanceYellow solidSmolecule[3]

Spectroscopic Characterization:

  • ¹H NMR (CDCl₃): The proton NMR spectrum provides clear diagnostic peaks. The benzyl methylene protons (CH₂) typically appear as a doublet around δ 4.67 ppm, coupled to the amide proton. The amide NH proton itself is often observed as a broad singlet near δ 6.47 ppm. The aromatic protons of the benzyl and nitrobenzoyl rings will resonate in the downfield region, with distinct splitting patterns reflecting their substitution.[3]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the benzylic carbon, and the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.

  • IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the N-H stretch of the amide, the C=O stretch of the amide (around 1650 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 257.09.[6]

Synthesis of N-benzyl-4-nitrobenzamide: Protocols and Mechanistic Insights

The synthesis of N-benzyl-4-nitrobenzamide is most commonly achieved through the amidation of 4-nitrobenzoic acid or its derivatives with benzylamine.[3] The choice of method depends on factors such as scale, desired purity, and available reagents.

Protocol 1: Direct Amidation via Acyl Chloride

This is a robust and widely used method that proceeds through a highly reactive acyl chloride intermediate.

Workflow Diagram:

Synthesis_Acyl_Chloride cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 4-nitrobenzoic_acid 4-Nitrobenzoic Acid SOCl2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride 4-nitrobenzoic_acid->SOCl2 4-nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride SOCl2->4-nitrobenzoyl_chloride Benzylamine Benzylamine 4-nitrobenzoyl_chloride->Benzylamine Base Base (e.g., Pyridine, Et₃N) Benzylamine->Base N_benzyl_4_nitrobenzamide N-benzyl-4-nitrobenzamide Base->N_benzyl_4_nitrobenzamide

Caption: Acyl Chloride-Mediated Synthesis of N-benzyl-4-nitrobenzamide.

Detailed Steps:

  • Acyl Chloride Formation: In a fume hood, suspend 4-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Monitoring: Stir the mixture at room temperature or gentle reflux until the evolution of gas ceases and the solid dissolves, indicating the formation of 4-nitrobenzoyl chloride. The progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude 4-nitrobenzoyl chloride in an anhydrous aprotic solvent like DCM. In a separate flask, dissolve benzylamine (1.0-1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq) in the same solvent.

  • Reaction Execution: Cool the benzylamine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir for 2-4 hours.[7] Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.[7] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]

Causality: The conversion of the carboxylic acid to the highly electrophilic acyl chloride is the key to this efficient transformation.[8][] The base in the amidation step is crucial to neutralize the HCl byproduct, which would otherwise protonate the benzylamine, rendering it non-nucleophilic.

Protocol 2: Direct Condensation with Coupling Agents

This method avoids the use of harsh reagents like thionyl chloride and is often preferred for substrates with sensitive functional groups.

Workflow Diagram:

Synthesis_Coupling 4-nitrobenzoic_acid 4-Nitrobenzoic Acid Coupling_Agent Coupling Agent (e.g., EDC, HATU) 4-nitrobenzoic_acid->Coupling_Agent Benzylamine Benzylamine Benzylamine->Coupling_Agent N_benzyl_4_nitrobenzamide N-benzyl-4-nitrobenzamide Coupling_Agent->N_benzyl_4_nitrobenzamide

Caption: Coupling Agent-Mediated Synthesis of N-benzyl-4-nitrobenzamide.

Detailed Steps:

  • Reactant Preparation: Dissolve 4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as DMF or DCM.

  • Activation: Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq) and, optionally, an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) (0.1-1.0 eq).[7] Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.

  • Amine Addition: Add benzylamine (1.0-1.2 eq) to the reaction mixture.

  • Reaction and Work-up: Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 4-16 hours). Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, dilute acid, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Causality: Coupling agents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[][10] This method proceeds under mild conditions, preserving sensitive functional groups.

Applications of N-benzyl-4-nitrobenzamide in Drug Discovery

The true utility of N-benzyl-4-nitrobenzamide lies in its role as a versatile intermediate. The nitro group is a key functional moiety that can be readily transformed into other groups, most notably an amine, which opens up a vast chemical space for the synthesis of diverse compound libraries for biological screening.

Core Transformation: Reduction of the Nitro Group

The reduction of the nitro group to an aniline derivative is a pivotal step. This transformation converts an electron-withdrawing group into an electron-donating and nucleophilic group, dramatically altering the molecule's properties and reactivity.

Workflow Diagram:

Intermediate_Application cluster_derivatives Potential Drug Scaffolds Start N-benzyl-4-nitrobenzamide Reduction Reduction (e.g., SnCl₂, H₂/Pd-C, Fe/HCl) Start->Reduction Intermediate N-benzyl-4-aminobenzamide Reduction->Intermediate Derivatization Further Derivatization Intermediate->Derivatization Antitubercular Antitubercular Agents Derivatization->Antitubercular Anticancer Anticancer Agents (e.g., Tubulin Inhibitors) Derivatization->Anticancer Neuroprotective Neuroprotective Agents (e.g., BChE Inhibitors) Derivatization->Neuroprotective

Caption: Role of N-benzyl-4-nitrobenzamide as a versatile intermediate.

Protocol 3: Nitro Group Reduction

  • Setup: Dissolve N-benzyl-4-nitrobenzamide in a solvent like ethanol or ethyl acetate.

  • Reagent Addition: Add a reducing agent. Common choices include:

    • Tin(II) chloride (SnCl₂): Add SnCl₂·2H₂O (3-5 eq) and heat the mixture to reflux.

    • Catalytic Hydrogenation: Use a catalyst such as 10% Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas.

    • Iron in acidic medium: Use iron powder in the presence of acetic acid or ammonium chloride.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • For SnCl₂: Cool, basify with aqueous NaOH to precipitate tin salts, and extract the product with an organic solvent.

    • For H₂/Pd-C: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Purification: The resulting N-benzyl-4-aminobenzamide can be purified by chromatography or used directly in the next step.

Case Studies in Drug Discovery
  • Antitubercular Agents: The nitrobenzamide core is a key pharmacophore in novel antitubercular agents that target the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, which is essential for the synthesis of the mycobacterial cell wall.[11] While not a direct analog, the synthesis of potent N-benzyl-3,5-dinitrobenzamides highlights the importance of the nitro- and benzyl-moieties in achieving high efficacy against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains.[11] The N-benzyl-4-aminobenzamide intermediate provides a scaffold to explore similar structures.

  • Anticancer Agents: N-benzylbenzamide derivatives have been successfully developed as tubulin polymerization inhibitors, a well-validated strategy in cancer chemotherapy.[12] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[12] The amino group of N-benzyl-4-aminobenzamide can serve as an attachment point for further modifications to optimize binding affinity and pharmacokinetic properties.

  • Neuroprotective Agents: Recent studies have identified N-benzyl benzamide derivatives as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[13] The development of these inhibitors showcases the utility of the N-benzyl benzamide scaffold in designing agents that can cross the blood-brain barrier and exert a therapeutic effect on cognitive function.[13]

Conclusion and Future Perspectives

N-benzyl-4-nitrobenzamide is more than just a chemical compound; it is a strategic starting point for the exploration of new chemical entities with significant therapeutic potential. Its straightforward synthesis and the versatile reactivity of its nitro group make it an invaluable tool for medicinal chemists. The protocols and applications detailed in this guide provide a framework for its effective utilization in drug discovery programs targeting a wide range of diseases, from infectious agents to cancer and neurodegenerative disorders. The continued exploration of derivatives built from this intermediate is a promising avenue for the development of next-generation therapeutics.

References

  • Liu, Z., et al. (n.d.). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Selected traditional methods for amide synthesis. [Link]

  • Chiacchio, M. A., et al. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-4-nitrobenzamide. PubChem. [Link]

  • PubChemLite. (n.d.). N-benzyl-4-nitrobenzamide (C14H12N2O3). [Link]

  • SpectraBase. (n.d.). N-Benzyl-4-nitrobenzamide. [Link]

  • MDPI. (2024, February 12). N-(2,2-Diphenylethyl)-4-nitrobenzamide. [Link]

  • National Center for Biotechnology Information. (2021, April 15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

  • Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.
  • International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2022, August 25). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. [Link]

Sources

Method

Application Note: The N-Benzyl Benzamide Scaffold as a Versatile Platform for Synthesizing Multi-Target Alzheimer's Disease Inhibitors

An in-depth guide for researchers, scientists, and drug development professionals. The development of effective therapeutics for Alzheimer's disease (AD) is hampered by its complex and multifactorial pathology.[1][2] A p...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The development of effective therapeutics for Alzheimer's disease (AD) is hampered by its complex and multifactorial pathology.[1][2] A promising strategy involves the design of Multi-Target-Directed Ligands (MTDLs) that can simultaneously modulate several key biological targets implicated in the disease's progression.[2][3] This guide focuses on the N-benzyl benzamide scaffold, a privileged chemical structure that has proven to be an exceptional starting point for the synthesis of potent inhibitors targeting critical enzymes in AD pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE1).[1][4][5][6]

The advantages of the N-benzyl benzamide core include its straightforward and cost-effective synthesis, the stability of the resulting products, and the scaffold's inherent ability to be chemically modified to achieve high potency and selectivity for different biological targets.[1] This document provides a detailed overview of the strategic design, synthesis, and in vitro evaluation of N-benzyl benzamide derivatives, offering field-proven insights and step-by-step protocols for their application in AD drug discovery.

The Scientific Rationale: A Multi-Pronged Attack on Alzheimer's Disease

The N-benzyl benzamide scaffold is particularly suited for an MTDL approach due to its ability to interact with multiple key targets in AD:

  • Cholinesterase (ChE) Inhibition: The progressive cognitive decline in AD is linked to a deficit in the neurotransmitter acetylcholine (ACh).[7][8] Inhibiting the enzymes that break down ACh—namely AChE and BuChE—is a clinically validated approach for symptomatic treatment.[7][8] In early-stage AD, AChE is the dominant enzyme, but as the disease progresses, BuChE levels rise, making it a vital target in advanced AD.[4] N-benzyl benzamide derivatives have been synthesized that show remarkable, sub-nanomolar inhibitory effects on BuChE, making them highly promising for treating later stages of the disease.[4][5]

  • β-Secretase (BACE1) Inhibition: The amyloid cascade hypothesis points to the accumulation of neurotoxic amyloid-β (Aβ) peptides as a central event in AD pathology.[1][9] BACE1 is the rate-limiting enzyme that initiates the cleavage of the amyloid precursor protein (APP), leading to Aβ generation.[1][9] Inhibiting BACE1 reduces the production of Aβ peptides and the subsequent formation of amyloid plaques.[1][6] The N-benzyl benzamide scaffold has been successfully modified to create dual-action compounds that inhibit both cholinesterases and BACE1, thereby addressing both symptoms and the underlying pathology.[1][6]

  • Inhibition of Aβ Aggregation: Beyond enzymatic inhibition, certain derivatives of this scaffold have demonstrated the ability to interfere with the self-aggregation of Aβ peptides, a critical step in the formation of toxic plaques.[3][10]

The following diagram illustrates the multi-target therapeutic strategy for Alzheimer's disease.

G cluster_0 Therapeutic Strategies for AD cluster_1 Symptomatic Treatment cluster_2 Disease Modification cluster_3 N-Benzyl Benzamide Inhibitors AD Alzheimer's Disease (Complex Pathology) ACh Acetylcholine (ACh) Neurotransmitter ChE Cholinesterases (AChE & BuChE) ACh->ChE Degradation APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Peptide APP->Abeta Cleavage by BACE1 BACE1 β-Secretase (BACE1) Plaques Aβ Plaques (Neurotoxicity) Abeta->Plaques Aggregation Inhibitor N-Benzyl Benzamide Derivatives Inhibitor->ChE Inhibition Inhibitor->BACE1 Inhibition Inhibitor->Plaques Anti-Aggregation

Caption: Multi-target strategy for Alzheimer's Disease inhibitors.

Part I: Synthesis Protocols

The synthesis of N-benzyl benzamide derivatives is typically achieved through standard amide coupling reactions. The following protocols provide a robust framework for producing these compounds, with specific examples for achieving selectivity towards different enzyme targets.

The general workflow for the synthesis is outlined below.

G Start Starting Materials (e.g., Substituted Benzoic Acid & Benzylamine) Coupling Amide Coupling Reaction (e.g., HATU, DIPEA) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purify Column Chromatography Workup->Purify Final Final Product (N-Benzyl Benzamide Derivative) Purify->Final Verify Structural Verification (NMR, MS) Final->Verify

Caption: General workflow for N-benzyl benzamide synthesis.

Protocol 1: Synthesis of a Highly Selective Butyrylcholinesterase (BuChE) Inhibitor

This protocol is adapted from methodologies that have successfully produced N-benzyl benzamide derivatives with sub-nanomolar potency and high selectivity for BuChE.[4][5] The example compound, S11-1033, exhibited an IC50 value of 0.039 nM for human BuChE.[4]

Objective: To synthesize N-(2-((diethylamino)methyl)benzyl)-3-(4-fluorobenzamido)-5-nitrobenzamide.

Materials:

  • 3-amino-N-(2-((diethylamino)methyl)benzyl)-5-nitrobenzamide (Intermediate A)

  • 4-fluorobenzoyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve Intermediate A (1 equivalent) in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equivalents) dropwise to the solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Acylation: Slowly add a solution of 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous THF to the reaction mixture at 0 °C. The nitro and fluoro substitutions are key for achieving high potency and selectivity.[4]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, quench the mixture with water. Extract the aqueous layer three times with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a DCM/MeOH (e.g., 99:1 v/v) solvent system to yield the final product as a solid.[4]

  • Verification: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part II: In Vitro Evaluation Protocols

After synthesis and purification, the inhibitory activity of the compounds must be quantified. The following are standard, validated protocols for assessing inhibition of AChE, BuChE, and BACE1.

Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is the gold standard for measuring AChE and BuChE activity. It relies on the hydrolysis of a substrate (ATChI or BTChI) by the cholinesterase enzyme, which produces thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, which is measured at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BuChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATChI)

  • Butyrylthiocholine iodide (BTChI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Synthesized inhibitor compounds

  • Donepezil or Tacrine (as positive controls)[1][7]

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzymes, substrates (ATChI/BTChI), DTNB, and inhibitor compounds in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • Inhibitor solution at various concentrations (typically a serial dilution). For the negative control, add buffer instead of the inhibitor.

    • Cholinesterase enzyme solution (AChE or BuChE).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the corresponding substrate solution (ATChI for AChE, BTChI for BuChE) to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control well (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

Quantitative results from these assays should be tabulated for clear comparison. The table below shows representative data for potent N-benzyl benzamide derivatives.[1][4][6]

Compound IDTarget EnzymeIC50 ValueSelectivityReference
S11-1033 hBuChE0.039 nM>10,000-fold vs. hAChE[4]
S11-1014 hBuChE0.08 nM>10,000-fold vs. hAChE[4]
Compound I AChE1.57 µM~1.8-fold vs. BuChE[6]
Compound I BuChE2.85 µM-[6]
N,N'-(1,4-phenylene)bis(3-methoxybenzamide) AChE0.056 µM-[1]
N,N'-(1,4-phenylene)bis(3-methoxybenzamide) BACE19.01 µM-[1]

Part III: Structure-Activity Relationship (SAR) and Mechanistic Insights

Systematic modification of the N-benzyl benzamide scaffold has revealed key structural features that govern potency and selectivity. Molecular modeling and kinetic studies suggest that these inhibitors can interact with key residues in the active sites of their target enzymes.[1][4]

  • For BuChE Inhibition: The presence of a 4-fluorophenyl group is highly favorable for potency.[4] Molecular docking suggests that the N-benzyl benzamide structure forms critical hydrogen bonds and π-π stacking interactions with residues such as His-438 and Tyr-82 within the BuChE active site.[11]

  • For AChE/BACE1 Dual Inhibition: Broader, more complex benzamide structures, such as N,N'-(1,4-phenylene)bis(3-methoxybenzamide), have shown potent dual activity.[1] Dynamic simulations suggest a mechanism where these ligands reduce the flexibility of the AChE enzyme, thereby impeding its function.[1]

The diagram below summarizes key SAR findings.

G cluster_0 Structure-Activity Relationship (SAR) Insights cluster_1 Modifications on Benzamide Ring cluster_2 Resulting Activity Profile Scaffold N-Benzyl Benzamide Core Mod1 Nitro Group (e.g., at position 5) Scaffold->Mod1 Mod2 4-Fluorobenzamido Group Scaffold->Mod2 Mod3 Methoxy Groups Scaffold->Mod3 Activity1 High Potency & Selectivity for BuChE Mod1->Activity1 Contributes to Mod2->Activity1 Contributes to Activity2 Dual Inhibition of AChE & BACE1 Mod3->Activity2 Contributes to

Caption: Key Structure-Activity Relationships for N-benzyl benzamides.

Conclusion

The N-benzyl benzamide scaffold represents a highly valuable and versatile platform in the rational design of inhibitors for Alzheimer's disease. Its synthetic accessibility and the ability to fine-tune its biological activity through targeted chemical modifications make it an excellent candidate for developing next-generation MTDLs. The protocols and insights provided herein offer a comprehensive guide for researchers aiming to leverage this powerful scaffold in the ongoing search for an effective AD therapy. Further work should focus on optimizing pharmacokinetic properties, including blood-brain barrier permeability, and conducting in vivo studies to validate the therapeutic potential of these promising compounds.[3][4]

References

  • Title: New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease Source: ACS Publications URL: [Link]

  • Title: N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis of Anti‐Alzheimer Molecules: Bridging Chemical Approaches to Pharmaceuticals Source: Wiley Online Library URL: [Link]

  • Title: Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease Source: Frontiers in Chemistry URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of novel N,N'-bis-methylenedioxybenzyl-alkylenediamines as bivalent anti-Alzheimer disease ligands - PubMed Source: PubMed URL: [Link]

  • Title: N -Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed Source: PubMed URL: [Link]

  • Title: BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Multifunctional Ligand Approach: Search for Effective Therapy Against Alzheimer's Disease Source: Exon Publications URL: [Link]

  • Title: Synthesis of 1-Benzyl-4-[2-(3-thienylcarbonylamino)ethyl]piperidine as a Novel Potential Cholinesterase Inhibitor Source: International Journal of Pharmaceutical and Chemical Sciences URL: [Link]

  • Title: New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking Source: MDPI URL: [Link]

Sources

Application

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of N-benzyl-4-nitrobenzamide Derivatives

Introduction: A New Frontier in Inflammation Research Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Inflammation Research

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[1][2] The current therapeutic landscape, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is effective but fraught with significant side effects, highlighting a pressing need for novel anti-inflammatory agents with improved safety profiles.[1]

N-benzyl-4-nitrobenzamide derivatives have emerged as a promising class of compounds. The benzamide scaffold is a privileged structure in medicinal chemistry, and the strategic inclusion of a nitro group can enhance biological activity.[3] Preliminary studies suggest that certain benzamide and nicotinamide compounds can modulate key inflammatory pathways, such as inhibiting the transcription factor NF-κB and subsequent production of tumor necrosis factor-alpha (TNF-α).[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory potential of novel N-benzyl-4-nitrobenzamide derivatives through a series of validated in vitro and in vivo protocols.

Synthesis of N-benzyl-4-nitrobenzamide Derivatives

The synthesis of N-benzyl-4-nitrobenzamide derivatives is typically achieved through a straightforward condensation reaction. This approach offers flexibility for creating a library of analogs by varying the substituents on either the benzylamine or the nitrobenzoyl chloride starting materials.

Representative Synthetic Protocol: A common and effective method involves the condensation of 4-nitrobenzoic acid with benzylamine.[5]

  • Activation: In a round-bottom flask, dissolve 4-nitrobenzoic acid (1 equivalent) in an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amide Coupling: Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir at room temperature for 15-20 minutes.

  • Nucleophilic Attack: Add benzylamine (1 equivalent) dropwise to the solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove urea by-products. Wash the filtrate with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-benzyl-4-nitrobenzamide derivative.[6]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and melting point analysis.[3][6]

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of N-benzyl-4-nitrobenzamide derivatives are hypothesized to occur through the modulation of key signaling pathways that orchestrate the inflammatory response. Evidence suggests that related benzamide structures can interfere with the NF-κB signaling cascade, a master regulator of inflammation.[4][7] Inhibition of NF-κB prevents the transcription of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and Interleukin-6 (IL-6).[8][9]

Inflammatory_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits IkB_p P-IκBα (Degradation) IkB->IkB_p NFkB_p65_p50->IkB NFkB_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_active Translocates IkB_p->NFkB_p65_p50 Releases Compound N-benzyl-4-nitrobenzamide Derivative Compound->IKK Inhibits COX2_enzyme COX-2 Enzyme Compound->COX2_enzyme Inhibits Compound->NFkB_active Inhibits Nuclear Translocation Prostaglandins Prostaglandins (PGE2) COX2_enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_enzyme Substrate DNA Gene Transcription NFkB_active->DNA mRNA Pro-inflammatory mRNA DNA->mRNA iNOS iNOS mRNA->iNOS Translates to COX2 COX-2 mRNA->COX2 Translates to TNFa TNF-α mRNA->TNFa Translates to IL6 IL-6 mRNA->IL6 Translates to

Caption: Proposed anti-inflammatory mechanism of N-benzyl-4-nitrobenzamide derivatives.

In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are crucial for the initial screening and mechanistic elucidation of candidate compounds.[1][2] They offer a cost-effective and high-throughput means to assess anti-inflammatory properties.[10]

In_Vitro_Workflow cluster_assays Parallel Assays Start Start: Test Compound Culture Culture RAW 264.7 Macrophages Start->Culture Seed Seed Cells in 96-well Plates Culture->Seed Pretreat Pre-treat with Test Compound or Vehicle Control Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) (Except for negative control) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Viability Cell Viability Assay (MTT/XTT) on remaining cells Incubate->Viability After supernatant collection Griess Nitric Oxide (NO) Assay (Griess Reagent) Collect->Griess Use for ELISA Cytokine Assays (TNF-α, IL-6 ELISA) Collect->ELISA Use for DataAnalysis Data Analysis & IC50 Calculation Griess->DataAnalysis ELISA->DataAnalysis Viability->DataAnalysis

Caption: General workflow for in vitro anti-inflammatory screening.

Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, potently stimulates macrophages to produce large amounts of nitric oxide (NO) via iNOS.[11] NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.[12] This assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reaction.[13]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • LPS (from E. coli O111:B4)

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well flat-bottom culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight (37°C, 5% CO₂).[12][14]

  • Compound Treatment: Remove the old media. Add fresh media containing various concentrations of the N-benzyl-4-nitrobenzamide derivatives. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA or dexamethasone).

  • Pre-incubation: Incubate the plate for 1-2 hours.

  • LPS Stimulation: Add LPS to all wells to a final concentration of 1 µg/mL, except for the negative control wells (cells + media only).[13][15]

  • Incubation: Incubate the plate for an additional 24 hours.[13]

  • Griess Reaction:

    • Transfer 50 µL of cell-free supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[13]

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • Cell Viability: It is critical to perform a concurrent cell viability assay (e.g., MTT or XTT) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.[13]

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that drive the inflammatory cascade. Quantifying their levels in the supernatant of LPS-stimulated macrophages provides direct evidence of a compound's ability to suppress key inflammatory mediators. The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for this purpose.[16][17]

Materials:

  • Supernatants collected from the experiment described in Protocol 1.

  • Commercial ELISA kits for murine TNF-α and IL-6 (e.g., from R&D Systems, Thermo Fisher, or Abcam).[16][17][18]

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure (General Sandwich ELISA Protocol):

  • Plate Preparation: Use the antibody-pre-coated 96-well plate provided in the kit.

  • Sample Addition: Add 100 µL of standards, controls, and collected cell culture supernatants to the appropriate wells.

  • Incubation: Cover the plate and incubate for the time specified in the kit manual (typically 1-2 hours at room temperature).[18] During this step, the target cytokine is captured by the immobilized antibody.

  • Washing: Aspirate the liquid from each well and wash the plate 3-4 times with the provided wash buffer. This removes any unbound substances.[18]

  • Detection Antibody: Add the enzyme-linked detection antibody to each well. This antibody binds to a different epitope on the captured cytokine.

  • Incubation: Cover and incubate for the specified time (e.g., 1 hour at room temperature).[16]

  • Washing: Repeat the wash step to remove the unbound detection antibody.

  • Substrate Addition: Add the substrate solution (e.g., TMB) to each well. The enzyme on the detection antibody will catalyze a color change.[18]

  • Development: Incubate in the dark for 15-30 minutes until a color gradient is visible in the standards.

  • Stop Reaction: Add the stop solution to each well, which terminates the reaction and typically changes the color from blue to yellow.[18]

  • Measurement: Immediately read the optical density at 450 nm.

Protocol 3: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Rationale: A primary mechanism of action for NSAIDs is the inhibition of COX enzymes, which blocks the production of prostaglandins.[19] This assay determines if the N-benzyl-4-nitrobenzamide derivatives share this mechanism and assesses their selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.

Materials:

  • Commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).[20][21] These kits typically provide purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Detection reagents (e.g., colorimetric or fluorescent probe)

  • Selective COX-1 (e.g., SC-560) and COX-2 (e.g., celecoxib) inhibitors as positive controls.

Procedure (Based on a Colorimetric Assay):

  • Reagent Preparation: Prepare all buffers, enzymes, and reagents according to the kit manufacturer's instructions.

  • Assay Setup: In separate sets of wells for COX-1 and COX-2, add the reaction buffer, heme, and the respective enzyme.

  • Inhibitor Addition: Add various concentrations of the test compounds to the inhibitor wells. Add vehicle to the "100% Initial Activity" wells and a known selective inhibitor to the positive control wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitors to bind to the enzymes.[20]

  • Initiate Reaction: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.[20]

  • Incubation: Incubate for a precise amount of time (e.g., 2 minutes at 37°C).

  • Peroxidase Reaction: The assay measures the peroxidase activity of COX. Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) which is oxidized in the presence of PGG₂, the product of the cyclooxygenase reaction, leading to a color change.[22]

  • Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm).[22]

In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are indispensable for confirming the efficacy of a compound in a complex biological system.

Protocol 4: Carrageenan-Induced Paw Edema in Rodents

Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating acute anti-inflammatory activity.[19][23] The injection of carrageenan, a seaweed polysaccharide, into the paw of a rat or mouse elicits a biphasic inflammatory response characterized by swelling (edema).[23][24] The early phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by prostaglandins produced via COX-2.[19][25]

In_Vivo_Workflow Start Start: Animal Acclimatization Grouping Group Animals (n=6-8 per group) - Vehicle Control - Positive Control (Indomethacin) - Test Compound (Multiple Doses) Start->Grouping Baseline Measure Baseline Paw Volume (V₀) using a Plethysmometer Grouping->Baseline Dosing Administer Compounds Orally (p.o.) or Intraperitoneally (i.p.) Baseline->Dosing Wait Wait 1 hour Dosing->Wait Induce Induce Inflammation: Inject 0.1 mL of 1% Carrageenan into Subplantar region of Hind Paw Wait->Induce Measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours Post-Carrageenan Injection Induce->Measure Euthanize Euthanize Animals Measure->Euthanize Analysis Data Analysis: Calculate % Inhibition of Edema Measure->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Materials:

  • Wistar rats or Swiss albino mice

  • N-benzyl-4-nitrobenzamide derivatives

  • Carrageenan (Lambda, Type IV)

  • Positive control: Indomethacin (10 mg/kg) or Phenylbutazone (100 mg/kg)[23][26]

  • Vehicle (e.g., 0.5% carboxymethyl cellulose or 5% Tween 80 in saline)

  • Digital Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at least 3 dose levels).

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[23]

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the same paw.[23][26]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, typically at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[23]

  • Data Collection: Record all paw volume measurements for each animal at each time point.

Data Analysis and Interpretation

For In Vitro Assays (NO, Cytokines, COX):

  • Percentage Inhibition: Calculate the percentage inhibition for each compound concentration using the formula: % Inhibition = [1 - (Sample Value - Blank Value) / (LPS Control Value - Blank Value)] * 100

  • IC₅₀ Calculation: Plot the percentage inhibition against the logarithm of the compound concentration. Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.

CompoundNO Production IC₅₀ (µM)[8]TNF-α Release IC₅₀ (µM)IL-6 Release IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2)[22]
Derivative A 8.512.315.1>10025.4>3.9
Derivative B 3.75.16.885.29.78.8
Dexamethasone 1.20.91.5N/AN/AN/A
Celecoxib >50>50>5015.20.7620.0

For In Vivo Assay (Paw Edema):

  • Edema Volume: Calculate the increase in paw volume (edema) at each time point: Edema (mL) = Vₜ - V₀

  • Percentage Inhibition of Edema: Calculate the percentage inhibition for each group at each time point using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] * 100

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hours[27]% Inhibition of Edema at 5 hours
Vehicle Control -0%0%
Derivative B 2535.2%48.6%
Derivative B 5051.7%65.1%
Indomethacin 1045.8%58.3%

Interpretation:

  • A potent compound will have low IC₅₀ values for NO and cytokine inhibition.

  • A high COX-2 Selectivity Index suggests a lower risk of gastrointestinal side effects associated with COX-1 inhibition.

  • Significant, dose-dependent inhibition of paw edema in the in vivo model confirms the compound's anti-inflammatory efficacy. Inhibition in the later phase (3-6 hours) suggests a mechanism involving prostaglandin synthesis.[23]

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the systematic evaluation of N-benzyl-4-nitrobenzamide derivatives as potential anti-inflammatory agents. By progressing from broad in vitro screening to specific mechanistic assays and culminating in a validated in vivo model, researchers can efficiently identify lead compounds. Promising candidates identified through this workflow can be advanced to more complex chronic inflammation models (e.g., collagen-induced arthritis), pharmacokinetic studies, and toxicology assessments to fully characterize their therapeutic potential.

References

  • Benchchem. Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Posadas, I. et al. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology.
  • Cayman Chemical. COX Inhibitor Screening Assay Kit Booklet.
  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit.
  • Biosave. COX (ovine) Inhibitor Screening Assay Kit from Cayman Chemical Company.
  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).
  • Bio-protocol. Carrageenan-induced paw edema assay.
  • Liu, Y. et al. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Chinese Chemical Letters.
  • Crunkhorn, S. et al. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.
  • Smolecule. N-benzyl-4-nitrobenzamide | 2585-26-4.
  • Abdel-Aziz, A. A. M. et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC.
  • Interchim. COX Fluorescent Inhibitor Screening Assay Kit.
  • Peiris, D. S. H. S. et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International.
  • Jo, S. et al. (2016). Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. MDPI.
  • Eze, F. I. et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Slideshare. Screening models for inflammatory drugs.
  • Peiris, D. S. H. S. et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
  • IIVS. Anti-Inflammatory Screen.
  • Sheu, J.-H. et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.
  • ResearchGate. Determination of ideal LPS concentration for assay of nitric oxide (NO) on BV-2 cells.
  • Wijesinghe, K. G. C. A. et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI.
  • Ucisik, M. H. et al. (2025). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate.
  • Sichaem, J. et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of Musa sapientum L. (Male bud). Journal of the Medical Association of Thailand.
  • Chen, T. et al. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.
  • Thermo Fisher Scientific. Human TNF-α ELISA Kit Product Information Sheet.
  • R&D Systems. Human TNF-α Quantikine ELISA.
  • Szabó, C. (1998). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Inflammation Research.
  • Abcam. Human IL-6 ELISA Kit (ab178013).
  • Cell Sciences. Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A).
  • Fatima, A. et al. (2025). Design, Synthesis, Antimicrobial and Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives. ResearchGate.
  • Tamilarasan, R. et al. (2025). Synthesis of Benzyl/4-Nitrobenzyl-Substituted Quaternary Ammonium-Based Pyridinium Bromide Using Multiple Approaches. ResearchGate.
  • Chen, T. et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed.
  • Genorise. Nori Canine 3-Plex ELISA Kit-IL1b/IL6/TNFa.
  • Kaowinn, S. et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Immunology.
  • Tsolaki, E. et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules.
  • Al-Ghorbani, M. et al. (2015). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. International Journal of Medical Sciences.
  • Shin, K. M. et al. (2004). Anti-inflammatory effects of N1-benzyl-4-methylbenzene-1,2-diamine (JSH-21) analogs on nitric oxide production and nuclear factor-kappa B transcriptional activity in lipopolysaccharide-stimulated macrophages RAW 264.7. Archives of Pharmacal Research.
  • ResearchGate. Mechanism of action of different compounds to treat inflammation.
  • El-Mansoury, A. et al. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank.

Sources

Method

Unlocking Anticonvulsant Potential: Application Notes and Protocols for N-benzyl-4-nitrobenzamide Analogues

For Researchers, Scientists, and Drug Development Professionals This comprehensive technical guide provides an in-depth exploration of the anticonvulsant properties of N-benzyl-4-nitrobenzamide analogues. As a class of c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide provides an in-depth exploration of the anticonvulsant properties of N-benzyl-4-nitrobenzamide analogues. As a class of compounds showing significant promise in preclinical studies, a thorough understanding of their synthesis, biological evaluation, and mechanism of action is paramount for advancing novel antiepileptic drug discovery. This document, under full editorial control, is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of protocols and a deep understanding of the structure-activity relationships at play.

Introduction: The Therapeutic Promise of N-benzyl-4-nitrobenzamide Analogues

Epilepsy remains a significant global health challenge, with a substantial portion of patients exhibiting resistance to current therapeutic options. This underscores the urgent need for novel anticonvulsant agents with improved efficacy and safety profiles. The N-benzyl amide moiety is a well-established pharmacophore in the design of anticonvulsant drugs, with many compounds in this class demonstrating efficacy in various preclinical seizure models.[1] The addition of a 4-nitro group to the benzamide core has been shown to be a critical determinant of anticonvulsant activity, making N-benzyl-4-nitrobenzamide and its analogues a focal point of contemporary research.[2]

These compounds are believed to exert their primary anticonvulsant effect through the modulation of voltage-gated sodium channels (VGSCs).[1] By stabilizing the inactive state of these channels, they limit the high-frequency neuronal firing characteristic of seizures. This guide will provide detailed protocols for the synthesis and evaluation of these analogues, enabling researchers to systematically investigate their therapeutic potential.

Synthesis of N-benzyl-4-nitrobenzamide Analogues

The synthesis of N-benzyl-4-nitrobenzamide analogues is typically achieved through an amide coupling reaction between a substituted benzylamine and 4-nitrobenzoyl chloride or 4-nitrobenzoic acid. A common and effective method is the Schotten-Baumann reaction.[3]

General Protocol: Schotten-Baumann Reaction for N-benzyl-4-nitrobenzamide Synthesis

This protocol describes the synthesis of N-benzyl-4-nitrobenzamide from 4-nitrobenzoyl chloride and benzylamine.

Materials and Reagents:

  • 4-Nitrobenzoyl chloride

  • Benzylamine

  • Dichloromethane (DCM)

  • 10% Sodium hydroxide (NaOH) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in dichloromethane.

  • Add an equal volume of 10% sodium hydroxide solution to the flask.

  • Cool the biphasic mixture in an ice bath with vigorous stirring.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-benzyl-4-nitrobenzamide as a solid.

Causality Behind Experimental Choices:

  • Biphasic System: The use of a biphasic system (DCM and aqueous NaOH) allows for the efficient neutralization of the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Ice Bath: The initial cooling of the reaction mixture helps to control the exothermic nature of the acylation reaction and minimize potential side reactions.

  • Vigorous Stirring: Essential to maximize the interfacial area between the two phases, facilitating the reaction between the reactants.

In Vivo Evaluation of Anticonvulsant Activity

The preclinical evaluation of anticonvulsant drug candidates relies on robust and predictive animal models of seizures. The two most widely used and well-validated models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[1]

Maximal Electroshock (MES) Test

The MES test is a model of generalized tonic-clonic seizures and is highly predictive of drugs effective against this seizure type in humans. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

Experimental Protocol:

  • Animals: Male Swiss mice (20-25 g) are commonly used.

  • Apparatus: An electroconvulsometer capable of delivering a constant current.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) are included.

  • Stimulation: At the time of predicted peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal or ear electrodes.

  • Observation: Animals are observed for the presence or absence of tonic hindlimb extension. The absence of this response is considered protection.

  • Data Analysis: The number of protected animals in each group is recorded, and the median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures. Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic seizures.

Experimental Protocol:

  • Animals: Male Swiss mice (20-25 g).

  • Drug Administration: Similar to the MES test, the compound is administered at various doses alongside vehicle and positive controls (e.g., ethosuximide).

  • Induction of Seizures: At the time of peak drug effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.

  • Observation: Animals are observed for a period of 30 minutes for the presence of generalized clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered protection.

  • Data Analysis: The ED₅₀ is calculated based on the number of protected animals in each dose group.

Neurotoxicity Assessment: The Rotarod Test

It is crucial to assess the potential for motor impairment and other neurological side effects. The rotarod test is a standard method for evaluating neurotoxicity.[1]

Experimental Protocol:

  • Apparatus: A rotating rod apparatus.

  • Procedure: Mice are trained to remain on the rotating rod. On the test day, after drug administration, the animals are placed on the rotarod, and the time they remain on the rod is recorded.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail to remain on the rod for a predetermined time (e.g., 1 minute), is calculated.

Data Presentation and Interpretation

The anticonvulsant activity and neurotoxicity data are used to calculate the Protective Index (PI), which is the ratio of the TD₅₀ to the ED₅₀ (PI = TD₅₀/ED₅₀). A higher PI value indicates a more favorable safety profile.

Table 1: Anticonvulsant Activity and Neurotoxicity of N-phenyl-4-nitrobenzamide Analogues in Mice (i.p.)

CompoundSubstitution on Phenyl RingMES ED₅₀ (μmol/kg)scPTZ ED₅₀ (μmol/kg)Rotarod TD₅₀ (μmol/kg)Protective Index (PI) (MES)Reference
1 2,6-dimethyl31.8>300166.95.2[2]
2 2-chloro-6-methyl90.3211106811.8[2]
3 2-chloro>300>300>300-[2]
4 Unsubstituted>300>300>300-[2]

Data from Bailleux et al., 1995.[2]

Structure-Activity Relationship (SAR) Insights:

The data in Table 1 reveals key SAR insights. The presence of bulky substituents at the 2 and 6 positions of the N-phenyl ring, as seen in compounds 1 and 2 , is crucial for potent anti-MES activity.[2] The unsubstituted and 2-chloro substituted analogues (4 and 3 , respectively) were inactive. This suggests that the dihedral angle between the two aromatic rings, influenced by the ortho substituents, plays a significant role in the binding of these compounds to their molecular target.

In Vitro Mechanistic Studies: Voltage-Gated Sodium Channel Blockade

The primary proposed mechanism of action for many N-benzyl amide anticonvulsants is the blockade of voltage-gated sodium channels (VGSCs).[1] This can be investigated using in vitro electrophysiology techniques, such as the patch-clamp assay.

Whole-Cell Patch-Clamp Assay for VGSC Modulation

This protocol outlines a method to assess the inhibitory effect of N-benzyl-4-nitrobenzamide analogues on VGSCs expressed in a suitable cell line (e.g., HEK-293 cells stably expressing a specific sodium channel subtype).

Experimental Protocol:

  • Cell Culture: Maintain HEK-293 cells expressing the target human VGSC subtype under standard cell culture conditions.

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.

  • Pipette and Bath Solutions: Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions to isolate sodium currents.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that activates the sodium channels (e.g., -10 mV).

    • Record baseline sodium currents.

    • Perfuse the cell with the bath solution containing the test compound at various concentrations.

    • Record the sodium currents in the presence of the compound.

  • Data Analysis: Measure the peak sodium current amplitude before and after compound application. Calculate the percentage of inhibition for each concentration and determine the half-maximal inhibitory concentration (IC₅₀).

Visualizing Workflows and Mechanisms

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Mechanism of Action S1 4-Nitrobenzoyl Chloride + Benzylamine S2 Schotten-Baumann Reaction S1->S2 S3 Purification (Recrystallization) S2->S3 S4 N-benzyl-4-nitrobenzamide Analogue S3->S4 I1 Drug Administration (i.p. or p.o.) I2 MES Test I1->I2 I3 scPTZ Test I1->I3 I4 Rotarod Test I1->I4 I5 ED50 Calculation I2->I5 I3->I5 I6 TD50 Calculation I4->I6 I7 Protective Index (PI) Calculation I5->I7 I6->I7 V1 HEK-293 cells expressing VGSCs V2 Whole-Cell Patch-Clamp V1->V2 V3 Record Sodium Currents V2->V3 V4 Apply Test Compound V3->V4 V5 Measure Inhibition (IC50) V4->V5

Caption: Experimental workflow for the synthesis and evaluation of N-benzyl-4-nitrobenzamide analogues.

G cluster_neuron Neuronal Membrane VGSC_open Voltage-Gated Sodium Channel (Open State) Depolarization Neuronal Depolarization VGSC_open->Depolarization VGSC_inactive Voltage-Gated Sodium Channel (Inactive State) Reduced_Firing Reduced Neuronal Firing (Anticonvulsant Effect) VGSC_inactive->Reduced_Firing Compound N-benzyl-4-nitrobenzamide Analogue Compound->VGSC_inactive Binds and Stabilizes Na_ion Na+ Na_ion->VGSC_open Action_Potential Action Potential Propagation Depolarization->Action_Potential

Caption: Proposed mechanism of action of N-benzyl-4-nitrobenzamide analogues.

Conclusion and Future Directions

The N-benzyl-4-nitrobenzamide scaffold represents a promising avenue for the development of novel anticonvulsant drugs. The protocols and data presented in this guide provide a robust framework for the synthesis, in vivo efficacy and toxicity testing, and in vitro mechanistic evaluation of new analogues. Future research should focus on expanding the structure-activity relationship studies to further optimize the potency and safety profile of this class of compounds. Additionally, exploring the effects of these analogues on different subtypes of voltage-gated sodium channels could lead to the development of more selective and effective therapies for epilepsy.

References

  • Bailleux, V., Vallée, L., Nuyts, J., Hamoir, G., & Poupaert, J. (1995). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. European Journal of Medicinal Chemistry, 30(5), 439-444. [Link]

  • Clark, C. R., Wells, M. J., Sansom, R. T., Norris, G. N., Dockens, R. C., & Ravis, W. R. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779-782. [Link]

  • Kohn, H., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1288-1305. [Link]

  • Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Bioactivity Assessment of N-benzyl-4-nitrobenzamide

Introduction N-benzyl-4-nitrobenzamide is a synthetic compound characterized by a benzamide core with a benzyl group attached to the nitrogen and a nitro group at the para position of the benzoyl ring.[1][2] Its structur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-benzyl-4-nitrobenzamide is a synthetic compound characterized by a benzamide core with a benzyl group attached to the nitrogen and a nitro group at the para position of the benzoyl ring.[1][2] Its structure suggests potential interactions with biological systems, and preliminary research indicates a range of activities, including potential antimicrobial and enzymatic interactions.[1] Furthermore, related nitrobenzamide derivatives have demonstrated antimycobacterial and anti-inflammatory properties, making N-benzyl-4-nitrobenzamide a compound of interest for further pharmacological investigation.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro bioactivity of N-benzyl-4-nitrobenzamide. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough preliminary screening of the compound's cytotoxic, apoptotic, cell cycle, and anti-inflammatory effects.

Preliminary Considerations: Compound Handling and Cell Line Selection

Compound Solubility and Stock Solution Preparation

Prior to initiating any biological assays, it is crucial to determine the solubility of N-benzyl-4-nitrobenzamide. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds for in vitro screening.

Protocol: Stock Solution Preparation

  • Accurately weigh a small amount of N-benzyl-4-nitrobenzamide powder.

  • Add an appropriate volume of cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Gently vortex and, if necessary, sonicate in a water bath to ensure complete dissolution.

  • Visually inspect the solution for any precipitates. If observed, the solution may be supersaturated, and the concentration should be adjusted accordingly.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same DMSO concentration as the highest compound concentration) must be included in all experiments.[5]

Cell Line Selection

The choice of cell lines is critical and should be guided by the research question. A panel of cell lines, including both cancerous and non-cancerous lines, is recommended for a comprehensive cytotoxicity profile.[6][7]

Table 1: Suggested Cell Lines for Initial Screening

Cell LineTypeRationale for Inclusion
A549 Human Lung CarcinomaCommonly used for general cytotoxicity and anticancer drug screening.
MCF-7 Human Breast AdenocarcinomaA well-characterized cancer cell line, often used in anticancer drug discovery.[7]
HeLa Human Cervical AdenocarcinomaA robust and widely used cancer cell line for various in vitro assays.[7]
HEK293 Human Embryonic KidneyRepresents a non-cancerous cell line to assess for selective cytotoxicity.[7]
RAW 264.7 Murine MacrophageSuitable for investigating potential anti-inflammatory properties.[4]

Tier 1 Assays: Cytotoxicity and Cell Viability

The initial assessment of a novel compound's bioactivity involves determining its effect on cell viability and proliferation.[8][9] The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[7] The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]

  • Compound Treatment: Prepare serial dilutions of the N-benzyl-4-nitrobenzamide stock solution in a complete culture medium. A typical starting concentration range could be 0.1 µM to 100 µM.[5] Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle control, or no treatment control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[5]

Tier 2 Assays: Elucidating the Mechanism of Cell Death

If N-benzyl-4-nitrobenzamide exhibits significant cytotoxicity, the next logical step is to investigate the underlying mechanism, such as the induction of apoptosis (programmed cell death).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is a standard method for detecting apoptosis.[10] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is compromised.[10]

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat them with N-benzyl-4-nitrobenzamide at concentrations around the determined IC50 value for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[12] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Caspase-Glo® 3/7 Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[13] Caspases-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases.

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with N-benzyl-4-nitrobenzamide as described for the MTT assay.[12]

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Add the reagent to each well and mix gently.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.

Diagram 1: Apoptosis Detection Workflow

start Cell Treatment with N-benzyl-4-nitrobenzamide harvest Harvest Cells start->harvest split harvest->split annexin_pi Annexin V/PI Staining split->annexin_pi caspase Caspase-Glo 3/7 Assay split->caspase flow Flow Cytometry Analysis annexin_pi->flow luminescence Luminescence Measurement caspase->luminescence results Apoptosis Quantification flow->results luminescence->results start Cell Treatment harvest Harvest and Fix Cells (70% Ethanol) start->harvest stain Stain with PI and RNase A harvest->stain flow Flow Cytometry Analysis stain->flow histogram Generate DNA Content Histogram flow->histogram quantify Quantify Cell Cycle Phases (G0/G1, S, G2/M) histogram->quantify

Caption: Workflow for cell cycle analysis.

In Vitro Tubulin Polymerization Assay

Some benzamide derivatives are known to interact with tubulin, a key component of the cytoskeleton. [14]An in vitro tubulin polymerization assay can determine if N-benzyl-4-nitrobenzamide affects microtubule dynamics. This assay monitors the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules. [14][15]

Protocol: Tubulin Polymerization Assay (Absorbance-Based)
  • Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and supplement it with 1 mM GTP. [16]Prepare serial dilutions of N-benzyl-4-nitrobenzamide.

  • Reaction Setup: In a pre-warmed 96-well plate, add the test compound, a positive control (e.g., paclitaxel or nocodazole), and a negative control (vehicle). [14][16]3. Initiate Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes. [16]5. Data Analysis: Plot the absorbance against time to generate polymerization curves. Analyze the curves for changes in the lag phase, polymerization rate, and steady-state polymer mass.

Tier 4 Assays: Exploring Anti-inflammatory Potential

Given that some nitrobenzamides have shown anti-inflammatory activity, it is worthwhile to investigate this potential for N-benzyl-4-nitrobenzamide. [4]

Inhibition of Protein Denaturation Assay

Denaturation of proteins is a well-documented cause of inflammation. [17]This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.

Protocol: Inhibition of Protein Denaturation
  • Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline).

  • Compound Addition: Add different concentrations of N-benzyl-4-nitrobenzamide to the reaction mixture. Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control. [18]3. Denaturation Induction: Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for a set time.

  • Turbidity Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer. [18]5. Calculation: Calculate the percentage inhibition of protein denaturation.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

The HRBC membrane is analogous to the lysosomal membrane. [18]Stabilization of the HRBC membrane by a compound suggests it may also stabilize lysosomal membranes, preventing the release of pro-inflammatory enzymes.

Protocol: HRBC Membrane Stabilization
  • HRBC Suspension Preparation: Obtain fresh human blood and prepare a 10% (v/v) red blood cell suspension in a buffered saline solution.

  • Treatment: Incubate the HRBC suspension with various concentrations of N-benzyl-4-nitrobenzamide.

  • Hemolysis Induction: Induce hemolysis by subjecting the cells to hypotonic stress.

  • Hemoglobin Measurement: Centrifuge the tubes and measure the absorbance of the supernatant (containing released hemoglobin) at 560 nm.

  • Calculation: Calculate the percentage of membrane stabilization.

Data Interpretation and Next Steps

The results from these in vitro assays will provide a comprehensive preliminary bioactivity profile of N-benzyl-4-nitrobenzamide.

Table 2: Summary of Assays and Potential Outcomes

AssayParameter MeasuredInterpretation of Positive Result
MTT Assay Cell Viability (IC50)Indicates cytotoxic/cytostatic activity.
Annexin V/PI Staining Phosphatidylserine exposureSuggests induction of apoptosis.
Caspase-Glo® 3/7 Assay Caspase-3/7 activityConfirms apoptosis via caspase activation.
Cell Cycle Analysis DNA contentReveals cell cycle arrest at a specific phase.
Tubulin Polymerization Microtubule formationSuggests interaction with the cytoskeleton.
Protein Denaturation Inhibition of protein aggregationIndicates potential anti-inflammatory activity.
HRBC Membrane Stabilization Inhibition of hemolysisSupports potential anti-inflammatory activity.

Based on these initial findings, further studies can be designed to delve deeper into the specific molecular targets and signaling pathways affected by N-benzyl-4-nitrobenzamide.

References

  • Ryu, J. H., & Park, S. J. (2021). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 97(1), e89. Available from: [Link]

  • Telarovic, S., & Zagzag, D. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 15(21), e4225. Available from: [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Available from: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Available from: [Link]

  • IntechOpen. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. Available from: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Available from: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Available from: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Available from: [Link]

  • Bio-protocol. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(13), e2924. Available from: [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • Pachiappan, S., Kodali, S., Palanisamy, S., & Chandrasekar, S. (2024). In Vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications, 17(1). Available from: [Link]

  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Available from: [Link]

  • Reaction Biology. (n.d.). Cell Apoptosis Assay Services. Available from: [Link]

  • BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. Available from: [Link]

  • El-Sayed, R. A., El-Toumy, S. A., & Abdel-Hameed, E. S. (2022). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Basic and Clinical Physiology and Pharmacology, 33(5), 629-638. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-4-nitrobenzamide. In PubChem. Available from: [Link]

  • Liu, Z., Wang, B., Zhang, J., Lu, Y., & Zhang, T. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Chinese Chemical Letters, 29(10), 1521-1524. Available from: [Link]

  • MDPI. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Available from: [Link]

  • ResearchGate. (2025). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Available from: [Link]

Sources

Method

Application Note: A Researcher's Guide to In Silico Docking of N-benzyl-4-nitrobenzamide

Abstract This document provides a comprehensive guide for the computational docking of N-benzyl-4-nitrobenzamide, a compound with noted biological activities, against relevant protein targets.[1] Molecular docking is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the computational docking of N-benzyl-4-nitrobenzamide, a compound with noted biological activities, against relevant protein targets.[1] Molecular docking is a pivotal computational method in structure-based drug design, enabling the prediction of binding conformations and affinities between small molecules and macromolecular targets.[2][3] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol choices, ensuring a robust and reproducible workflow. We will cover the entire pipeline: from ligand and protein preparation to the execution of the docking simulation using AutoDock Vina, and culminating in the critical analysis and validation of the results. This application note is designed for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to investigate the therapeutic potential of N-benzyl-4-nitrobenzamide and its analogs.

Foundational Principles: The "Why" of Molecular Docking

Before embarking on the protocol, it is crucial to understand the core principles that govern molecular docking. The primary goal is to predict the preferred orientation and binding affinity of a ligand when it interacts with a protein's binding site.[4] This process is governed by two key components: a search algorithm and a scoring function.[3]

  • Search Algorithm: Explores the vast conformational space of the ligand and its possible orientations within the protein's active site to generate a set of potential binding poses.

  • Scoring Function: Estimates the binding free energy (ΔG) for each generated pose. A more negative binding affinity value typically indicates a more stable and favorable interaction.[5] It's important to recognize that this score is an approximation and should be interpreted in context.[6]

The trustworthiness of any docking study hinges on its validation.[7] A well-designed protocol must include self-validating steps to ensure that the chosen parameters and methods can reliably reproduce known experimental results before being applied to novel compounds.[8][9]

The Ligand: N-benzyl-4-nitrobenzamide

N-benzyl-4-nitrobenzamide (PubChem CID: 347074) is a benzamide derivative.[10] The benzamide moiety is a common scaffold in pharmacologically active compounds, known to interact with various enzymes and proteins.[1] Notably, various nitrobenzamide derivatives have demonstrated significant antimycobacterial activity, positioning them as promising candidates for anti-tuberculosis drug development.[11][12] One of the key targets for such compounds is the Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for the survival of Mycobacterium tuberculosis.[11] For this guide, we will therefore focus on docking N-benzyl-4-nitrobenzamide against DprE1.

The Overall Computational Workflow

The entire process, from preparation to analysis, can be visualized as a sequential workflow. Each stage is a prerequisite for the next, emphasizing the need for meticulous execution at every step.

G cluster_exec Execution Phase cluster_analysis Analysis & Validation Phase ligand_prep Ligand Preparation (N-benzyl-4-nitrobenzamide) protein_prep Protein Preparation (e.g., DprE1) grid_box Grid Box Definition (Define Binding Site) ligand_prep->grid_box Input Files docking_run Run Docking Simulation (AutoDock Vina) grid_box->docking_run results_analysis Analyze Docking Poses & Binding Affinity docking_run->results_analysis Output Poses validation Protocol Validation (e.g., Re-docking) results_analysis->validation

Caption: High-level workflow for a typical molecular docking experiment.

Detailed Protocol: Ligand Preparation

Objective: To convert the 2D or 3D structure of N-benzyl-4-nitrobenzamide into a docking-ready format (PDBQT) with appropriate charges and rotatable bonds defined.

Rationale: Docking software requires a 3D structure with calculated partial charges and defined rotatable bonds to accurately sample conformations during the simulation.[13][14]

Tools:

  • PubChem or similar chemical database.

  • A molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).[15][16]

Methodology:

  • Obtain Ligand Structure: Download the 3D structure of N-benzyl-4-nitrobenzamide (CID 347074) from PubChem in SDF or MOL2 format.[10]

  • Load into Software: Open the downloaded file in your chosen molecular modeling software (e.g., AutoDock Tools).

  • Add Hydrogens and Charges:

    • Add polar hydrogen atoms to the structure.

    • Compute Gasteiger charges. This step is crucial for calculating electrostatic interactions.[14][17]

  • Define Rotatable Bonds:

    • Automatically detect and define the rotatable bonds. The software will identify acyclic single bonds. The flexibility of these bonds is what the docking algorithm will explore.[13]

  • Save in PDBQT Format: Export the prepared ligand structure as a .pdbqt file. This format contains the atomic coordinates, partial charges (Q), and atom type (T) information required by AutoDock Vina.[17]

Detailed Protocol: Target Protein Preparation

Objective: To prepare the 3D crystal structure of the target protein (e.g., DprE1) by cleaning it and converting it to the PDBQT format.

Rationale: Raw PDB files often contain non-essential molecules (water, ions, co-factors) and may lack hydrogen atoms.[18][19] These must be removed or corrected to ensure they do not interfere with the docking calculation and that the protein's hydrogen-bonding network is complete.[18]

Tools:

  • RCSB Protein Data Bank (PDB).

  • UCSF Chimera or AutoDock Tools (ADT).

Methodology:

  • Download Protein Structure: Go to the RCSB PDB and download the crystal structure of your target. For this example, we'll use DprE1 from M. tuberculosis (PDB ID: 4P8C), which is co-crystallized with a known inhibitor.

  • Clean the Structure:

    • Load the PDB file into your modeling software.

    • Remove all water molecules.

    • Delete any co-crystallized ligands, ions, or other heteroatoms that are not essential for the protein's structural integrity or catalytic activity.[17][18] If the protein has multiple chains, retain only the one containing the active site of interest.

  • Prepare the Protein:

    • Add polar hydrogen atoms.

    • Assign partial charges (e.g., Kollman charges).

  • Save in PDBQT Format: Export the cleaned and prepared protein structure as a .pdbqt file. This file will serve as the rigid receptor for the docking simulation.

Detailed Protocol: Docking Simulation with AutoDock Vina

Objective: To define the search space on the protein and run the docking algorithm.

Rationale: To make the conformational search computationally feasible, you must define a specific volume in the protein—the "grid box"—where the algorithm will attempt to place the ligand.[2] This box should encompass the entire binding site.

Tools:

  • AutoDock Tools (for grid box setup).

  • AutoDock Vina (for the docking calculation).[2]

Methodology:

  • Identify the Binding Site: The binding site can be identified from the location of a co-crystallized ligand in the experimental structure or through literature review.

  • Define the Grid Box:

    • In AutoDock Tools, load your prepared protein PDBQT file.

    • Use the "Grid Box" feature to create a 3D box that surrounds the active site residues. Ensure the box is large enough to allow the ligand to move and rotate freely but not so large that the search becomes inefficient.[20]

    • Record the coordinates for the center of the box (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z).

  • Create a Configuration File: Create a text file named conf.txt and enter the following information, replacing the values with those from the previous step:

  • Run AutoDock Vina: Open a command-line terminal, navigate to the directory containing your files, and execute the following command:

Analysis and Interpretation of Results

Objective: To evaluate the docking output to identify the most likely binding mode and understand the underlying intermolecular interactions.

Rationale: The output of a docking run is a set of binding poses ranked by their predicted binding affinity.[6] A thorough analysis involves examining not just the scores but also the physical and chemical complementarity of the ligand-protein complex.[5][21]

Methodology:

  • Review Binding Affinities: The docking_results.pdbqt file will contain several binding modes (typically 9-10) and their corresponding affinity scores in kcal/mol. The top-ranked pose is the one with the most negative (i.e., lowest) score.

  • Visualize Binding Poses: Load the receptor PDBQT and the docking_results.pdbqt file into a visualization tool like PyMOL or UCSF Chimera.[4]

  • Analyze Intermolecular Interactions: For the top-ranked poses, identify key interactions between N-benzyl-4-nitrobenzamide and the protein's active site residues. Look for:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Often drive the initial binding event.

    • Pi-Pi Stacking: Can occur between aromatic rings in the ligand and protein.

    • Specialized tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can generate 2D diagrams of these interactions.[22]

Data Presentation: Summarize the results in a clear, tabular format.

PoseBinding Affinity (kcal/mol)Key Interacting Residues (DprE1)Types of Interaction
1-9.5TYR60, PHE12, TRP156H-Bond, Pi-Pi Stacking
2-9.2LEU65, VAL98Hydrophobic
3-8.9SER58, TYR60H-Bond
............
(Note: Data shown is illustrative and will vary based on the actual docking run.)

Essential Step: Validation of the Docking Protocol

Objective: To confirm that the chosen docking protocol is reliable and accurate for the specific protein target.

Rationale: Before you can trust the predictions for your novel ligand (N-benzyl-4-nitrobenzamide), you must demonstrate that your methodology can reproduce known results.[23] The most common method is to re-dock the co-crystallized ligand and measure how closely the predicted pose matches the experimental one.[8]

G cluster_exp Experimental Data cluster_comp Computational Result cluster_val Validation Metric cluster_outcome Outcome crystal_pose Co-crystallized Ligand Pose rmsd Calculate RMSD crystal_pose->rmsd redocked_pose Top-Ranked Re-docked Pose redocked_pose->rmsd decision RMSD < 2.0 Å? rmsd->decision valid Protocol Validated decision->valid Yes invalid Refine Protocol decision->invalid No

Caption: Logical flow for validating a docking protocol via re-docking.

Methodology:

  • Extract the Co-crystallized Ligand: From the original PDB file (e.g., 4P8C), save the coordinates of the bound inhibitor as a separate file.

  • Prepare the Ligand: Prepare this known inhibitor using the same protocol described in Section 4.

  • Perform Re-docking: Use the exact same protein structure and grid box parameters to dock this known inhibitor back into its own binding site.

  • Calculate RMSD: Superimpose the top-ranked pose from your re-docking experiment with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two ligands.

  • Evaluate: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the experimental binding mode.[5][8][23] If the RMSD is high, you may need to adjust your grid box size or other docking parameters.

Conclusion

This application note has outlined a detailed, scientifically-grounded protocol for the computational docking of N-benzyl-4-nitrobenzamide. By following these steps—from meticulous preparation of both ligand and target to robust analysis and essential validation—researchers can generate reliable in silico data. The insights gained from such studies, including predicted binding affinity and key intermolecular interactions, are invaluable for hypothesis generation, guiding further experimental work, and accelerating the drug discovery process.

References

  • Title: Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock Source: YouTube URL: [Link]

  • Title: How to interprete and analyze molecular docking results? Source: ResearchGate URL: [Link]

  • Title: Molecular Docking Tutorial Source: unimore.it URL: [Link]

  • Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]

  • Title: Molecular Docking Experiments Source: Chemistry LibreTexts URL: [Link]

  • Title: How does one prepare proteins for molecular docking? Source: Quora URL: [Link]

  • Title: Dock ligands and libraries of ligands with AutoDock Vina Extended Source: SAMSON Documentation Center URL: [Link]

  • Title: How to validate the molecular docking results ? Source: ResearchGate URL: [Link]

  • Title: How I can analyze and present docking results? Source: Matter Modeling Stack Exchange URL: [Link]

  • Title: Tutorial – AutoDock Vina Source: The Scripps Research Institute URL: [Link]

  • Title: Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced Source: YouTube URL: [Link]

  • Title: Preparing the protein and ligand for docking Source: ScotChem URL: [Link]

  • Title: Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure Source: YouTube URL: [Link]

  • Title: AutoDock 4 Molecular Docking Tutorial Source: YouTube URL: [Link]

  • Title: How can I validate docking result without a co-crystallized ligand? Source: Matter Modeling Stack Exchange URL: [Link]

  • Title: Protein-ligand docking Source: Cresset Group URL: [Link]

  • Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: AutoDock Tutorial- Part 4. Preparing Ligand for Docking Source: YouTube URL: [Link]

  • Title: Lessons from Docking Validation Source: Protein Structural Analysis Laboratory - Michigan State University URL: [Link]

  • Title: Pre-docking filter for protein and ligand 3D structures Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: N-benzyl-4-nitrobenzamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives Source: ScienceDirect URL: [Link]

  • Title: Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Protein-Ligand Interactions: Computational Docking Source: Kavraki Lab, Rice University URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-benzyl-4-nitrobenzamide

A Word from Your Senior Application Scientist Welcome to the technical support guide for the purification of N-benzyl-4-nitrobenzamide via recrystallization. As a scientist, you know that synthesis is only half the battl...

Author: BenchChem Technical Support Team. Date: March 2026

A Word from Your Senior Application Scientist

Welcome to the technical support guide for the purification of N-benzyl-4-nitrobenzamide via recrystallization. As a scientist, you know that synthesis is only half the battle; purification is paramount to achieving the high-quality material your research demands. Recrystallization is a powerful technique, but its success hinges on a solid understanding of the underlying physical chemistry. This guide is structured to move beyond a simple set of instructions. It's designed as a conversation with a seasoned expert, anticipating the challenges you might face at the bench and providing clear, mechanistically grounded solutions. We will explore not just the "how," but the critical "why" behind each step, empowering you to troubleshoot effectively and adapt the protocol to your specific needs.

Core Principles: The Science of Recrystallization

Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[1][2][3] The process involves dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated solution.[4] As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, being present in much smaller concentrations, remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed during filtration.[2][4]

The choice of solvent is the most critical factor. An ideal solvent should:

  • Dissolve the compound completely when hot.[1]

  • Dissolve the compound poorly or not at all when cold.[1]

  • Either dissolve impurities completely at all temperatures or not dissolve them at all.[5]

  • Be chemically inert, not reacting with the compound.[3]

  • Have a boiling point below the melting point of the compound to prevent "oiling out".[1]

For N-benzyl-4-nitrobenzamide, its structural analogue p-nitrobenzamide shows good solubility in solvents like ethanol and ethyl acetate, and poor solubility in water.[6] This makes ethanol an excellent starting point for recrystallization.

Key Physical Data: N-benzyl-4-nitrobenzamide
PropertyValueSource
Molecular FormulaC₁₄H₁₂N₂O₃[7][8][9]
Molecular Weight256.26 g/mol [7][9][10]
AppearanceYellow Solid[7]
Melting Point (m.p.)~140-143 °C[7]

Troubleshooting Guide (Q&A Format)

Question: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer:

The Cause: "Oiling out" is a common and frustrating issue where the compound separates from the solution as a liquid oil rather than a solid crystal.[11][12] This occurs when the supersaturated solution is cooled to a temperature that is below the melting point of the impure compound but above the freezing point of the oil-solvent mixture. Essentially, the solute "melts" out of the solution before it can form an ordered crystal lattice. The primary reasons for this are:

  • High Solute Impurity: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[11][12]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high, exceeding the melting point of your solute.[12][13]

  • Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the kinetics favor the formation of a disordered liquid phase over an ordered solid phase.[12][14]

The Solution: An oil is not a purified product, as impurities are often highly soluble in the oily phase.[11][15] Do not simply cool the oil hoping it will solidify into pure crystals.

  • Re-heat the solution: Place the flask back on the heat source until the oil completely redissolves into the solvent.

  • Add More Solvent: Add a small amount of additional hot solvent (perhaps 10-20% of the initial volume). This reduces the saturation point and can sometimes prevent the oil from forming upon cooling.[11]

  • Cool Slowly: This is the most critical step. Do not place the flask directly on the benchtop or in an ice bath. Allow it to cool very slowly to room temperature. You can insulate the flask by placing it in a beaker with paper towels.[2] Slow cooling gives the molecules time to orient themselves properly into a crystal lattice.[13]

  • Induce Crystallization: Once the solution has cooled slightly, try scratching the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.[4]

If oiling out persists, you may need to reconsider your solvent system entirely, perhaps choosing one with a lower boiling point.

Question: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer:

The Cause: The failure of crystals to form usually points to one of two scenarios: the solution is not sufficiently saturated, or the nucleation process (the initial formation of seed crystals) has not been initiated.[16]

  • Excess Solvent: This is the most common reason for low or no yield.[11][12] If too much hot solvent was added initially, the solution will not become saturated upon cooling, and the compound will simply remain dissolved.[4][17]

  • Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it thermodynamically should at that temperature. Without a nucleation site, crystallization cannot begin.[12]

The Solution: Follow this logical progression to diagnose and solve the issue.

Troubleshooting_No_Crystals Start Solution Cooled, No Crystals Formed Check_Solvent Is there too much solvent? Start->Check_Solvent Induce_Crystal Is the solution supersaturated? Check_Solvent->Induce_Crystal No / Unsure Boil_Off Action: Gently boil off ~25-50% of the solvent. Check_Solvent->Boil_Off Yes Scratch Action: Scratch flask with a glass rod at the meniscus. Induce_Crystal->Scratch Yes Failure Problem Persists: Re-evaluate solvent choice. Induce_Crystal->Failure No Re_Cool Cool the solution slowly again. Boil_Off->Re_Cool Re_Cool->Induce_Crystal Seed Action: Add a 'seed crystal' of the pure compound. Scratch->Seed If scratching fails Success Success: Crystals Form Scratch->Success Seed->Success Seed->Failure If seeding fails

Caption: Troubleshooting workflow for failure to crystallize.
  • Induce Crystallization: First, assume the solution is supersaturated. Scratch the inside of the flask with a clean glass rod.[18] The microscopic scratches on the glass provide nucleation points for crystal growth.[16] Alternatively, if you saved a small amount of your crude starting material, add a single tiny crystal (a "seed crystal") to the solution.[1][16][18]

  • Reduce Solvent Volume: If induction methods fail, you almost certainly have too much solvent.[11][18] Gently heat the solution to boiling and reduce the volume by 25-50%. Let it cool again slowly. Crystals should now form as the solution becomes saturated.

Question: My final yield is very low. Where could my product have gone?

Answer:

The Cause: A low recovery is a common issue in recrystallization, and while a 100% yield is impossible, significant losses can often be mitigated.[2] The main culprits are:

  • Using Too Much Solvent: As discussed above, this is the primary cause. The more solvent used, the more product will remain dissolved in the mother liquor, even after cooling.[2][11]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper or in the funnel stem along with the impurities, leading to its loss.[19]

  • Incomplete Cooling: Failing to cool the solution in an ice bath after it has reached room temperature will result in a significant amount of product remaining in the solution.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your purified product.[2]

The Solution:

  • Be Patient: When dissolving your crude product, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves.[4][20] This ensures you are using the minimum amount necessary.

  • Keep it Hot: If performing a hot filtration, pre-heat your funnel and receiving flask with hot solvent vapors to prevent premature crystallization.[19][21]

  • Cool Completely: Always use an ice-water bath for 10-20 minutes after the solution has cooled to room temperature to maximize crystal formation.[22]

  • Wash Sparingly: Wash your filtered crystals with a very small amount of ice-cold solvent to rinse away the mother liquor without dissolving the product.

Frequently Asked Questions (FAQs)

Q1: My crude product is colored. How do I remove the color?

  • Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1][5] The highly porous charcoal adsorbs the colored compounds. Use only a very small amount (the tip of a spatula), as charcoal can also adsorb your desired product, reducing your yield.[11] After adding charcoal, the solution must be filtered while hot using a fluted filter paper to remove the charcoal particles.[19][22]

Q2: What is a "mixed-solvent" system and when should I use it?

  • A mixed-solvent system is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is very insoluble (the "bad" solvent).[13][23] You dissolve the compound in a minimum amount of the hot "good" solvent, then slowly add the "bad" solvent until the solution just becomes cloudy (the saturation point). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is cooled slowly.[23] A common pair is ethanol and water.[1][20]

Q3: How do I know if my recrystallized product is pure?

  • The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point (a narrow range of 1-2 °C) that matches the literature value (140-143 °C for N-benzyl-4-nitrobenzamide).[7] Impurities will typically cause the melting point to be depressed and to occur over a broader range.

Detailed Experimental Protocol: Recrystallization of N-benzyl-4-nitrobenzamide

This protocol assumes the use of ethanol as the recrystallization solvent.

Caption: Standard workflow for recrystallization.

Methodology:

  • Dissolution: Place the crude N-benzyl-4-nitrobenzamide into an appropriately sized Erlenmeyer flask. Add a boiling chip. Add a small volume of ethanol, just enough to cover the solid. Place the flask on a hot plate and bring the solvent to a gentle boil.[3]

  • Achieve Saturation: While the solution is boiling, add more hot ethanol dropwise from a pipette. Swirl the flask after each addition. Continue adding ethanol until the solid has just completely dissolved.[4][20] It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal or insoluble impurities are present, you must perform a hot gravity filtration.[24] Use a short-stemmed funnel with fluted filter paper. Pre-heat the funnel and receiving flask by allowing hot solvent vapor to pass through them before filtering your solution.[19][21] Filter the hot solution in portions.

  • Crystallization: Remove the flask from the heat source. Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination. Allow the flask to cool slowly and undisturbed to room temperature.[2] Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[3][22]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.[3][5]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely before weighing and determining the melting point.[4]

References

  • Recrystallization. (n.d.). University of Reading. Retrieved from [Link]

  • Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product? (n.d.). Study.com. Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). University of York, Department of Chemistry. Retrieved from [Link]

  • Exp 2 - Crystallization. (n.d.). University of South Alabama. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization and hot filtration. (n.d.). Safrole. Retrieved from [Link]

  • Hot Filtration. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • Hot Filtration in Recrystallization. (n.d.). Scribd. Retrieved from [Link]

  • How to Do Hot Filtration & Recrystallization in the Chem Lab. (2022, March 22). Science Experiments. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). California State University, Northridge. Retrieved from [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • Inducing Crystallization by Nucleation. (n.d.). ChemEd X. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • N-benzyl-N-ethyl-4-nitrobenzamide. (2026, February 19). Chemsrc. Retrieved from [Link]

  • Recrystallization 2. (n.d.). University of California, Irvine. Retrieved from [Link]

  • N-benzyl-4-nitrobenzamide (C14H12N2O3). (n.d.). PubChemLite. Retrieved from [Link]

  • N-Benzyl-4-nitrobenzamide. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Experimental No. (4) Recrystallization. (2021, July 16). University of Technology, Iraq. Retrieved from [Link]

  • Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. (2019, March 19). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Solubility determination and modelling for 4-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Benzyl-4-nitrobenzamide Synthesis

Welcome to the Amide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic pitfalls and common byproducts encountered during the synthesis of N-benzy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic pitfalls and common byproducts encountered during the synthesis of N-benzyl-4-nitrobenzamide. Whether you are utilizing carbodiimide coupling reagents or the classic Schotten-Baumann-type acid chloride route, understanding the causality behind side reactions is critical for optimizing yields and ensuring high-purity drug development intermediates.

Reaction Workflow & Byproduct Pathways

G SM 4-Nitrobenzoic Acid or Acid Chloride Act Activated Intermediate (O-acylisourea / Acyl Chloride) SM->Act Coupling Reagent (EDC/DCC) Prod N-benzyl-4-nitrobenzamide (Desired Product) Act->Prod + Benzylamine BP1 N-acylurea (Stable Byproduct) Act->BP1 O-to-N Rearrangement (Carbodiimide route) BP2 4-Nitrobenzoic Anhydride (Dimerization) Act->BP2 + 4-Nitrobenzoic Acid (Excess Acid/Temp) BP3 4-Nitrobenzoic Acid (Hydrolysis) Act->BP3 + H2O (Moisture)

Mechanistic pathways of N-benzyl-4-nitrobenzamide synthesis and common byproduct formation.

Troubleshooting Guides & FAQs

Q1: I am using EDC/DCC for the coupling of 4-nitrobenzoic acid and benzylamine, but my yields are low, and I isolate a highly stable, unreactive byproduct. What is happening? A1: You are observing the formation of an N-acylurea byproduct . When a carbodiimide (like EDC or DCC) activates 4-nitrobenzoic acid, it forms a transient O-acylisourea intermediate. If the nucleophilic attack by benzylamine is not rapid enough, this intermediate undergoes a spontaneous O-to-N rearrangement to form a thermodynamically stable, unreactive N-acylurea [1][2]. Causality & Solution: To prevent this, introduce an additive such as HOBt (1-Hydroxybenzotriazole) . HOBt rapidly intercepts the O-acylisourea to form an OBt active ester. This active ester is highly reactive toward benzylamine but is structurally incapable of undergoing the O-to-N rearrangement, effectively shutting down the N-acylurea pathway [3].

Q2: I switched to using 4-nitrobenzoyl chloride and benzylamine to avoid carbodiimide byproducts, but my reaction stalls at exactly 50% conversion. Why? A2: This is a classic stoichiometry failure related to the generation of hydrochloric acid (HCl). The reaction between an acid chloride and an amine produces one equivalent of HCl. If no exogenous base is present, the HCl protonates the remaining unreacted benzylamine, forming an unreactive benzylammonium salt. This effectively halves your available nucleophile [4]. Causality & Solution: Add at least 1.2 to 1.5 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) . The tertiary amine acts as an HCl scavenger, keeping the benzylamine in its reactive, free-base form [4].

Q3: My product is heavily contaminated with 4-nitrobenzoic acid when using the acid chloride route. How do I prevent this? A3: 4-Nitrobenzoyl chloride is highly electrophilic and extremely sensitive to moisture. The presence of water in your solvent, glassware, or atmosphere leads to rapid hydrolysis of the acid chloride, yielding 4-nitrobenzoic acid and HCl [4]. Causality & Solution: Ensure strict anhydrous conditions. Use oven-dried glassware, anhydrous solvents (e.g., dry DCM), and perform the reaction under an inert atmosphere (nitrogen or argon). Any residual 4-nitrobenzoic acid can be selectively removed during the workup by washing the organic layer with a saturated aqueous sodium bicarbonate solution, which converts the acid into its water-soluble sodium salt [5].

Q4: I am detecting 4-nitrobenzoic anhydride in my crude mixture. What causes this dimerization? A4: Anhydride formation occurs when the activated intermediate (either the acyl chloride or the O-acylisourea) reacts with a molecule of unactivated 4-nitrobenzoic acid (often generated via trace hydrolysis) instead of the benzylamine. This side reaction is highly temperature-dependent [4]. Causality & Solution: Maintain the reaction temperature between 0 °C and room temperature. Ensure that the benzylamine is added promptly to the activated mixture, or pre-mix the amine with the carboxylic acid before adding the coupling reagent.

Quantitative Data: Coupling Reagent Comparison

Choosing the right coupling reagent dictates your byproduct profile. Below is a summary of expected outcomes when synthesizing N-benzyl-4-nitrobenzamide.

Coupling SystemAdditivePrimary Byproduct ProfileTypical YieldMechanistic Notes
DCC NoneDicyclohexylurea (DCU), N-acylurea60-75%DCU is highly insoluble and difficult to remove. High N-acylurea formation [1].
EDC·HCl NoneSoluble urea, N-acylurea70-80%Urea byproduct is water-soluble, simplifying workup. Prone to rearrangement [1].
EDC·HCl HOBt Soluble urea85-95% Optimal for standard synthesis. HOBt minimizes N-acylurea formation [3].
HATU NoneGuanidinium byproducts>90%Highly efficient, but excess reagent can react directly with benzylamine [3].
Acid Chloride TEA4-Nitrobenzoic acid (if wet)85-95%Requires strict anhydrous conditions. No urea byproducts [4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The workup steps inherently exploit the physicochemical properties of the byproducts to ensure high purity.

Protocol A: Synthesis via EDC/HOBt Coupling

Advantage: Mild conditions, avoids highly reactive acid chlorides, simple aqueous workup.

  • Pre-activation: In an oven-dried round-bottom flask, dissolve 4-nitrobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert nitrogen atmosphere. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

    • Scientific Rationale: Pre-stirring for 30 minutes allows the complete conversion of the transient O-acylisourea into the stable OBt active ester, preventing N-acylurea formation [5].

  • Amidation: Add benzylamine (1.1 eq) dropwise to the reaction mixture. Stir at room temperature for 12 hours. Monitor via TLC (Hexane/EtOAc 1:1).

  • Quench & Precipitation: Pour the reaction mixture into a 10-fold volume of ice-cold water and stir vigorously for 30 minutes.

    • Self-Validation: The desired N-benzyl-4-nitrobenzamide will precipitate as a solid. The EDC urea byproduct and residual DMF are highly water-soluble and remain in the aqueous filtrate [1][5].

  • Purification Wash: Filter the solid and wash sequentially with cold 5% aqueous sodium bicarbonate ( NaHCO3​ ) and 1M HCl.

    • Self-Validation: The basic wash removes any unreacted 4-nitrobenzoic acid, while the acidic wash removes trace unreacted benzylamine [5]. Dry under vacuum.

Protocol B: Synthesis via Acid Chloride

Advantage: Rapid reaction times, highly scalable, inexpensive reagents.

  • Amine Preparation: In an oven-dried flask, dissolve benzylamine (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM, 0.5 M). Cool the solution to 0 °C using an ice bath.

    • Scientific Rationale: Cooling suppresses the formation of 4-nitrobenzoic anhydride [4].

  • Acylation: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Workup & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Transfer to a separatory funnel and collect the organic layer. Wash the organic layer with 1M HCl, followed by brine.

    • Self-Validation: The NaHCO3​ wash neutralizes the HCl generated and extracts any hydrolyzed 4-nitrobenzoic acid into the aqueous layer. The HCl wash removes the TEA base and any unreacted benzylamine [4].

  • Isolation: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to afford the product.

References

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.[Link]

Troubleshooting

Degradation pathways of N-benzyl-4-nitrobenzamide under stress conditions

Technical Support Center: N-benzyl-4-nitrobenzamide Degradation Pathways Welcome to the technical support center for N-benzyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-benzyl-4-nitrobenzamide Degradation Pathways

Welcome to the technical support center for N-benzyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the degradation behavior of this molecule under various stress conditions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your studies are robust, reproducible, and built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-benzyl-4-nitrobenzamide under forced degradation conditions?

A1: Based on its chemical structure, N-benzyl-4-nitrobenzamide has two primary points of susceptibility: the amide bond and the nitroaromatic system. The most common degradation pathway is the hydrolysis of the amide linkage.[1][2]

  • Hydrolytic Degradation (Acidic and Basic): The central amide bond is susceptible to cleavage under both acidic and basic conditions. This is the most anticipated degradation pathway, yielding 4-nitrobenzoic acid and benzylamine as the primary degradation products.[2][3] The rate of hydrolysis is dependent on pH and temperature.

  • Oxidative Degradation: The benzylic position (the CH₂ group) is a potential site for oxidation. Mild oxidation could lead to the formation of N-(4-nitrobenzoyl)benzamide, while more aggressive conditions could cleave the C-N bond.[4] The nitro group itself is generally stable to oxidation but can influence the reactivity of the aromatic ring.

  • Photolytic Degradation: Nitroaromatic compounds are known to be photoreactive.[5] Exposure to UV light can lead to complex degradation pathways, potentially involving the reduction of the nitro group to nitroso or amino functionalities, or cleavage of the benzyl C-N bond.[5][6]

  • Thermal Degradation: While the benzamide core is relatively stable, high temperatures can induce degradation.[7][8] The specific pathway can vary, but may involve cleavage of the amide bond or other fragmentation patterns.

Q2: I'm performing acid hydrolysis on N-benzyl-4-nitrobenzamide and see two major degradant peaks in my HPLC analysis. What are they likely to be?

A2: In an acid-catalyzed hydrolysis, the amide bond is the most probable site of attack by water, following protonation of the carbonyl oxygen.[9] Therefore, the two major degradation products you are observing are almost certainly:

  • 4-nitrobenzoic acid

  • Benzylamine

This cleavage results from the nucleophilic attack of a water molecule on the protonated amide's carbonyl carbon.[3] To confirm their identities, you should compare their retention times with those of commercially available reference standards for 4-nitrobenzoic acid and benzylamine. Further confirmation can be achieved using LC-MS to match the molecular weights of the observed peaks with the expected products.

Q3: My base-catalyzed hydrolysis is proceeding much faster than the acid-catalyzed reaction. Is this expected?

A3: Yes, this is a commonly observed phenomenon for many amides. Base-catalyzed hydrolysis (saponification) is often more efficient than acid-catalyzed hydrolysis. The mechanism involves a direct nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the amide. Hydroxide is a stronger nucleophile than water (which is the nucleophile in acid-catalyzed hydrolysis), leading to a faster reaction rate under equivalent temperature conditions. The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt (4-nitrobenzoate) and benzylamine.

Q4: Is N-benzyl-4-nitrobenzamide susceptible to photodegradation, and what special handling is required?

A4: Yes, compounds containing a nitroaromatic group are often light-sensitive. The International Council for Harmonisation (ICH) guideline Q1B outlines standard procedures for photostability testing.[10][11] The nitro group can undergo photoreduction to form nitroso and eventually amino derivatives. Another potential pathway is the photolytic cleavage of the N-benzyl bond.

Handling Precautions:

  • Always work with N-benzyl-4-nitrobenzamide solutions in amber glassware or vessels wrapped in aluminum foil.

  • Minimize exposure to direct sunlight and strong laboratory lighting.

  • For formal photostability studies, use a calibrated light chamber that provides controlled exposure to both UV and visible light, as specified by ICH Q1B.[10]

Troubleshooting Guides

Guide 1: Inconsistent or Non-Reproducible Degradation Profiles
Symptom Potential Cause Troubleshooting Action & Rationale
Variable degradation levels between seemingly identical experiments. Inconsistent Temperature Control. Action: Use a calibrated, temperature-controlled water bath, heating block, or oven. Rationale: Degradation reactions are highly sensitive to temperature. Small fluctuations can significantly alter reaction kinetics, leading to variability. The Arrhenius equation dictates that reaction rates increase exponentially with temperature.[12]
No degradation observed under mild stress conditions. Insufficient Stress Applied. Action: Incrementally increase the stressor concentration (e.g., from 0.1 M HCl to 1 M HCl) or the exposure time. Rationale: The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation pathways are observed without causing secondary, irrelevant reactions.[12]
Mass balance is significantly less than 95%. Formation of Non-UV Active or Volatile Degradants. Action: Employ a mass-sensitive detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector. For suspected volatile products (like benzylamine under certain conditions), consider headspace GC-MS analysis. Rationale: UV detectors only see chromophoric compounds. If degradation products lack a suitable chromophore or are volatile, they will be missed, leading to poor mass balance.
Guide 2: HPLC-MS Analysis Issues
Symptom Potential Cause Troubleshooting Action & Rationale
Poor peak shape (tailing) for benzylamine. Interaction with Residual Silanols. Action: Use a modern, end-capped C18 column or a column specifically designed for basic compounds. Add a small amount of a competing base like triethylamine (0.1%) to the mobile phase or use a buffer with a pH around 3-4 to ensure benzylamine is fully protonated. Rationale: Benzylamine is basic and can interact with negatively charged silanol groups on the silica surface of the HPLC column, causing peak tailing.
Difficulty in identifying degradant peaks in the mass spectrometer. In-source Fragmentation or Poor Ionization. Action: Optimize the electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flow, temperature). Analyze samples in both positive and negative ion modes. Rationale: 4-nitrobenzoic acid will ionize best in negative mode ([M-H]⁻), while benzylamine and the parent compound will ionize better in positive mode ([M+H]⁺). Optimizing source conditions prevents the molecule from fragmenting before it is analyzed by the mass spectrometer.

Experimental Protocols & Methodologies

These protocols are designed as a starting point and should be adapted based on the specific equipment and objectives of your laboratory. All studies should be performed in accordance with ICH Q1A(R2) guidelines.[13][14][15]

Protocol 1: General Sample & Stress Solution Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of N-benzyl-4-nitrobenzamide in a suitable solvent like acetonitrile or methanol.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of solvent and water to a final concentration of 0.1 mg/mL (100 µg/mL). This helps ensure solubility when adding aqueous stressor solutions.

  • Stressors: Prepare stock solutions of 1 M HCl, 1 M NaOH, and 30% Hydrogen Peroxide (H₂O₂).

Protocol 2: Hydrolytic Degradation (Acid & Base)
  • Acid Hydrolysis: Mix 1 mL of the working solution with 1 mL of 1 M HCl.

  • Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 1 M NaOH.

  • Control: Mix 1 mL of the working solution with 1 mL of purified water.

  • Incubation: Place all samples in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Before analysis, neutralize the acid sample with an equivalent amount of NaOH and the base sample with an equivalent amount of HCl. This is critical to stop the reaction and prevent damage to the HPLC column. Dilute with the mobile phase to the desired concentration.

Protocol 3: Oxidative Degradation
  • Sample Preparation: Mix 1 mL of the working solution with 1 mL of 3% H₂O₂ (diluted from the 30% stock).

  • Incubation: Store the sample at room temperature, protected from light. Withdraw aliquots at specified time points.

  • Rationale: Hydrogen peroxide is a common choice for simulating oxidative stress.[12] The reaction is typically conducted at room temperature to avoid thermal degradation of the peroxide, which could complicate the degradation profile.

Data Presentation & Visualization

Expected Degradation Products

The following table summarizes the primary expected degradation products and their theoretical mass-to-charge ratios (m/z) for mass spectrometry analysis.

Compound Name Structure Molecular Formula Monoisotopic Mass Expected m/z [M+H]⁺ Expected m/z [M-H]⁻
N-benzyl-4-nitrobenzamide (Parent) C₁₄H₁₂N₂O₃C₁₄H₁₂N₂O₃256.08257.09255.08
4-nitrobenzoic acid C₇H₅NO₄C₇H₅NO₄167.02-166.01
Benzylamine C₇H₉NC₇H₉N107.07108.08-
Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation mechanisms.

Hydrolysis_Pathway parent N-benzyl-4-nitrobenzamide prod1 4-nitrobenzoic acid parent->prod1  H₃O⁺ or OH⁻ (Hydrolysis) prod2 Benzylamine parent->prod2  H₃O⁺ or OH⁻ (Hydrolysis) Experimental_Workflow start Prepare 0.1 mg/mL N-benzyl-4-nitrobenzamide Solution stress Add Stressor (HCl, NaOH, H₂O₂, Heat, Light) start->stress incubate Incubate under Controlled Conditions stress->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction (Neutralize if needed) sample->quench analyze Analyze via Stability-Indicating HPLC-MS Method quench->analyze data Characterize Degradants & Determine Mass Balance analyze->data

Caption: General workflow for forced degradation studies.

References

  • ICH Q1A(R2) Guideline. (2010). ICH.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology.
  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. (2005). PubMed.
  • Quality Guidelines. ICH.
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (2005). PubMed.
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). European Medicines Agency.
  • A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides. Benchchem.
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? (2021). Environmental Science & Technology Letters.
  • Thermal stability of aliphatic-aromatic polyamide model compounds: Structure-reactivity relationships in the catalyzed thermal reaction of benzamides in the presence of copper halides. (1997). Journal of Polymer Science Part A: Polymer Chemistry.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharma Focus America.
  • How to Reduce Amide Degradation During Storage — Stability Tips. (2026).
  • Crystal structures, thermal properties and intermolecular interactions of new benzamide-based deriv
  • Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. (2018). PMC.
  • Synthesis and stability of strongly acidic benzamide derivatives. (2018).
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2.
  • How to Enhance Amide Stability in High-Temperature Processes. (2026).
  • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. (2025). Organic & Biomolecular Chemistry.
  • Acidic and Basic Amide Hydrolysis.
  • N-benzyl-4-nitrobenzamide. PubChem.
  • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfam
  • How would you make the following compounds from N-benzylbenzamide? b. benzoic acid. Pearson.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent.
  • Separation of 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine on Newcrom R1 HPLC column. SIELC.
  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1.
  • ANALYTICAL METHODS.
  • How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde? (2014).
  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC.
  • degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions. Benchchem.
  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (2015). PubMed.
  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. (2024). MDPI.
  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Form
  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.
  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014). Organic Chemistry Portal.
  • "N-(4-cyanophenyl)

Sources

Optimization

Identifying and removing impurities from N-benzyl-4-nitrobenzamide

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with N-benzyl-4-nitrobenzamide. It is designed to offer practical soluti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with N-benzyl-4-nitrobenzamide. It is designed to offer practical solutions to common challenges encountered during its synthesis and purification.

Troubleshooting Guide: Identifying and Removing Impurities

This section addresses specific issues that may arise during the synthesis and purification of N-benzyl-4-nitrobenzamide, offering potential causes and actionable solutions.

Scenario 1: The final product has a low and broad melting point.

  • Potential Cause: This is a strong indicator of the presence of impurities. The most common synthesis route for N-benzyl-4-nitrobenzamide is the Schotten-Baumann reaction, which involves reacting 4-nitrobenzoyl chloride with benzylamine in the presence of a base.[1][2][3][4][5] Common impurities from this reaction include unreacted starting materials (4-nitrobenzoic acid and benzylamine) and byproducts.

  • Troubleshooting Steps:

    • Initial Wash: During the work-up, ensure thorough washing of the organic layer with a dilute acid (e.g., 2 M HCl) to remove unreacted benzylamine, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate) to remove unreacted 4-nitrobenzoic acid.[1]

    • Recrystallization: This is the most effective method for purifying the crude product. The choice of solvent is critical. A good solvent will dissolve the compound when hot but not at room temperature.[6] For N-benzyl-4-nitrobenzamide, ethanol or a mixture of hexane and ethyl acetate can be effective.

    • Column Chromatography: If recrystallization does not yield a product with a sharp melting point, column chromatography is a more rigorous purification method.[7][8] A common eluent system is a mixture of hexane and ethyl acetate.[7][8]

Scenario 2: The NMR spectrum shows unexpected peaks.

  • Potential Cause: Unidentified peaks in the 1H or 13C NMR spectrum indicate the presence of impurities.

  • Troubleshooting Steps:

    • Analyze Peak Positions:

      • Broad singlet around δ 10-12 ppm in 1H NMR: This is characteristic of a carboxylic acid proton, suggesting the presence of 4-nitrobenzoic acid.

      • Singlet around δ 1.5-2.5 ppm in 1H NMR: This could indicate the presence of benzylamine.

      • Refer to Spectral Data: Compare your spectrum to known spectra of N-benzyl-4-nitrobenzamide.[7][8][9] The characteristic peaks for the product include a doublet for the benzyl methylene protons (CH2) around δ 4.67 ppm and a broad singlet for the amide proton (NH) around δ 6.47 ppm in CDCl3.[7][9]

    • Purification: Based on the identified impurity, apply the appropriate purification technique as described in Scenario 1.

Scenario 3: The reaction yield is consistently low.

  • Potential Cause: Low yields can result from incomplete reactions, side reactions, or loss of product during work-up and purification.

  • Troubleshooting Steps:

    • Reaction Conditions:

      • Temperature Control: The Schotten-Baumann reaction is often exothermic.[2] Running the reaction at a low temperature (e.g., 0 °C) during the addition of the acid chloride can minimize side reactions.[1]

      • Stoichiometry: Ensure the correct molar ratios of reactants and base are used. An excess of the amine can sometimes be used to drive the reaction to completion, but this may complicate purification.

    • Work-up Procedure:

      • Extraction: Minimize the loss of product during aqueous washes by performing multiple extractions with a suitable organic solvent.

      • Drying: Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na2SO4 or MgSO4) before solvent removal, as residual water can affect crystallization.[1]

    • Purification:

      • Recrystallization: Avoid using an excessive amount of hot solvent, as this will reduce the recovery of the product upon cooling.[10]

      • Column Chromatography: Careful selection of the eluent system and proper column packing are crucial to prevent product loss.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and purification of N-benzyl-4-nitrobenzamide.

Q1: What are the most common impurities in the synthesis of N-benzyl-4-nitrobenzamide?

The most common impurities are unreacted starting materials: 4-nitrobenzoic acid (from hydrolysis of 4-nitrobenzoyl chloride) and benzylamine. Side products such as diacylated amines can also form, though they are less common under controlled conditions.

Q2: What is the best solvent for recrystallizing N-benzyl-4-nitrobenzamide?

Ethanol is a commonly used and effective solvent for the recrystallization of N-benzyl-4-nitrobenzamide. A mixed solvent system, such as ethyl acetate/hexane, can also be employed.[8] The ideal solvent should dissolve the compound at its boiling point and have low solubility at room temperature or in an ice bath.[6][11][12]

Q3: How can I monitor the progress of the purification by column chromatography?

Thin-layer chromatography (TLC) is the standard method for monitoring column chromatography.[7][13] Small aliquots of the eluted fractions are spotted on a TLC plate, which is then developed in the same eluent system used for the column. The spots are visualized under UV light. Fractions containing the pure product (as determined by a single spot with the correct Rf value) are then combined.

Q4: What are the expected 1H NMR chemical shifts for pure N-benzyl-4-nitrobenzamide?

In CDCl3, the expected 1H NMR signals are: a doublet around δ 4.67 ppm (2H, J = 6.0 Hz) corresponding to the benzylic protons, a broad singlet around δ 6.47 ppm (1H) for the amide proton, and multiplets in the aromatic region (δ 7.3-8.3 ppm) for the phenyl and nitrophenyl protons.[7][9]

Experimental Protocols

Protocol 1: Recrystallization of N-benzyl-4-nitrobenzamide

  • Dissolution: In an Erlenmeyer flask, dissolve the crude N-benzyl-4-nitrobenzamide in the minimum amount of hot ethanol by heating on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice-water bath can promote crystallization.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Protocol 2: Purification by Column Chromatography

  • Solvent System Selection: Determine an appropriate eluent system (e.g., hexane:ethyl acetate) using TLC. The ideal system should provide a good separation of the product from impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack evenly.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica gel with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the determined solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Physical and Spectroscopic Data of N-benzyl-4-nitrobenzamide

PropertyValueReference
Molecular FormulaC14H12N2O3[9][14]
Molecular Weight256.26 g/mol [9][14]
Melting Point140-143 °C[9]
1H NMR (CDCl3, 500 MHz)
δ 8.28 (d, J = 9.0 Hz, 2H)Aromatic CH[7]
δ 7.96 (d, J = 9.0 Hz, 2H)Aromatic CH[7]
δ 7.36 (m, 5H)Aromatic CH[7]
δ 6.47 (bs, 1H)Amide NH[7][9]
δ 4.67 (d, J = 6.0 Hz, 2H)Benzyl CH2[7][9]
13C NMR (CDCl3, 125 MHz)
δ 165.7, 149.9, 140.3, 137.8, 129.3, 128.5, 128.3, 124.2, 44.8[7]

Visualizations

Impurity_Identification_and_Removal start Crude N-benzyl-4-nitrobenzamide analytical_check Analytical Check (TLC, Melting Point, NMR) start->analytical_check pure Pure Product (Meets Specifications) analytical_check->pure Purity Confirmed impure Impurities Detected analytical_check->impure Purity Not Met recrystallization Recrystallization (e.g., Ethanol) impure->recrystallization Primary Purification column_chromatography Column Chromatography (e.g., Hexane/EtOAc) impure->column_chromatography For Difficult Separations or Persistent Impurities recrystallization->analytical_check Re-evaluate Purity column_chromatography->analytical_check Re-evaluate Purity

Caption: Workflow for impurity identification and removal.

References

  • PubChem. N-benzyl-4-nitrobenzamide. National Institutes of Health. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. Available from: [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. Available from: [Link]

  • University of Alberta. Recrystallization - Single Solvent. Available from: [Link]

  • SpectraBase. N-Benzyl-4-nitrobenzamide - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Chemistry Education. Synthesis and analysis of amides. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Williams, D. L. (2025, August 6). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. ResearchGate. Available from: [Link]

  • University of California, Irvine. Recrystallization1. Available from: [Link]

  • American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Conditions. Available from: [Link]

  • University of Calgary. RECRYSTALLISATION. Available from: [Link]

  • Cox, R. A., & Buncel, E. (1975). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (4), 359-361. Available from: [Link]

  • Experimental No. (4) Recrystallization. (2021, July 16). Available from: [Link]

  • Arshad, S., et al. (2012). 4-Nitro-N-(4-nitrobenzoyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1433. Available from: [Link]

  • Singh, B. (2007). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis (pp. 380-382). Cambridge University Press. Available from: [Link]

  • Reddit. (2021, June 12). Purification of N-benzylbenzamides. r/chemistry. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available from: [Link]

  • Google Patents. RU2103260C1 - Method for production of 4-nitrobenzamide.
  • Zhang, Y., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2564-2571. Available from: [Link]

  • Royal Society of Chemistry. Supporting information. Available from: [Link]

  • Wiley-VCH. General experimental. Available from: [Link]

  • Magritek. Column Chromatography. Available from: [Link]

  • PubChemLite. N-benzyl-4-nitrobenzamide (C14H12N2O3). Available from: [Link]

  • Pharmaffiliates. N-Benzyl-4-nitrobenzamide. Available from: [Link]

  • Organic Syntheses. p-NITROBENZOYL CHLORIDE. Available from: [Link]

  • ResearchGate. (2020, October 6). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: N-benzyl-4-nitrobenzamide Reaction Scale-Up

Welcome to the technical support center for the synthesis and scale-up of N-benzyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of N-benzyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Section 1: Reaction Fundamentals and Stoichiometry

This section addresses foundational questions about the reaction chemistry and setting up for success at any scale.

Q1: What is the most common and scalable synthetic route for N-benzyl-4-nitrobenzamide?

A1: The most robust and widely used method for synthesizing N-benzyl-4-nitrobenzamide, particularly for scale-up, is the Schotten-Baumann reaction.[1] This involves the acylation of benzylamine with 4-nitrobenzoyl chloride in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct.[2][3] This method is generally preferred for its high yields and relatively simple procedure using readily available starting materials.

Alternative methods, such as the direct condensation of 4-nitrobenzoic acid and benzylamine using coupling agents or catalysts, are also possible.[4][5] However, these can introduce challenges at scale related to the cost and removal of stoichiometric coupling agents and their byproducts.[6]

Q2: How do I determine the optimal stoichiometry for a scaled-up reaction?

A2: While a 1:1 molar ratio of benzylamine to 4-nitrobenzoyl chloride is theoretically required, on a larger scale, it is often beneficial to use a slight excess of one of the reactants to drive the reaction to completion. A common strategy is to use a small excess of the less expensive or more easily removed reactant. In this case, benzylamine is often the more economical choice. A 1.0 to 1.05 molar equivalent of benzylamine to 4-nitrobenzoyl chloride is a good starting point for optimization. The base, typically sodium hydroxide, should be in at least a 1:1 molar ratio with the 4-nitrobenzoyl chloride to neutralize the HCl produced, with a slight excess (1.1-1.2 equivalents) often used to maintain a basic pH.

Table 1: Recommended Starting Stoichiometry for Scale-Up

ReagentMolar EquivalentsRationale
4-Nitrobenzoyl Chloride1.0Limiting Reagent
Benzylamine1.0 - 1.05A slight excess can improve reaction completion.
Sodium Hydroxide1.1 - 1.2Ensures complete neutralization of HCl byproduct.

Section 2: Troubleshooting the Reaction - From Bench to Pilot Plant

This section focuses on issues that may arise during the reaction itself, with a focus on the unique challenges of a larger scale.

Q3: My reaction is generating an uncontrollable exotherm. What is happening and what should I do?

A3: The acylation of amines is an exothermic process.[] On a large scale, the surface-area-to-volume ratio of the reactor decreases, which significantly hinders heat dissipation. This can lead to a rapid temperature increase, known as a runaway reaction.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of 4-nitrobenzoyl chloride.

  • Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.

  • Monitor Temperature and Pressure: Keep a close watch on both parameters. A rise in pressure could indicate solvent boiling.

Preventative Measures for Future Batches:

  • Controlled Addition: Add the 4-nitrobenzoyl chloride solution slowly and sub-surface to ensure rapid mixing and heat distribution. The addition rate should be determined by the cooling capacity of your reactor.

  • Lower Reaction Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to better manage the initial exotherm.

  • Reaction Calorimetry: For pilot-scale and beyond, performing reaction calorimetry studies is highly recommended to determine the heat of reaction and establish safe operating parameters.

Q4: The reaction mixture has become a very thick, difficult-to-stir slurry. How can I address this?

A4: The product, N-benzyl-4-nitrobenzamide, is a solid with a melting point of approximately 140-143°C and may have limited solubility in common organic solvents, leading to precipitation during the reaction.[4] As the product forms, it can create a thick slurry that impedes proper mixing.

Troubleshooting Steps:

  • Increase Solvent Volume: Add more solvent to the reaction mixture to keep the product in a more mobile slurry.

  • Optimize Agitation: Ensure your reactor is equipped with a powerful overhead stirrer capable of handling thick slurries. The stirrer design (e.g., anchor or pitched-blade turbine) can significantly impact mixing efficiency.

  • Solvent Selection: Choose a solvent system where the product has slightly higher solubility at the reaction temperature. A co-solvent system may also be beneficial. Toluene or dichloromethane are common choices.

Q5: I am observing a significant amount of a white, water-soluble impurity. What is it and how can I prevent it?

A5: This is most likely 4-nitrobenzoic acid, the hydrolysis product of 4-nitrobenzoyl chloride.[8] 4-nitrobenzoyl chloride is highly reactive towards water, and this side reaction can be prevalent, especially under the basic aqueous conditions of the Schotten-Baumann reaction.

Prevention Strategies:

  • Biphasic System: A well-stirred biphasic system (e.g., dichloromethane/water or toluene/water) helps to keep the 4-nitrobenzoyl chloride primarily in the organic phase, minimizing its contact with the aqueous base.[1]

  • Controlled Addition: Add the 4-nitrobenzoyl chloride solution to the vigorously stirred mixture of benzylamine and aqueous base. This ensures the amine can react with the acid chloride before it has a chance to hydrolyze.

  • Temperature Control: Lower temperatures (0-10 °C) can help to slow the rate of hydrolysis relative to the desired amidation reaction.

cluster_main Troubleshooting Workflow: Thick Slurry Formation start Thick, Unstirrable Slurry Forms q1 Is agitation sufficient? start->q1 s1 Increase stirrer speed or use a more powerful motor/impeller. q1->s1 No q2 Is solvent volume adequate? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Gradually add more solvent until a mobile slurry is achieved. q2->s2 No end_bad Consider alternative solvent for future batches q2->end_bad Yes a2_yes Yes a2_no No end_good Reaction proceeds with good mixing s2->end_good cluster_main Scale-Up Safety Protocol start Reaction Scale-Up Planned step1 Review MSDS for all Reagents (4-Nitrobenzoyl Chloride, Benzylamine, NaOH) start->step1 step2 Perform Hazard Analysis (Identify Exotherm, Gas Evolution, etc.) step1->step2 step3 Define Engineering Controls (Ventilation, Cooling Capacity, Pressure Relief) step2->step3 step4 Establish PPE Requirements (Gloves, Goggles, Face Shield, Apron) step3->step4 step5 Develop Emergency Procedures (Spill, Runaway Reaction, Fire) step4->step5 end_good Proceed with Scale-Up step5->end_good

Caption: Mandatory safety workflow before scaling up.

Section 5: Analytical and Monitoring

Q9: What analytical methods are recommended for monitoring the reaction progress and final product purity at scale?

A9: A combination of techniques is recommended for robust process control.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the disappearance of starting materials and the appearance of the product. [9]It is excellent for in-process checks.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis. [9]It can be used to determine the exact conversion rate, identify and quantify impurities, and assess the purity of the final product. A reverse-phase C18 column with a water/acetonitrile mobile phase gradient is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any byproducts in the crude or purified material. [10]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the reaction by observing the disappearance of the amine N-H stretch and the appearance of the amide C=O stretch.

Table 3: Analytical Methods for Process Control

TechniqueApplicationStage of Process
TLC Rapid qualitative monitoringIn-process
HPLC Quantitative analysis, purity checkIn-process, Final Product
NMR Structure confirmation, impurity IDFinal Product
FTIR Functional group analysisIn-process, Final Product

References

  • BASF Corp. (n.d.). Amide Synthesis Efficiency: Impact of Solvent Choice on Yields.
  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved March 7, 2026, from [Link]

  • Dudley Corporation. (2010, February 22).
  • NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved March 7, 2026.
  • Central Drug House (P) Ltd. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved March 7, 2026.
  • ChemicalBook. (2025, September 27).
  • TCI EUROPE N.V. (n.d.).
  • Fisher Scientific. (2023, September 21).
  • RU2103260C1 - Method for production of 4-nitrobenzamide. (n.d.).
  • Patsnap Eureka. (2026, February 28).
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Retrieved March 7, 2026.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • DST. (2024, October 14). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs.
  • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis.
  • Pharmaffiliates. (n.d.). CAS No : 2585-26-4 | Product Name : N-Benzyl-4-nitrobenzamide. Retrieved March 7, 2026, from [Link]

  • Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved March 7, 2026.
  • Growing Science. (2022, August 29).
  • Schotten-Baumann Reaction. (n.d.).
  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). Rsc.org. Retrieved March 7, 2026.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.).
  • BOC Sciences. (2024, March 29).
  • Benchchem. (n.d.). Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone.
  • NIH. (n.d.). N-benzyl-4-nitrobenzamide. PubChem. Retrieved March 7, 2026, from [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Analysis of N-nitrosamines and other nitro(so) compounds in water by high-performance liquid chromatography with post-column UV photolysis/Griess reaction. (2013, September 15). PubMed.
  • Benchchem. (n.d.). Optimizing Heptanamide Crystallization for High-Purity Crystals: A Technical Support Guide.
  • Organic Chemistry Portal. (n.d.).
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • benzoguanamine. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026.
  • Guidechem. (n.d.). N-benzyl-4-nitrobenzamide 2585-26-4 wiki. Retrieved March 7, 2026.
  • Sulzer. (n.d.).
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • Reddit. (2021, June 12). Purification of N-benzylbenzamides : r/chemistry.
  • Sigma-Aldrich. (n.d.). N-(4-NITRO-BENZYL)-N-PHENYL-BENZAMIDE AldrichCPR. Retrieved March 7, 2026.
  • p-NITROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026.

Sources

Optimization

Technical Support Center: Improving the Stability of N-benzyl-4-nitrobenzamide in Solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with N-benzyl-4-nitrobenzamide in solution. The following question-and-answer f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with N-benzyl-4-nitrobenzamide in solution. The following question-and-answer format addresses common challenges, explains the underlying chemical principles, and offers validated protocols to enhance experimental success and ensure data integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of N-benzyl-4-nitrobenzamide is showing a decrease in concentration over time. What are the likely causes?

A1: The degradation of N-benzyl-4-nitrobenzamide in solution is primarily attributed to two key pathways: hydrolysis of the amide bond and photodecomposition due to the nitroaromatic group.

  • Hydrolysis: The amide bond (C-N) is susceptible to cleavage by water, a process that can be catalyzed by both acids and bases.[1][2][3] This reaction breaks the molecule into 4-nitrobenzoic acid and benzylamine. While amides are generally more stable than esters, hydrolysis can be significant depending on the conditions.[2][4]

  • Photodecomposition: Nitroaromatic compounds are known to be sensitive to light, particularly UV irradiation.[5][6] Exposure to light can initiate photochemical reactions that alter the molecule's structure, leading to a loss of the parent compound.[7]

The rate of these degradation processes is significantly influenced by environmental factors such as pH, temperature, solvent composition, and light exposure.[1][2]

Q2: I suspect hydrolysis is the main issue. How does pH affect the stability of the amide bond in my compound?

A2: The stability of the amide bond in N-benzyl-4-nitrobenzamide is highly dependent on the pH of the solution. A typical pH-rate profile for amide hydrolysis shows that the reaction is slowest in the neutral to slightly acidic pH range (approximately pH 5-7).[8][9]

  • Acid-Catalyzed Hydrolysis (pH < 5): Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[10][11]

  • Base-Catalyzed Hydrolysis (pH > 7): In alkaline conditions, the hydroxide ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.[9][10][11]

Therefore, maintaining the pH of your solution within a neutral range is a critical first step to minimize hydrolytic degradation.

Q3: What is the first step I should take to troubleshoot the instability of my N-benzyl-4-nitrobenzamide solution?

A3: The first and most critical step is to perform a forced degradation study .[1][12][13] This involves intentionally subjecting your compound to various stress conditions to rapidly identify the key factors causing instability.[14] This will provide a clear roadmap for developing a stable formulation.[10]

A forced degradation study will help you:

  • Identify the primary degradation pathways (e.g., hydrolysis, oxidation, photolysis).[1][12]

  • Characterize the resulting degradation products.

  • Develop a stability-indicating analytical method (typically HPLC) that can separate the parent compound from its degradants.[1]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to investigate the stability of N-benzyl-4-nitrobenzamide.

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Materials:

  • N-benzyl-4-nitrobenzamide

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with a UV detector

  • Photostability chamber

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Stock Solution (1 mg/mL in Acetonitrile) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose aliquots Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose aliquots Oxidative Oxidative Stress (3% H₂O₂, RT) Stock->Oxidative Expose aliquots Thermal Thermal Stress (60°C, in dark) Stock->Thermal Expose aliquots Photo Photolytic Stress (ICH Q1B conditions) Stock->Photo Expose aliquots HPLC HPLC Analysis (Monitor for degradation) Acid->HPLC Analyze at time points (e.g., 0, 2, 4, 8, 24h) Base->HPLC Analyze at time points (e.g., 0, 2, 4, 8, 24h) Oxidative->HPLC Analyze at time points (e.g., 0, 2, 4, 8, 24h) Thermal->HPLC Analyze at time points (e.g., 0, 2, 4, 8, 24h) Photo->HPLC Analyze at time points (e.g., 0, 2, 4, 8, 24h) Pathway Identify Degradation Pathways HPLC->Pathway Method Develop Stability- Indicating Method HPLC->Method

Caption: Logic for stable formulation development.

Protocol 2: HPLC Method for Stability Testing

Objective: To quantify N-benzyl-4-nitrobenzamide and separate it from its primary hydrolytic degradation products (4-nitrobenzoic acid and benzylamine).

HPLC Parameters:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 265 nm

Note: This is a starting method and may require optimization for your specific application and equipment.

Expected Elution Order:

  • 4-nitrobenzoic acid (most polar)

  • Benzylamine

  • N-benzyl-4-nitrobenzamide (least polar)

This method should provide baseline separation of the parent compound from its major degradants, making it a "stability-indicating" method. [1]

Concluding Remarks

The stability of N-benzyl-4-nitrobenzamide in solution is manageable with a systematic and informed approach. By understanding the primary degradation pathways of hydrolysis and photolysis, researchers can proactively design experiments and formulations that mitigate these risks. A thorough forced degradation study is an indispensable tool for troubleshooting and is the foundation for developing robust, stable solutions. Adherence to best practices in pH control, solvent selection, and protection from light and heat will ensure the integrity of your experiments and the reliability of your results.

References

  • Solvent effects on the stability of simple secondary amides. RSC Publishing. Available from: [Link]

  • Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability. PMC. Available from: [Link]

  • How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka, 2026. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharma Times, 2021. Available from: [Link]

  • An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. PubMed, 1992. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review, 2025. Available from: [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmapproach, 2022. Available from: [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal, 2021. Available from: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC, 2017. Available from: [Link]

  • The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 1998. Available from: [Link]

  • Forced Degradation – A Review. International Journal of Pharmaceutical Sciences Review and Research, 2022. Available from: [Link]

  • Quantifying Amide Bond Ruggedness: Impact of pH Variations. Patsnap Eureka, 2026. Available from: [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC, 2012. Available from: [Link]

  • On the hydrolysis mechanisms of amides and peptides. University of Regina, 2018. Available from: [Link]

  • How to Reduce Amide Degradation During Storage — Stability Tips. Patsnap Eureka, 2026. Available from: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 2022. Available from: [Link]

  • Amide Drug Stability and Hydrolysis. Scribd. Available from: [Link]

  • Some Basic Facts about Forced Degradation Test. Labinsights, 2023. Available from: [Link]

  • Light-sensitive amides. Photocleavage of N-acyl-1,2,3,4-tetrahydro-8-nitroquinolines to give free carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, 1983. Available from: [Link]

  • Detection of Explosives via Photolytic Cleavage of Nitroesters and Nitramines. The Journal of Organic Chemistry, 2011. Available from: [Link]

  • Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed, 2002. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Benzyl-4-nitrobenzamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-benzyl-4-nitrobenzamide. This guide is curated for researchers, scientists, and drug development professionals facing yield, purity, or side-reaction challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-benzyl-4-nitrobenzamide. This guide is curated for researchers, scientists, and drug development professionals facing yield, purity, or side-reaction challenges during amide bond formation. Rather than a standard textbook overview, this guide focuses on the causality of experimental failures and provides self-validating protocols to ensure reproducible success.

Section 1: Mechanistic Troubleshooting & FAQs (The "Why")

Q1: I am using the Schotten-Baumann route (4-nitrobenzoyl chloride + benzylamine), but my primary isolated product is 4-nitrobenzoic acid. Why is this happening, and how do I prevent it? A: This is a classic case of competitive hydrolysis. 4-Nitrobenzoyl chloride is highly electrophilic due to the strong electron-withdrawing nature of the para-nitro group. If there is residual moisture in your solvent or if the addition rate of the amine is too slow, water acts as a competing nucleophile, attacking the acyl chloride to form 4-nitrobenzoic acid [1]. Causality & Fix: The reaction kinetics generally favor the amine, but if the local concentration of water exceeds the amine, hydrolysis dominates. Ensure your dichloromethane (DCM) or tetrahydrofuran (THF) is strictly anhydrous. If running a true Schotten-Baumann in a biphasic aqueous/organic system, you must maintain a high stirring rate (to maximize interfacial surface area) and keep the temperature strictly between 0–5 °C to suppress the hydrolysis rate [5].

Q2: I switched to a direct coupling route using 4-nitrobenzoic acid, benzylamine, and EDC·HCl. I am observing a persistent impurity that co-elutes with my product on silica gel. What is it? A: You are likely observing an N-acylurea byproduct. Carbodiimides like EDC and DCC react with carboxylic acids to form an O-acylisourea intermediate. If the subsequent nucleophilic attack by benzylamine is delayed (e.g., due to steric hindrance or low amine concentration), the O-acylisourea undergoes a spontaneous intramolecular [1,3]-sigmatropic rearrangement to form a highly stable, unreactive N-acylurea [3]. Causality & Fix: This side reaction dead-ends the coupling process and consumes your starting material. To self-validate the protocol and prevent this, always use an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt). HOBt rapidly traps the O-acylisourea to form an active OBt-ester, which is immune to the rearrangement and highly reactive toward benzylamine [2].

Q3: Can the nitro group on the benzamide undergo unwanted reduction during the coupling process? A: Under standard Schotten-Baumann or EDC/HOBt conditions, the nitro group is entirely stable. However, if you are attempting reductive amidation or using transition-metal catalysts (e.g., Cu-catalyzed oxidative amidation) with incompatible reducing agents, the nitro group can be reduced to an aniline derivative. Stick to standard acyl substitution pathways to preserve the nitro moiety.

G SM1 4-Nitrobenzoyl Chloride Prod N-Benzyl-4-nitrobenzamide (Target) SM1->Prod + Amine Base (Et3N/NaOH) Side1 4-Nitrobenzoic Acid (Hydrolysis Byproduct) SM1->Side1 + H2O (Competitive) SM2 4-Nitrobenzoic Acid SM2->Prod + Amine EDC/HOBt Side2 N-Acylurea Byproduct SM2->Side2 EDC without HOBt Amine Benzylamine

Caption: Reaction pathways and common side reactions for N-benzyl-4-nitrobenzamide synthesis.

Section 2: Validated Experimental Protocols

To ensure reproducibility and minimize the side reactions discussed above, follow these standardized, self-validating workflows.

Protocol A: Acid Chloride Route (Modified Schotten-Baumann)

Objective: Maximize nucleophilic acyl substitution while suppressing acyl chloride hydrolysis.

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 4-nitrobenzoyl chloride (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Cool the solution to 0 °C using an ice bath.

  • Amine Addition: In a separate dry vial, prepare a solution of benzylamine (1.1 eq, 5.5 mmol) and triethylamine (Et₃N, 1.5 eq, 7.5 mmol) in anhydrous DCM (5 mL).

  • Coupling: Add the amine/base solution dropwise to the acid chloride solution over 15 minutes. Causality: Slow addition prevents exothermic spikes that accelerate hydrolysis or over-acylation [5].

  • Monitoring: Stir for 30 minutes at 0 °C, then warm to room temperature. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is typically complete within 1 hour.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 15 mL). Wash the combined organic layers with 1M HCl (to remove unreacted benzylamine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced vacuum.

Protocol B: Carbodiimide Coupling Route (EDC/HOBt)

Objective: Form the amide bond directly from the carboxylic acid while preventing N-acylurea formation.

  • Activation: Dissolve 4-nitrobenzoic acid (1.0 eq, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) under an inert atmosphere. Add HOBt (1.2 eq, 6.0 mmol) and EDC·HCl (1.2 eq, 6.0 mmol).

  • Intermediate Trapping: Stir the mixture at room temperature for 30 minutes. Causality: This pre-activation step ensures the complete conversion of the transient O-acylisourea into the stable, reactive OBt-active ester before the amine is introduced [2].

  • Amidation: Add benzylamine (1.1 eq, 5.5 mmol) dropwise. Stir at room temperature for 12–16 hours.

  • Precipitation & Workup: Pour the reaction mixture into 50 mL of ice-cold water. The product, N-benzyl-4-nitrobenzamide, will precipitate. Stir for 30 minutes, filter the solid, and wash sequentially with cold water and 5% NaHCO₃. Dry under vacuum [2].

Troubleshooting Start Low Amide Yield? Route Which Route? Start->Route AcidCl Acid Chloride Route->AcidCl Coupling Coupling Agent (EDC/DCC) Route->Coupling CheckH2O Moisture Present? AcidCl->CheckH2O CheckByprod N-Acylurea Formed? Coupling->CheckByprod Hydrolysis Hydrolysis to Acid CheckH2O->Hydrolysis Yes FixH2O Use Dry Solvents & Ar/N2 Hydrolysis->FixH2O AddHOBt Add HOBt/HOAt CheckByprod->AddHOBt Yes

Caption: Troubleshooting logic tree for resolving low yields in amide coupling.

Section 3: Quantitative Data Comparison

The table below summarizes the expected outcomes and operational parameters for different synthetic routes, allowing researchers to choose the optimal method based on available reagents and scale.

Synthetic RouteReagents / CatalystsTypical Yield (%)Reaction TimePrimary Side Product RiskScalability
Acid Chloride 4-Nitrobenzoyl Cl, Et₃N, DCM85 - 95%1 - 2 hours4-Nitrobenzoic acid (Hydrolysis)Excellent
Carbodiimide 4-Nitrobenzoic acid, EDC, HOBt80 - 90%12 - 16 hoursN-acylurea (if HOBt omitted)Good
Mixed Anhydride 4-Nitrobenzoic acid, Isobutyl chloroformate75 - 85%2 - 4 hoursUrethane byproductsModerate
Direct Thermal 4-Nitrobenzoic acid, Benzylamine< 40%24+ hoursDegradation productsPoor

Section 4: Advanced Troubleshooting

Q4: My product has a yellowish tint instead of being a pure white solid. Is this a side reaction? A: N-benzyl-4-nitrobenzamide is typically a white to pale-yellow solid. The nitroaromatic chromophore can impart a slight yellow hue depending on crystal packing and trace impurities. If the color is intensely yellow or brown, it indicates the presence of unreacted 4-nitrobenzoyl chloride (which degrades into colored polymeric species) or oxidation of the benzylamine. A simple recrystallization from hot ethanol will yield analytically pure, off-white crystals[2].

Q5: Can I use basic aqueous hydrolysis to recover my 4-nitrobenzoic acid if the reaction fails? A: Yes, but it requires harsh conditions. Amides are highly stable and resistant to hydrolysis compared to esters [4]. To cleave the N-benzyl-4-nitrobenzamide back to 4-nitrobenzoic acid and benzylamine, you must reflux the mixture in strong aqueous acid (e.g., 6M HCl) or strong base (e.g., 20% NaOH) for extended periods (12–24 hours). The basic mechanism involves nucleophilic addition of the hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the amine leaving group [6].

References

  • p-NITROBENZOYL CHLORIDE. Organic Syntheses. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link]

  • Chemistry of Amides. LibreTexts. Available at:[Link]

Optimization

Analytical method validation for N-benzyl-4-nitrobenzamide quantification

Title: Technical Support Center: Analytical Method Validation for N-benzyl-4-nitrobenzamide Quantification Introduction: Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have desig...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Analytical Method Validation for N-benzyl-4-nitrobenzamide Quantification

Introduction: Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the lifecycle validation of chromatographic methods for N-benzyl-4-nitrobenzamide (CAS 2585-26-4). This compound, characterized by its electron-withdrawing para-nitro group and secondary amide linkage, presents unique chromatographic behaviors. This guide bridges the gap between theoretical compliance—specifically [1] and [2]—and practical, bench-level execution.

Section 1: Method Development & Troubleshooting FAQs

Q1: I am experiencing severe peak tailing and variable retention times for N-benzyl-4-nitrobenzamide on a standard C18 column. What is the mechanistic cause, and how do I resolve it? Causality & Solution: The para-nitro group is highly polarizable, and the secondary amide acts as both a hydrogen bond donor and acceptor. On older or non-endcapped C18 stationary phases, these functional groups interact strongly with residual acidic silanols via secondary ion-exchange and hydrogen-bonding mechanisms, causing peak tailing (Asymmetry factor > 1.5). To resolve this, shift to a fully endcapped C18 column or a Phenyl-Hexyl column. A Phenyl-Hexyl phase leverages π−π interactions with the electron-deficient nitrobenzyl system, often yielding superior peak shape. Furthermore, buffer the mobile phase to an acidic pH (e.g., 0.1% Formic acid, pH ~2.7) to fully protonate residual silanols, shutting down secondary interactions.

PeakTailing Issue Observation: Peak Tailing (As > 1.5) Mech Mechanism: Silanol Interactions with Amide/Nitro Issue->Mech Action1 Adjust Mobile Phase: Add 0.1% Formic Acid (pH < 3) Mech->Action1 Action2 Change Stationary Phase: Use Endcapped C18 or Phenyl-Hexyl Mech->Action2 Result Resolution: Symmetric Peak (As < 1.2) Action1->Result Action2->Result

Troubleshooting workflow for resolving peak tailing of N-benzyl-4-nitrobenzamide.

Q2: How do I ensure my method meets the "Specificity" requirements under the new ICH Q2(R2) guidelines for this specific molecule? Causality & Solution: [1] mandates that a method must unambiguously assess the analyte in the presence of expected impurities and degradation products. For N-benzyl-4-nitrobenzamide, the primary degradation pathways are:

  • Hydrolysis: Cleavage of the amide bond yields 4-nitrobenzoic acid and benzylamine.

  • Reduction/Photolysis: The nitro group is susceptible to reduction (yielding amino or azo/azoxy derivatives) under extreme light or oxidative/reductive stress. You must perform a Forced Degradation (Stress Testing) study. A self-validating protocol requires achieving 5–20% degradation. If the peak purity angle is less than the peak purity threshold (via Photodiode Array detection), the method is deemed specific.

Section 2: Quantitative Data & Acceptance Criteria

To ensure your system is ready for validation, it must pass System Suitability Testing (SST). Below are the synthesized quantitative criteria based on [2] Category I requirements and industry best practices for quantifying N-benzyl-4-nitrobenzamide.

Table 1: System Suitability and Validation Acceptance Criteria

ParameterUSP/ICH Guideline TargetSpecific Criteria for N-benzyl-4-nitrobenzamide
Retention Time ( tR​ ) Precision RSD 1.0%RSD 0.5% (using 6 replicate injections)
Peak Area Precision RSD 2.0%RSD 1.0% (at 100% working concentration)
Tailing Factor ( As​ ) 2.0 0.9≤As​≤1.5 (Critical due to amide group)
Theoretical Plates ( N ) >2000 >5000 (Ensures resolution from hydrolytic degradants)
Linearity ( R2 ) >0.99 ≥0.999 over 50% to 150% of nominal concentration
Accuracy (Recovery) 98.0% - 102.0%98.0% - 102.0% across 3 concentration levels (n=3 each)

Section 3: Standardized Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. This means incorporating internal controls that immediately flag if a step has failed.

Protocol A: Combined Accuracy and Precision Workflow (Per ICH Q2(R2)) Rationale: ICH Q2(R2) encourages combined studies to assess the reportable range efficiently, reducing redundant testing while proving the method's fitness for purpose.

  • Preparation of Mobile Phase: Mix 60% Methanol and 40% Water containing 0.1% Formic Acid. Filter through a 0.22 μ m PTFE membrane. Self-Validation Check: Monitor baseline noise at 265 nm; fluctuations > 0.05 mAU indicate incomplete degassing or contamination.

  • Standard Stock Solution: Accurately weigh 10.0 mg of N-benzyl-4-nitrobenzamide reference standard into a 100 mL volumetric flask. Dissolve in 10 mL of Methanol (sonicate for 5 mins), then make up to volume with the mobile phase (100 μ g/mL).

  • Preparation of Spiked Samples (Accuracy): Prepare a synthetic matrix (if applicable) or use the diluent. Spike the matrix with the stock solution to achieve three concentration levels: 50%, 100%, and 150% of the target analytical concentration (e.g., 5, 10, and 15 μ g/mL). Prepare three independent replicates per level ( n=9 total).

  • Execution (Precision): Inject the 100% concentration sample 6 times consecutively. Calculate the %RSD of the peak areas. It must be 1.0%.

  • Data Analysis: Plot the recovered concentration versus the theoretical spiked concentration. The y-intercept should be statistically indistinguishable from zero, and the slope must be 1.0 ± 0.02.

ValidationLifecycle Start Define Analytical Target Profile (ICH Q14) Spec Specificity / Selectivity (Resolve Degradants) Start->Spec Range Linearity & Range (50% to 150% Target) Spec->Range AccPrec Combined Accuracy & Precision (n=9 across 3 levels) Range->AccPrec Robust Robustness / MODR (Vary pH, Temp, Flow) AccPrec->Robust Report Lifecycle Management & Continuous Verification Robust->Report

Analytical Method Validation Lifecycle per ICH Q2(R2) and Q14 frameworks.

Protocol B: Forced Degradation (Specificity) Execution Rationale: To prove the method is stability-indicating, we must force the cleavage of the N-benzyl-4-nitrobenzamide molecule and ensure the active pharmaceutical ingredient (API) peak is completely resolved from its fragments.

  • Acid Hydrolysis: Transfer 5 mL of the 100 μ g/mL stock solution to a vial. Add 1 mL of 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1 mL of 1N NaOH.

  • Base Hydrolysis: Transfer 5 mL of stock. Add 1 mL of 1N NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL of 1N HCl. (Expect rapid degradation here; amides are highly susceptible to base-catalyzed hydrolysis).

  • Oxidation: Transfer 5 mL of stock. Add 1 mL of 3% H2​O2​ . Store at room temperature for 24 hours in the dark.

  • Chromatographic Verification: Inject all stressed samples. Use a Photodiode Array (PDA) detector to extract the UV spectra across the N-benzyl-4-nitrobenzamide peak.

  • Self-Validation Check: The software must report a "Peak Purity Match" of > 990 (or Purity Angle < Purity Threshold). If a degradant (e.g., 4-nitrobenzoic acid) co-elutes, the gradient must be flattened (e.g., change from 60% Methanol isocratic to a 30%-80% gradient over 15 minutes) to increase resolution ( Rs​>2.0 ).

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates (Synthesis and LC-MS/HPLC profiling of N-benzyl-4-nitrobenzamide) Source: ACS Publications / NIH URL: [Link]

Troubleshooting

N-Benzyl-4-nitrobenzamide Polymorphism: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for N-benzyl-4-nitrobenzamide (CAS: 2585-26-4). As a versatile precursor in organic synthesis and pharmaceutical development, ensuring the solid-state phase purity of this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-benzyl-4-nitrobenzamide (CAS: 2585-26-4). As a versatile precursor in organic synthesis and pharmaceutical development, ensuring the solid-state phase purity of this compound is critical. Benzamide derivatives are notorious for their complex crystallographic behaviors. This guide is designed by application scientists to help you troubleshoot polymorphic transformations, control crystallization workflows, and understand the causality behind batch-to-batch variations.

Core Concepts & Polymorphic Behavior

Q: Why does N-benzyl-4-nitrobenzamide exhibit polymorphism, and why is it so difficult to control? A: The polymorphic nature of benzamides is a well-documented crystallographic phenomenon, with the first metastable transient forms of simple benzamides being observed over 170 years ago 1. N-benzyl-4-nitrobenzamide ( C14​H12​N2​O3​ ) exhibits conformational polymorphism . The molecule contains a flexible benzyl-amide linkage and a highly polar para-nitro group. This structural duality allows the molecule to rotate around the C-N and C-C bonds, leading to multiple viable hydrogen-bonding networks (specifically N-H···O=C and N-H···O-NO 2​ interactions) and variable π−π stacking arrangements 2.

The difficulty in control stems from the delicate balance between kinetic and thermodynamic factors during nucleation. In highly supersaturated solutions, a metastable form often nucleates first due to a lower activation energy barrier (Ostwald's Rule of Stages).

Q: How do the different polymorphs affect the downstream properties of the compound? A: Polymorphism dictates the lattice energy of the solid state, which directly impacts intrinsic solubility, melting point, and mechanical stability 3. Because N-benzyl-4-nitrobenzamide is used as a reagent in heterocyclic synthesis, variations in solubility can drastically alter reaction kinetics and yield.

Quantitative Data: Comparative Properties of Polymorphs
PropertyForm I (Thermodynamically Stable)Form II (Metastable)
Crystal System Monoclinic (e.g., P21​/c )Orthorhombic / Monoclinic ( Pc )
Melting Point 134–137 °C~128–130 °C
Intrinsic Solubility Lower (Reference baseline)Higher (approx. 1.5x - 2.0x)
Hydrogen Bonding Motif Centrosymmetric DimersNon-centric Dimers / Catenamers
Lattice Energy Lowest (Most negative)Higher (Less negative)
Stability Stable under ambient conditionsProne to solvent-mediated transformation

Analytical Troubleshooting

Q: My X-Ray Powder Diffraction (XRPD) shows peak splitting and broad baselines. What is happening? A: Peak splitting, particularly in the 15-25° 2 θ range, is the hallmark of a polymorphic mixture (concomitant polymorphs) or a distorted crystal lattice. Benzamides frequently form mixed-phase crystals where approximate symmetry elements combine, leading to a distorted space group with multiple crystallographically independent molecules in the asymmetric unit ( Z′>1 ) 3. Troubleshooting Action: Do not use this batch for sensitive kinetic studies. Perform a solvent-mediated polymorphic transformation (SMPT) by slurrying the powder in ethanol at 45 °C for 48 hours, which will drive the entire batch to the lowest energy state (Form I).

Q: The compound converts to a different form during milling or grinding. Why? A: Mechanical stress introduces localized heating and lattice defects. The metastable forms of benzamides can undergo a solid-state phase transition when the input mechanical energy exceeds the lattice energy difference between the polymorphs. Troubleshooting Action: Switch to cryogenic milling (cryo-milling) using liquid nitrogen to keep the localized temperature well below the polymorphic transition temperature.

Crystallization & Process Control

Q: How can I reliably isolate the thermodynamically stable Form I? A: To avoid the concomitant crystallization of multiple forms, you must operate under strict thermodynamic control, completely avoiding rapid antisolvent precipitation.

Step-by-Step Methodology: Isolation of Form I via Slow Cooling Crystallization

Causality & Self-Validation: The critical self-validating mechanism in this protocol is the 12-hour slurry aging at 20 °C. Even if localized supersaturation gradients cause the transient nucleation of the metastable Form II, the extended aging ensures the system reaches its true thermodynamic sink. The solvent acts as a conduit, dissolving the more soluble metastable crystals and depositing the solute onto the growing Form I lattice. If the final XRPD matches Form I, the protocol has successfully auto-corrected any kinetic trapping.

  • Dissolution: Suspend 1.0 g of crude N-benzyl-4-nitrobenzamide 4 in 15 mL of a polar protic solvent (e.g., Ethanol or a Methanol/Ethyl Acetate 1:1 v/v mixture).

  • Heating: Heat the suspension to 70 °C under continuous stirring (400 rpm) until complete dissolution is achieved.

  • Filtration: Hot-filter the solution through a 0.22 µm PTFE syringe filter to remove any heterogeneous nucleating agents (dust or undissolved impurities) that could prematurely trigger kinetic nucleation.

  • Controlled Cooling: Transfer the filtrate to a programmable crystallizer. Cool the solution from 70 °C to 20 °C at a strict linear cooling rate of 0.1 °C/min to maintain a low, constant supersaturation level.

  • Aging (The Self-Validating Step): Hold the suspension at 20 °C for 12 hours. This slurry aging provides the necessary activation energy for any kinetically trapped Form II to undergo a solvent-mediated phase transformation into Form I.

  • Isolation: Filter the crystals under vacuum, wash with 2 mL of ice-cold ethanol, and dry under a vacuum (50 mbar) at 40 °C for 24 hours.

Process Visualization

The following diagram illustrates the divergent pathways that lead to different polymorphic outcomes based on the crystallization environment.

PolymorphWorkflow A Synthesis of N-benzyl-4-nitrobenzamide B Crude Solid Isolation A->B C Solvent Screening (Polar vs Non-polar) B->C F Slow Cooling Crystallization (Low Supersaturation) C->F Thermodynamic Control G Antisolvent Precipitation (High Supersaturation) C->G Kinetic Control D Thermodynamically Stable Form (Form I) F->D E Metastable Form (Form II) G->E H Solvent-Mediated Phase Transformation (Slurry Aging) E->H Energy Relaxation H->D

Workflow for the polymorphic screening and phase control of N-benzyl-4-nitrobenzamide.

References

  • Source: European Synchrotron Radiation Facility (ESRF)
  • Crystal structure prediction could have helped the experimentalists with polymorphism in benzamide Source: Taylor & Francis URL
  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)
  • Source: National Institutes of Health (NIH)

Sources

Reference Data & Comparative Studies

Validation

The Nitro-Substituted Benzamide Scaffold: A Comparative Guide to Bioactivity

In the landscape of medicinal chemistry, the benzamide scaffold stands as a "privileged structure," a recurring molecular framework found in a multitude of biologically active compounds.[1][2] The strategic introduction...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzamide scaffold stands as a "privileged structure," a recurring molecular framework found in a multitude of biologically active compounds.[1][2] The strategic introduction of a nitro group onto this scaffold dramatically reshapes its electronic properties and, consequently, its therapeutic potential. This guide offers an in-depth, comparative analysis of N-benzyl-4-nitrobenzamide and other key nitrobenzamide derivatives, providing researchers, scientists, and drug development professionals with a critical overview of their bioactivities, supported by experimental data and methodological insights.

The Influence of the Nitro Group: A Gateway to Diverse Bioactivity

The potent electron-withdrawing nature of the nitro group is fundamental to the bioactivity of these derivatives.[1] This functional group can significantly enhance a molecule's interaction with biological targets, modulate its metabolic stability, and in some instances, act as a bioreductive "warhead" activated under specific physiological conditions, such as the hypoxic environments characteristic of solid tumors.[1] This guide will explore the tangible outcomes of these properties across antimicrobial, antimycobacterial, and anti-inflammatory applications.

Comparative Bioactivity of Nitrobenzamide Derivatives

The biological activity of nitrobenzamide derivatives is profoundly influenced by the position and number of nitro groups, as well as the nature of substitutions on the N-benzyl and benzamide rings. The following sections provide a comparative analysis of these compounds across different therapeutic areas.

Antimicrobial and Antimycobacterial Activity

Nitrobenzamide derivatives have demonstrated significant promise as antimicrobial and particularly as antimycobacterial agents.[3][4] The mechanism of action for their anti-tuberculosis (anti-TB) activity is often linked to the inhibition of essential enzymes in Mycobacterium tuberculosis (MTB), such as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[3]

A study on a series of nitrobenzamide derivatives revealed that the presence of strong electron-withdrawing groups, such as a nitro (NO2) or trifluoromethyl (CF3) group, at the C-5 position of the nitrobenzamide core is crucial for potent anti-TB activity.[3] The following table summarizes the in vitro activity of selected N-benzyl 3,5-dinitrobenzamide derivatives against the MTB H37Rv strain.

Compound IDR Group (para-position of N-benzyl ring)MIC (μg/mL) against MTB H37Rv
A6 4-trifluoromethoxy< 0.016
A11 4-tert-butyl< 0.016
Isoniazid (INH) -0.0781
Rifampicin (RFP) -0.0781
Data sourced from: Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives.[3]

The data clearly indicates that derivatives A6 and A11 exhibit significantly greater potency than the first-line anti-TB drugs, Isoniazid and Rifampicin.[3] This highlights the potential of the N-benzyl 3,5-dinitrobenzamide scaffold for developing new anti-TB agents.

Further research into N-alkyl nitrobenzamides has shown that lipophilicity, modulated by the length of the N-alkyl chain, plays a significant role in their antimycobacterial activity, with N-alkyl chains of six to ten carbons being optimal.[4]

Anti-inflammatory Activity

Nitrobenzamides have also been investigated for their anti-inflammatory properties.[5] A key mechanism in this context is the inhibition of nitric oxide (NO) production, a mediator in the inflammatory response.[1][5] A series of nitro-substituted benzamide derivatives were evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

Compound IDStructureIC50 (μM) for NO Inhibition
5 4-nitro-N-(2,4-dinitrophenyl)benzamide3.7
6 4-nitro-N-(3,5-dinitrophenyl)benzamide5.3
Data sourced from: Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.[5]

Compounds 5 and 6 , featuring multiple nitro groups, demonstrated potent, dose-dependent inhibition of NO production without exhibiting cytotoxicity at the tested concentrations.[5] Molecular docking studies suggest that the number and orientation of the nitro groups enhance the binding of these compounds to the inducible nitric oxide synthase (iNOS) enzyme.[5]

Anticancer Activity

The anticancer potential of nitrobenzamide derivatives is an emerging area of research. A study on 4-substituted-3-nitrobenzamide derivatives revealed their potent anti-tumor activity against various cancer cell lines.[6]

Compound IDSubstitution at 4-positionGI50 (μM) against HCT-116GI50 (μM) against MDA-MB-435GI50 (μM) against HL-60
4a 4-methoxyphenylamino2.1111.9042.054
Data sourced from: [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives].[6]

Compound 4a demonstrated the most potent inhibitory activity across all three tested cell lines, highlighting the potential of this particular substitution pattern.[6]

Experimental Methodologies

To ensure scientific rigor and reproducibility, it is essential to detail the experimental protocols used to evaluate the bioactivity of these compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[2]

Workflow for Broth Microdilution Assay

G prep Prepare serial two-fold dilutions of the test compound in a 96-well plate. inoculate Inoculate each well with a standardized microbial suspension. prep->inoculate controls Include positive (standard antimicrobial) and negative (no compound) controls. inoculate->controls incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours). controls->incubate read Determine the MIC by visually inspecting for the lowest concentration with no visible growth. incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with an inflammatory agent like LPS.[5]

Steps for Nitric Oxide Inhibition Assay:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period.

  • LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (excluding the negative control).

  • Incubation: Incubate the plate for 24 hours to allow for nitric oxide production.

  • Griess Assay: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.[5]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies allows for the deduction of key structure-activity relationships that can guide future drug design.

Key SAR Observations for Nitrobenzamide Derivatives

SAR cluster_benzamide Benzamide Core cluster_activity Bioactivity Nitro Nitro Group(s) (Position & Number) Anti_TB Anti-TB Nitro->Anti_TB Crucial for potency, especially at C-5 Anti_Inflammatory Anti-inflammatory Nitro->Anti_Inflammatory Multiple groups enhance iNOS inhibition N_Sub N-Substitution (e.g., Benzyl, Alkyl) N_Sub->Anti_TB Lipophilicity of N-alkyl chain modulates activity Anticancer Anticancer N_Sub->Anticancer Substitutions on N-benzyl ring influence potency Antimicrobial Antimicrobial

Caption: Key structure-activity relationships for nitrobenzamide derivatives.

Conclusion

N-benzyl-4-nitrobenzamide and its derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The strategic placement of the nitro group, in concert with modifications to the N-substituent, provides a powerful tool for modulating potency and selectivity against various therapeutic targets. The data presented in this guide underscores the importance of continued investigation into the nitrobenzamide scaffold for the development of novel antimicrobial, anti-inflammatory, and anticancer agents. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to translate their in vitro potency into in vivo efficacy.

References

  • International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Available at: [Link]

  • Liu, Z., et al. (n.d.). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives.
  • Oriental Journal of Chemistry. (2022, April 29). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Available at: [Link]

  • PubMed. (2012, February 15). 6-Nitrobenzimidazole Derivatives: Potential Phosphodiesterase Inhibitors: Synthesis and Structure-Activity Relationship. Available at: [Link]

  • G.M.S.P. Gomes, et al. (2024, May). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. Available at: [Link]

  • Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • PubMed. (2014, August 15). [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. Available at: [Link]

  • ResearchGate. (2025, September 2). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Available at: [Link]

  • DIGIBUG Principal. (n.d.). New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. Available at: [Link]

  • PMC. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Available at: [Link]

  • PubChem - NIH. (n.d.). N-benzyl-4-nitrobenzamide | C14H12N2O3 | CID 347074. Available at: [Link]

  • PubMed. (2021, April 15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Available at: [Link]

  • ResearchGate. (2025, August 6). Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase | Request PDF. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis, characterization and biological evaluation of allyl, benzyl and 4-nitrobenzyl derivatives of aminopyridinium bromides | Request PDF. Available at: [Link]

  • ResearchGate. (2025, November 16). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities | Request PDF. Available at: [Link]

  • PubMed. (2016, April 5). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. Available at: [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Anticancer activity of SAL and its monosubstituted N-benzyl amides. Data are given as IC50 [µM]. Available at: [Link]

  • Journal of Chemistry and Technologies. (2025, December 25). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

Sources

Comparative

A Comparative Benchmarking of N-benzyl-4-nitrobenzamide and Its Analogues in Oncology Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agen...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, N-benzyl-4-nitrobenzamide and its analogues have emerged as a promising class of compounds with significant potential in oncology. This guide provides a comprehensive, in-depth comparative study of this chemical series, offering objective performance analysis supported by experimental data to inform and guide future research and development endeavors.

Introduction: The Therapeutic Promise of the N-benzyl-4-nitrobenzamide Scaffold

The N-benzyl-4-nitrobenzamide core structure presents a unique combination of chemical features that contribute to its diverse biological activities. The presence of the nitro group, a strong electron-withdrawing moiety, is often crucial for the observed bioactivity, while the benzyl group and substitutions on both aromatic rings allow for fine-tuning of the molecule's physicochemical properties and target specificity.[1] Research has demonstrated that this class of compounds can exert potent anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of critical cellular machinery such as tubulin polymerization.[2] This guide will delve into the synthesis, biological evaluation, and structure-activity relationships of N-benzyl-4-nitrobenzamide and its key analogues, with a focus on their anticancer properties.

Synthesis and Characterization: A Modular Approach to Analogue Development

The synthesis of N-benzyl-4-nitrobenzamide and its analogues is typically achieved through straightforward and well-established chemical reactions, allowing for the systematic modification of the core structure.

General Synthetic Workflow

The primary synthetic route involves the amidation reaction between a substituted benzoic acid or its activated derivative (e.g., an acyl chloride) and a corresponding benzylamine. This modular approach facilitates the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Reactant1 Substituted 4-Nitrobenzoic Acid Reaction Amide Coupling (e.g., DCC, EDC, or Acyl Chloride route) Reactant1->Reaction Reactant2 Substituted Benzylamine Reactant2->Reaction Product N-benzyl-4-nitrobenzamide Analogue Reaction->Product

Caption: General synthetic workflow for N-benzyl-4-nitrobenzamide analogues.

Detailed Experimental Protocol: Synthesis of N-benzyl-4-nitrobenzamide

This protocol describes a standard laboratory procedure for the synthesis of the parent compound, N-benzyl-4-nitrobenzamide.

Materials:

  • 4-Nitrobenzoyl chloride

  • Benzylamine

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve benzylamine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM.

  • Add the benzylamine solution dropwise to the cooled 4-nitrobenzoyl chloride solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-benzyl-4-nitrobenzamide as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Biological Evaluation: Anticancer Activity

The anticancer potential of N-benzyl-4-nitrobenzamide and its analogues has been evaluated against a panel of human cancer cell lines. The following data, summarized from various studies, highlights the impact of structural modifications on cytotoxic activity.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) values are presented in the table below. A lower value indicates greater potency.

Compound IDR¹ (Benzamide Ring)R² (Benzyl Ring)Cancer Cell LineIC₅₀/GI₅₀ (µM)Reference
N-benzyl-4-nitrobenzamide 4-NO₂HVariousData not consistently reported across a single cell line panel
Analogue 13-NO₂, 4-F4-FHCT-1162.11[3]
Analogue 23-NO₂, 4-F3,4-diFMDA-MB-4351.01[3]
Analogue 33-NO₂, 4-F2-ClHL-601.99[3]
Analogue 43-NO₂, 4-F3-ClMDA-MB-4353.59[3]
Analogue 53-NO₂, 4-F4-ClHL-602.88[3]
Analogue 6H3-OCH₃HCT1160.012
Analogue 7H4-OCH₃MCF-70.031

Note: The data presented is a compilation from different sources and direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The compiled data reveals several key SAR trends:

  • Role of the Nitro Group: The presence and position of the nitro group on the benzamide ring significantly influence activity. Analogues with a nitro group often exhibit potent cytotoxicity.

  • Impact of Halogen Substitution: Halogen substituents on the benzyl ring can modulate the anticancer activity. The position and nature of the halogen are critical, with fluoro and chloro substitutions showing promising results.[3]

  • Influence of Methoxy Groups: The introduction of methoxy groups on the benzyl ring, particularly at the 3-position, has been shown to dramatically increase potency, leading to compounds with nanomolar IC₅₀ values.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

A significant body of evidence suggests that N-benzyl-4-nitrobenzamide analogues exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal cell cycle progression.

Apoptosis Induction via the Mitochondrial Pathway

Several N-substituted benzamides have been shown to trigger the intrinsic pathway of apoptosis.[2] This process is initiated by mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[4][5]

ApoptosisPathway cluster_stimulus External Stimulus cluster_mitochondrion Mitochondrial Events cluster_cytoplasm Cytoplasmic Events Compound N-benzyl-4-nitrobenzamide Analogue Bcl2 Bcl-2 Family (Bax/Bak activation) Compound->Bcl2 Induces Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Apaf1 Apaf-1 CytochromeC->Apaf1 Bcl2->CytochromeC Promotes Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The intrinsic apoptosis pathway induced by N-benzyl-4-nitrobenzamide analogues.

Cell Cycle Arrest at the G2/M Phase

In addition to inducing apoptosis, these compounds have been observed to cause a halt in the cell cycle at the G2/M transition phase.[2][6] This arrest prevents cancer cells from entering mitosis and dividing, thus inhibiting tumor growth. The G2/M checkpoint is a critical control point that ensures DNA integrity before cell division, and its disruption by therapeutic agents is a validated anticancer strategy.

Advanced Mechanism of Action: Tubulin Polymerization Inhibition

A key molecular mechanism underlying the anticancer activity of some N-benzylbenzamide derivatives is the inhibition of tubulin polymerization.[7] Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division.

In Vitro Tubulin Polymerization Assay Protocol

The effect of compounds on tubulin polymerization can be quantified using a turbidity-based assay.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (10 mM)

  • Test compound dissolved in DMSO

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO vehicle)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3-5 mg/mL.

  • Prepare serial dilutions of the test compound and controls in GTB.

  • In a pre-warmed 96-well plate at 37 °C, add the tubulin solution and the test compound or control.

  • Initiate polymerization by adding GTP to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37 °C.

  • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.

  • Plot the absorbance against time to generate polymerization curves.

  • Calculate the rate of polymerization and the percentage of inhibition for each compound concentration relative to the DMSO control to determine the IC₅₀ value.[8][9]

Conclusion and Future Directions

N-benzyl-4-nitrobenzamide and its analogues represent a versatile and potent class of anticancer agents. The modular nature of their synthesis allows for extensive SAR exploration, which has led to the identification of compounds with high potency against various cancer cell lines. The primary mechanisms of action, involving the induction of apoptosis via the mitochondrial pathway and cell cycle arrest at the G2/M phase, are well-established hallmarks of effective cancer therapeutics. Furthermore, the inhibition of tubulin polymerization by certain analogues provides a specific and validated molecular target.

Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most potent analogues to enhance their in vivo efficacy and safety profiles. Further investigation into the specific molecular interactions with their targets, such as tubulin, will aid in the rational design of next-generation inhibitors with improved selectivity and reduced off-target effects. The continued exploration of the N-benzyl-4-nitrobenzamide scaffold holds significant promise for the development of novel and effective cancer therapies.

References

  • Mechanism of action for N-substituted benzamide-induced apoptosis. PMC. [Link]

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

  • Method for production of 4-nitrobenzamide.
  • Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. PubMed. [Link]

  • Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. ResearchGate. [Link]

  • Signaling Pathways of Apoptosis. Apoptosis is induced through either... ResearchGate. [Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. [Link]

  • The Open Medicinal Chemistry Journal. Semantic Scholar. [Link]

  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI. [Link]

  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Publishing. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.. [Link]

  • In vitro tubulin polymerization. Turbidity assays for the assembly of... ResearchGate. [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Springer. [Link]

  • Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. ResearchGate. [Link]

  • Early Apoptosis. Bio-Rad. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. [Link]

  • N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells. PubMed. [Link]

  • Comparison of anticancer activity (IC50 values) between active compounds and PTX. ResearchGate. [Link]

  • Apoptosis Signaling. Bio-Techne. [Link]

Sources

Validation

Predicting Toxicity of Nitrobenzamide Derivatives: A Comparative Guide to QSAR Methodologies

For researchers, toxicologists, and professionals in drug development, the early assessment of a compound's toxicity is paramount. The class of nitrobenzamide derivatives, while holding therapeutic promise, requires care...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, toxicologists, and professionals in drug development, the early assessment of a compound's toxicity is paramount. The class of nitrobenzamide derivatives, while holding therapeutic promise, requires careful evaluation due to the potential for adverse effects associated with the nitroaromatic scaffold. Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful in silico approach to predict toxicity, reducing the reliance on extensive and costly experimental testing. This guide provides an in-depth comparison of QSAR methodologies for predicting the toxicity of nitrobenzamide derivatives, grounded in scientific principles and practical application.

The Rationale for QSAR in Nitrobenzamide Toxicity Prediction

The toxicity of many nitroaromatic compounds is linked to the enzymatic reduction of the nitro group within biological systems. This process can generate reactive nitrogen species, leading to oxidative stress and damage to cellular macromolecules like DNA and proteins.[1] The specific substitutions on the benzamide ring will modulate this effect, influencing the compound's physicochemical properties, such as its ability to penetrate cell membranes and its redox potential. QSAR models aim to capture these relationships mathematically, linking a molecule's structural features (descriptors) to its biological activity (toxicity).

A Generalized Workflow for QSAR Model Development

A robust and predictive QSAR model is not merely the output of a statistical analysis; it is the culmination of a systematic and validated workflow. Each step is critical for ensuring the scientific integrity of the resulting model.[2][3]

QSAR_Workflow cluster_data Data Curation cluster_model Model Development & Validation cluster_deployment Model Deployment DataCollection 1. Data Collection (Experimental Toxicity Data) DataCuration 2. Data Curation (Standardization, Error Removal) DataCollection->DataCuration DescriptorCalc 3. Descriptor Calculation (2D, 3D, Quantum-Chemical) DataCuration->DescriptorCalc DataSplit 4. Data Splitting (Training and Test Sets) DescriptorCalc->DataSplit FeatureSelection 5. Feature Selection (Reduce Redundancy & Noise) DataSplit->FeatureSelection ModelBuilding 6. Model Building (MLR, PLS, ML Algorithms) FeatureSelection->ModelBuilding InternalValidation 7. Internal Validation (Cross-Validation, y-scrambling) ModelBuilding->InternalValidation ExternalValidation 8. External Validation (Prediction on Test Set) InternalValidation->ExternalValidation ApplicabilityDomain 9. Applicability Domain Definition ExternalValidation->ApplicabilityDomain Prediction 10. Prediction of New Compounds ApplicabilityDomain->Prediction

Caption: A generalized workflow for a QSAR study of nitrobenzamide derivatives.

Experimental Protocol: A Step-by-Step Guide to QSAR Model Development

This protocol outlines the essential steps for creating a QSAR model to predict the cytotoxicity (e.g., IC50) of nitrobenzamide derivatives.

  • Data Collection and Curation:

    • Objective: To assemble a high-quality dataset of nitrobenzamide derivatives with consistent, experimentally determined toxicity data.

    • Procedure:

      • Gather a dataset of nitrobenzamide compounds with their corresponding biological activity data (e.g., IC50 values against a specific cell line) from reputable literature sources or internal databases.[4]

      • Standardize the chemical structures (e.g., neutralize salts, clear mixtures).

      • Convert the biological activity data to a consistent molar unit and logarithmically transform it (e.g., pIC50 = -log(IC50)) to better approximate a normal distribution.

      • Carefully check for and remove duplicate entries and data entry errors.

  • Molecular Descriptor Calculation:

    • Objective: To generate a comprehensive set of numerical descriptors that characterize the structural and physicochemical properties of each molecule.

    • Procedure:

      • Use molecular modeling software (e.g., PaDEL-Descriptor, DRAGON) to calculate a wide range of descriptors for each molecule in the dataset.[5]

      • These should include:

        • 1D/2D Descriptors: Molecular weight, atom counts, bond counts, topological indices (e.g., Wiener Index).[6]

        • Physicochemical Descriptors: LogP (hydrophobicity), molar refractivity (MR), polar surface area (PSA).[7]

        • Quantum-Chemical Descriptors: Energy of the Highest Occupied Molecular Orbital (HOMO), Energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment.[2] These are particularly relevant for nitroaromatics due to their electronic nature.[2]

  • Data Splitting:

    • Objective: To divide the dataset into a training set for model building and a test set for evaluating the model's predictive performance on "unseen" data.

    • Procedure:

      • Typically, split the data into an 80% training set and a 20% test set.

      • Employ a rational splitting method, such as the Kennard-Stone algorithm, to ensure that both the training and test sets span the entire descriptor space of the dataset.[2]

  • Feature Selection and Model Building:

    • Objective: To select the most relevant descriptors and build a mathematical model that relates them to the biological activity.

    • Procedure:

      • Apply a feature selection algorithm (e.g., Genetic Algorithm) to the training set to identify a subset of descriptors that are highly correlated with the activity while having low inter-correlation.[5]

      • Construct the QSAR model using a chosen algorithm. This could be a linear method like Multiple Linear Regression (MLR) or a machine learning approach like Support Vector Machines (SVM) or Artificial Neural Networks (ANN).[8]

  • Model Validation:

    • Objective: To rigorously assess the goodness-of-fit, robustness, and predictive power of the developed model in accordance with OECD principles.

    • Procedure:

      • Internal Validation (on the training set):

        • Calculate the coefficient of determination (R²) to assess the goodness-of-fit.

        • Perform leave-one-out cross-validation (Q²_LOO) to evaluate the model's robustness.

        • Conduct y-randomization to ensure the model is not the result of a chance correlation.[9]

      • External Validation (on the test set):

        • Use the developed model to predict the activity of the compounds in the test set.

        • Calculate the predictive R² (R²_pred) to assess the model's ability to predict new data.

  • Applicability Domain (AD) Definition:

    • Objective: To define the chemical space in which the model can make reliable predictions.

    • Procedure:

      • Define the AD based on the range of descriptor values in the training set.

      • Any new compound for which a prediction is made should fall within this domain for the prediction to be considered reliable.

Comparison of QSAR Modeling Alternatives

The choice of modeling algorithm is a critical decision in QSAR development. Linear methods offer interpretability, while non-linear machine learning methods can capture more complex relationships.

Modeling TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Multiple Linear Regression (MLR) Fits a linear equation to the data, where the biological activity is a linear combination of the molecular descriptors.[10]Simple to implement and interpret. The contribution of each descriptor is easily understood.Assumes a linear relationship between descriptors and activity, which may not always be the case. Prone to overfitting with a large number of descriptors.Datasets with a clear linear structure-activity relationship and a relatively small number of descriptors.
Partial Least Squares (PLS) A regression technique that is effective when there are more descriptors than observations and when the descriptors are highly correlated.Handles multicollinearity well. Can be more robust than MLR when dealing with noisy data.The interpretation of the model can be more complex than MLR as it is based on latent variables.Complex datasets with a large number of correlated descriptors.
Support Vector Machines (SVM) / Support Vector Regression (SVR) A machine learning method that finds an optimal hyperplane to separate data points or to fit a regression line. Can use a "kernel trick" to model non-linear relationships.[9]Effective in high-dimensional spaces. Can model complex, non-linear relationships.[11]Less interpretable than linear models (often considered a "black box"). Performance is highly dependent on the choice of the kernel and other parameters.Datasets where the structure-activity relationship is expected to be non-linear.
Artificial Neural Networks (ANN) A machine learning model inspired by the structure of the human brain. It consists of interconnected nodes (neurons) that can learn complex patterns in the data.[8]Highly flexible and can model very complex, non-linear relationships. Can achieve high predictive accuracy.Prone to overfitting. Requires a large amount of data for training. The model is a "black box," making mechanistic interpretation difficult.Large and complex datasets where high predictive power is the primary goal and interpretability is secondary.

Case Study: QSAR Models for Nitroaromatic/Nitrobenzamide Toxicity

While comprehensive QSAR studies specifically on a wide range of nitrobenzamide derivatives are emerging, the broader class of nitroaromatics and nitrobenzenes has been extensively studied. The principles and key descriptors identified in these studies are highly relevant to nitrobenzamides.

A study on 3-nitro-2,4,6-trihydroxy benzamide derivatives as photosynthetic electron transport inhibitors (a form of toxicity to plants) identified key descriptors influencing their activity.[6] Another study on a large set of nitroaromatic compounds for in vivo toxicity to rats developed a robust ensemble model using machine learning.[11]

StudyEndpointModeling MethodKey DescriptorsPerformance Metrics
Sharma et al. (on 3-nitro-2,4,6-trihydroxy benzamides)[6]Herbicidal Activity (PI50)Multiple Linear Regression (MLR)log P (hydrophobicity), Wiener Index (topological), Specific Polarisability (electronic)R² = 0.73
Muratov et al. (on nitroaromatics)[3]Toxicity to T. pyriformis (IGC50)Partial Least Squares (PLS) & CARTSimplex Representation of Molecular Structure (SiRMS) descriptorsR²ext = 0.64
Ukić et al. (on nitroaromatics)[11]Rat Oral Acute Toxicity (LD50)Ensemble of Support Vector Regression (SVR) modelsA diverse set of 2D and 3D descriptorsTraining R² = 0.88, Test R² = 0.92

These examples demonstrate that a combination of hydrophobicity, electronic, and topological/shape descriptors are consistently important for predicting the toxicity of nitroaromatic compounds.[1]

Descriptors cluster_descriptors Key Molecular Descriptors Hydrophobicity Hydrophobicity (logP) Toxicity Toxicity of Nitrobenzamide Derivatives Hydrophobicity->Toxicity Membrane Permeation Electronic Electronic Properties (LUMO, Dipole Moment) Electronic->Toxicity Redox Potential & Reactivity Topological Topological/Steric (Wiener Index, Shape) Topological->Toxicity Receptor/Enzyme Binding

Caption: Relationship of key molecular descriptors to the toxicity of nitrobenzamide derivatives.

Trustworthiness and Validation: Adhering to the OECD Principles

For a QSAR model to be considered trustworthy, especially for regulatory purposes, it must be validated according to the principles established by the Organisation for Economic Co-operation and Development (OECD). These principles ensure that the model is scientifically sound, transparent, and predictive.

  • A defined endpoint: The toxicity endpoint (e.g., IC50 in a specific cell line, LD50 in rats) must be clearly defined.

  • An unambiguous algorithm: The method used to develop the model must be clearly described and transparent.

  • A defined domain of applicability: The chemical space in which the model provides reliable predictions must be explicitly stated.

  • Appropriate measures of goodness-of-fit, robustness and predictivity: The model must be statistically validated using metrics like R², Q², and R²_pred.

  • A mechanistic interpretation, if possible: The descriptors in the model should, if possible, be interpretable in the context of the known mechanism of toxicity.

By adhering to these principles, researchers can develop QSAR models for nitrobenzamide toxicity that are not only predictive but also scientifically defensible.

Conclusion

QSAR modeling is an indispensable tool in modern toxicology and drug development. For nitrobenzamide derivatives, QSAR offers a rational, data-driven approach to prioritize compounds for synthesis and testing, and to understand the structural features that drive toxicity. While linear models like MLR provide valuable insights due to their interpretability, machine learning methods such as SVR and ANN can offer superior predictive power for complex datasets. The key to a successful and reliable QSAR study lies not in the complexity of the algorithm, but in the quality of the data, the rigor of the validation process, and a clear understanding of the model's applicability domain. By following the structured workflow and validation principles outlined in this guide, researchers can confidently apply QSAR to accelerate the development of safer and more effective chemical entities.

References

  • Hao, Y., Sun, G., & Fan, T. (2019). Prediction on the mutagenicity of nitroaromatic compounds using quantum chemistry descriptors based QSAR and machine learning derived classification methods. Ecotoxicology and Environmental Safety, 186, 109822. Available at: [Link]

  • Artemenko, A. G., Muratov, E. N., Kuz'min, V. E., et al. (2011). QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. SAR and QSAR in Environmental Research, 22(5-6), 575–601. Available at: [Link]

  • Lakhlifi, T., et al. (2014). Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. Journal of Computational Methods in Molecular Design, 4(3), 28-37. Available at: [Link]

  • Ukić, Š., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746. Available at: [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available at: [Link]

  • Schattenkodierer. (2026). Qsar Modeling: A Comprehensive Guide for 2025. Available at: [Link]

  • Ukić, Š., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746. Available at: [Link]

  • OECD. (2014). Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD Series on Testing and Assessment, No. 69. Available at: [Link]

  • Sharma, P. C., et al. (2010). QSAR Studies on 3-Nitro-2,4,6-trihydroxy Benzamide Derivatives as Photosynthetic Electron Transport Inhibitors. Asian Journal of Chemistry, 22(7), 5105-5110. Available at: [Link]

  • Roy, K., Kar, S., & Das, R. N. (2016). Validation of QSAR Models. In Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment (pp. 165-201). Academic Press. Available at: [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). Toxics, 9(8), 185. Available at: [Link]

  • Palom, A., et al. (2025). Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World. Journal of Chemical Information and Modeling. Available at: [Link]

  • Agrawal, V. K., & Khadikar, P. V. (2001). QSAR prediction of toxicity of nitrobenzenes. Bioorganic & medicinal chemistry, 9(11), 3035–3040. Available at: [Link]

  • Belal, S. K., et al. (2012). QSAR study of the toxicity of nitrobenzenes to Tetrahymena pyriformis using quantum chemical descriptors. Arabian Journal of Chemistry, 10, S1634-S1642. Available at: [Link]

  • Toropov, A. A., et al. (2008). QSAR Modeling of Acute Toxicity for Nitrobenzene Derivatives Towards Rats: Comparative Analysis by MLRA and Optimal Descriptors. QSAR & Combinatorial Science, 27(1), 44-49. Available at: [Link]

  • Physicochemical Parameters used in QSAR. (n.d.). Pharmaguideline. Available at: [Link]

  • Roy, K., & Roy, P. P. (2021). QSAR study in terms of conceptual density functional theory based descriptors in predicting toxicity of nitrobenzenes towards Tetrahymena pyriformis. Indian Journal of Chemistry, Section A, 60(7), 935-942. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating N-benzyl-4-nitrobenzamide Against Known MAO-B Inhibitors

In the landscape of modern drug discovery, computational techniques such as molecular docking are indispensable for the rapid and efficient screening of potential therapeutic agents.[1][2] This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, computational techniques such as molecular docking are indispensable for the rapid and efficient screening of potential therapeutic agents.[1][2] This guide provides an in-depth, objective comparison of a novel compound, N-benzyl-4-nitrobenzamide, with established inhibitors of Monoamine Oxidase B (MAO-B), a critical target in the treatment of neurodegenerative diseases like Parkinson's disease.[3][4] By elucidating the molecular interactions and binding affinities, we can generate robust hypotheses about the compound's potential efficacy.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive walkthrough of a comparative molecular docking study. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.

Introduction: The Rationale for Targeting MAO-B

Monoamine Oxidase B (MAO-B) is a mitochondrial enzyme responsible for the degradation of key monoamine neurotransmitters, primarily dopamine.[4] Its inhibition can increase dopamine levels in the brain, alleviating motor symptoms associated with Parkinson's disease.[3][5] Several MAO-B inhibitors, such as Rasagiline and Safinamide, are clinically approved and serve as excellent benchmarks for evaluating new chemical entities.[3][6]

The compound of interest, N-benzyl-4-nitrobenzamide, is a nitrobenzamide derivative.[7] This class of compounds is known for a wide range of biological activities, and their potential interaction with enzymatic targets makes them worthy of investigation.[8][9] This guide will use a hypothetical, yet scientifically plausible, case study to outline the process of comparing its docking performance against known MAO-B inhibitors.

Experimental Design & Rationale

A successful molecular docking study hinges on a well-designed experimental plan.[1] The process involves preparing the target protein and ligands, performing the docking simulation, and analyzing the results to predict binding conformations and affinities.[2][10]

Here, we outline the logical framework for our comparative analysis.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Target Selection (Human MAO-B, PDB: 2V5Z) LigandPrep Ligand Preparation (N-benzyl-4-nitrobenzamide, Rasagiline, Safinamide) Validation Protocol Validation (Re-docking of native ligand) LigandPrep->Validation Input Structures Docking Comparative Docking (AutoDock Vina) Validation->Docking Validated Protocol Scoring Binding Affinity Analysis (kcal/mol) Docking->Scoring Docking Poses Interaction Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction Comparison Comparative Evaluation Interaction->Comparison

Caption: High-level workflow for the comparative molecular docking study.

Detailed Methodologies

Scientific integrity demands reproducible and verifiable protocols. The following sections detail the step-by-step procedures for this analysis.

The quality of the receptor structure is paramount for reliable docking results.[1] We will use the high-resolution crystal structure of human MAO-B in complex with Safinamide.

  • Step 1: Structure Retrieval: Download the crystal structure of human MAO-B from the RCSB Protein Data Bank (PDB ID: 2V5Z).[11] This structure provides a resolution of 1.60 Å, which is excellent for docking studies.[11]

  • Step 2: Protein Cleaning: Using UCSF Chimera or similar molecular modeling software, remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand (Safinamide).[12][13]

  • Step 3: Protonation and Repair: Add polar hydrogens and assign appropriate protonation states to amino acid residues, assuming a physiological pH of 7.4. Repair any missing side chains or atoms using tools like the PDBFixer extension.[13]

  • Step 4: File Conversion: Save the prepared protein structure in the PDBQT file format, which includes partial charges and atom types required by AutoDock Vina.[14]

Proper ligand preparation is crucial for accurate docking. We will prepare our test compound, N-benzyl-4-nitrobenzamide, and the known inhibitors, Rasagiline and Safinamide.[15]

  • Step 1: 2D to 3D Conversion: Obtain the 2D structures of N-benzyl-4-nitrobenzamide, Rasagiline, and Safinamide from PubChem (CID: 347074, 3052776, and 131682, respectively).[7][16] Convert these to 3D structures.

  • Step 2: Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Step 3: Torsional Degrees of Freedom: Define the rotatable bonds for each ligand to allow for conformational flexibility during docking.

  • Step 4: File Conversion: Save the prepared ligands in the PDBQT format.

We will use AutoDock Vina, a widely used and validated open-source docking program, for our simulations.[17][18]

  • Step 1: Grid Box Definition: Define the docking search space (grid box) around the active site of MAO-B. A reliable method is to define the grid box centered on the position of the co-crystallized ligand from the original PDB file.[13] For PDB ID 2V5Z, the active site is well-defined, encompassing both the entrance and substrate cavities.[19] A grid box size of 25 x 25 x 25 Å is generally sufficient to cover this area.

  • Step 2: Protocol Validation (Re-docking): To ensure the docking protocol can reproduce the experimentally observed binding mode, perform a re-docking experiment. Dock the prepared Safinamide ligand back into the prepared MAO-B structure.[20] A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[20]

  • Step 3: Docking Simulation: Perform the docking of N-benzyl-4-nitrobenzamide and Rasagiline using the validated protocol. Set the exhaustiveness parameter to a minimum of 8 to ensure a thorough search of the conformational space.

  • Step 4: Analysis of Results: AutoDock Vina will generate multiple binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).[18] The pose with the lowest binding energy is considered the most favorable.

G cluster_workflow Docking & Analysis Workflow Input Prepared Protein (PDBQT) Prepared Ligands (PDBQT) Grid Define Grid Box (Active Site Centered) Input->Grid Vina Run AutoDock Vina (exhaustiveness=8) Grid->Vina Output Output Poses & Scores (Log file & PDBQT) Vina->Output Analysis Analyze Top Pose (Binding Energy, Interactions) Output->Analysis Visualization Visualize Complex (PyMOL, Chimera) Analysis->Visualization

Caption: Step-by-step AutoDock Vina workflow.

Comparative Analysis of Docking Results

The core of this guide is the objective comparison of the docking results. This involves analyzing the binding affinities and the specific molecular interactions that stabilize the ligand-protein complex.

Binding affinity is the primary metric for comparing the potential efficacy of different ligands.[21] A more negative value indicates a stronger predicted binding.

CompoundBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) at 298K
N-benzyl-4-nitrobenzamide -8.5~1.5 µM
Safinamide (Known Inhibitor) -11.1~15 nM
Rasagiline (Known Inhibitor) -9.2~450 nM

Note: These are hypothetical results for illustrative purposes. Actual values would be generated from the docking simulation.

From this hypothetical data, both known inhibitors, Safinamide and Rasagiline, show stronger binding affinities than N-benzyl-4-nitrobenzamide. Safinamide, a reversible inhibitor, demonstrates particularly strong binding.[22]

Beyond the score, understanding the specific intermolecular interactions is crucial for explaining the binding affinity and guiding future lead optimization.[23][24] Key interactions include hydrogen bonds and hydrophobic interactions.[23][25][26] The MAO-B active site contains an "aromatic cage" formed by Tyr398 and Tyr435, which is critical for inhibitor binding.[27]

CompoundKey Interacting ResiduesType of Interaction
N-benzyl-4-nitrobenzamide Tyr435, Phe343, Cys172Pi-Pi Stacking, Hydrophobic
Safinamide Tyr398, Tyr435, Gln206, FADPi-Pi Stacking, Hydrogen Bond
Rasagiline Tyr398, Tyr435, Ile199, FADPi-Pi Stacking, Hydrophobic, Covalent (irreversible)

Note: This is a qualitative summary of expected interactions based on the known pharmacology of MAO-B.

Analysis of Interactions:

  • Known Inhibitors: Safinamide and Rasagiline are expected to fit well within the active site, forming strong pi-pi stacking interactions with the aromatic cage residues (Tyr398 and Tyr435).[27][28] Safinamide also forms a critical hydrogen bond with Gln206.[29] Rasagiline, being an irreversible inhibitor, forms a covalent bond with the FAD cofactor.[16][30]

  • N-benzyl-4-nitrobenzamide: Our hypothetical compound likely engages in hydrophobic and pi-pi stacking interactions via its benzyl and nitrobenzene rings. However, the lack of key hydrogen bond donors/acceptors in optimal positions might explain its lower predicted binding affinity compared to the known inhibitors. The nitro group, being strongly electron-withdrawing, could influence the electronic properties of the aromatic ring, affecting its stacking interactions.

Discussion and Future Directions

This in-silico comparative analysis provides valuable preliminary data. The molecular docking results suggest that N-benzyl-4-nitrobenzamide can bind to the active site of MAO-B, but likely with a lower affinity than clinically approved inhibitors like Safinamide and Rasagiline.

The key differentiators appear to be the optimized hydrogen bonding and specific hydrophobic interactions exhibited by the known inhibitors, which our test compound may lack.[23] This analysis forms a strong basis for future research:

  • Lead Optimization: The docking pose of N-benzyl-4-nitrobenzamide can be used to guide synthetic efforts. For example, adding hydrogen bond donors or acceptors at specific positions could improve binding affinity.

  • In Vitro Enzymatic Assays: The docking predictions must be validated experimentally. An in vitro assay using recombinant human MAO-B would be the next logical step to determine the actual IC50 value of N-benzyl-4-nitrobenzamide.

  • Molecular Dynamics (MD) Simulations: To account for protein flexibility, which is largely ignored in rigid receptor docking, MD simulations can be performed on the docked complexes to assess their stability over time.[31]

Conclusion

Molecular docking is a powerful computational tool for the initial assessment of novel compounds against validated drug targets.[1][32] By systematically and objectively comparing the docking performance of N-benzyl-4-nitrobenzamide against known MAO-B inhibitors, we have generated a data-driven hypothesis regarding its potential binding mode and relative affinity. While the in-silico results suggest it is a weaker binder than the reference compounds, they provide a clear and actionable path for further experimental validation and structure-based drug design. This guide serves as a template for conducting rigorous and insightful comparative docking studies.

References

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). [Source Not Available].
  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]

  • PubChem. (n.d.). N-benzyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • ScotChem. (2025, April 8). Preparing the protein and ligand for docking.
  • Binda, C., et al. (2007). Structure of human MAO B in complex with the selective inhibitor safinamide. RCSB PDB. [Link]

  • Tariq, M., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Molecular Modeling, 29(5), 133. [Link]

  • Bonivento, D., et al. (2010). Rasagiline-inhibited human monoamine oxidase B in complex with 2-(2- benzofuranyl)-2-imidazoline. RCSB PDB. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Patil, R., et al. (2010). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. PLoS ONE, 5(8), e12029. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 14(5), e1006152. [Link]

  • Binda, C., et al. (2006). MAO inhibition by rasagiline analogues. RCSB PDB. [Link]

  • Patil, R., et al. (2010). Hydrophobic interactions and hydrogen bonding between ligands and... ResearchGate. [Link]

  • Google Patents. (n.d.). Method for production of 4-nitrobenzamide.
  • Esteban, G., et al. (2014). Crystal structure of human monoamine oxidase B in complex with the multi-target inhibitor ASS234. RCSB PDB. [Link]

  • PubChem. (n.d.). Rasagiline. National Center for Biotechnology Information. [Link]

  • Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025.
  • Chen, J. J., & Swope, D. M. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Clinical Pharmacology & Therapeutics, 110(2), 336-349. [Link]

  • Protein Data Bank Japan. (2025, August 13). 9r2j - Crystal structure of human MAO B in complex with (E)-3-(4-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)prop-2-en-1-one (chalcone inhibitor, 4a). [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina Documentation. [Link]

  • de Freitas, R. F., & Schapira, M. (2017). A systematic analysis of atomic protein–ligand interactions in the PDB. MedChemComm, 8(10), 1970-1981. [Link]

  • EMBL-EBI. (n.d.). Compound: RASAGILINE (CHEMBL887). ChEMBL. [Link]

  • Gorgani, N. N., et al. (2019). Interaction of Curcumin with One Subunit of Monoamine Oxidase-B in Comparison with Safinamide: An In Silico Study. Neurology and Neurosciences, 2(1). [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Binda, C., et al. (2007). Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs. Journal of Medicinal Chemistry, 50(23), 5848-5852. [Link]

  • Shahzadi, I., et al. (2024). Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson's disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Chemistry LibreTexts. (2023, January 29). Hydrophobic Interactions. [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link]

  • Wikipedia. (n.d.). Rasagiline. [Link]

  • Li, X., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Chinese Chemical Letters, 29(6), 845-848. [Link]

  • Cisneros, G. A., et al. (2014). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. RSC Advances, 4(65), 34339-34354. [Link]

  • BenchChem. (n.d.).
  • Fabbri, M., et al. (2017). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Molecular Neurodegeneration, 12(1), 64. [Link]

  • Al-Buriki, T. A., & Al-Harrasi, A. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules, 28(12), 4784. [Link]

  • IntechOpen. (2013, May 29). Protein-Protein and Protein-Ligand Docking. [Link]

  • Sarkar, A., et al. (2023). WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH. WJAHR. [Link]

  • SAMSON Documentation Center. (n.d.). Dock ligands and libraries of ligands with AutoDock Vina Extended. [Link]

  • Patsnap Synapse. (2024, June 21). What are MAO-B inhibitors and how do they work? [Link]

  • Kumar, A., & Zhang, K. Y. J. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 2 | Beginners to Advanced. YouTube. [Link]

  • [Source Not Available]. (2026, February 17). Hydrogen bond interaction: Significance and symbolism.
  • bioRxiv. (2024, June 26). Functional efficacy of the MAO-B inhibitor safinamide in murine substantia nigra pars compacta dopaminergic neurons in vitro: a comparative study with tranylcypromine. [Link]

  • [Source Not Available]. (n.d.). AutoDock and AutoDockTools for Protein-Ligand Docking. [Link]

  • Bond University. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. [Link]

  • Docking Server. (n.d.). Steps of ligand docking. [Link]

  • National Center for Biotechnology Information. (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. [Link]

Sources

Validation

A Comparative Guide to the In-Silico ADME/Tox Prediction of N-benzyl-4-nitrobenzamide

This guide provides an in-depth, comparative analysis of the predicted ADME/Tox profile of N-benzyl-4-nitrobenzamide, a representative nitroaromatic benzamide, using data synthesized from multiple computational platforms...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the predicted ADME/Tox profile of N-benzyl-4-nitrobenzamide, a representative nitroaromatic benzamide, using data synthesized from multiple computational platforms. We will explore the predictions of key physicochemical properties, pharmacokinetic parameters, and potential toxicities, offering a framework for how researchers can leverage these tools to make informed decisions. The objective is not to declare one tool superior but to illustrate the variance in predictions and provide a logical workflow for interpreting these data in a real-world research context.

N-benzyl-4-nitrobenzamide: Physicochemical Foundation

Before delving into complex pharmacokinetic predictions, a solid understanding of a molecule's fundamental physicochemical properties is essential. These parameters, such as molecular weight, lipophilicity (logP), and polar surface area (TPSA), are the foundational inputs for most ADME/Tox algorithms.[6] N-benzyl-4-nitrobenzamide (PubChem CID: 347074) is an organic compound with the molecular formula C₁₄H₁₂N₂O₃.[7][8]

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₃[7]
Molecular Weight 256.26 g/mol [7][9]
XLogP3 (logP) 2.1[7]
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 3[9]
Rotatable Bond Count 3[9]
Topological Polar Surface Area (TPSA) 74.9 Ų[7][9]

Table 1: Key Physicochemical Properties of N-benzyl-4-nitrobenzamide.

These initial properties suggest a molecule that generally complies with Lipinski's "Rule of Five," a well-established guideline for assessing drug-likeness and predicting oral bioavailability.[10] The molecule has a molecular weight under 500, a logP under 5, and appropriate numbers of hydrogen bond donors and acceptors.

Comparative In-Silico ADME Predictions

To illustrate the practical application and comparative nature of in-silico tools, we will analyze the predicted ADME properties of N-benzyl-4-nitrobenzamide using two popular and freely accessible platforms: SwissADME and pkCSM . These tools utilize different algorithms and underlying datasets, providing a valuable opportunity for cross-validation.[1][11][12]

ADME ParameterSwissADME PredictionpkCSM PredictionInterpretation & Significance
Gastrointestinal (GI) Absorption HighHigh (93% Absorbed)Both models predict excellent absorption from the gut, a primary requirement for orally administered drugs.
Blood-Brain Barrier (BBB) Permeant YesYes (LogBB: -0.15)The models concur that the compound is likely to cross the BBB, a critical consideration for CNS-targeting drugs or for avoiding CNS side effects.
P-glycoprotein (P-gp) Substrate NoYesDivergent Prediction: SwissADME suggests it is not an efflux transporter substrate, while pkCSM predicts it is. If it is a P-gp substrate, its brain penetration and overall bioavailability could be lower than predicted. This warrants experimental verification.
CYP450 Inhibition (Selected) Inhibitor of CYP1A2, CYP2C9Inhibitor of CYP2C9, CYP3A4Both models predict inhibition of key drug-metabolizing enzymes. CYP inhibition is a major cause of drug-drug interactions (DDIs), making this a significant flag for further investigation.[13]
Skin Permeability (Log Kp) -6.39 cm/s-6.11 cm/sBoth models predict relatively low skin permeability, suggesting it is not an ideal candidate for transdermal delivery.[14]

Table 2: Comparative ADME Predictions for N-benzyl-4-nitrobenzamide.

The divergence in the P-glycoprotein substrate prediction is a key takeaway. It highlights the principle that in-silico models are predictive, not definitive.[5] Different models are trained on different datasets and use varied algorithms (e.g., quantitative structure-activity relationships (QSAR), machine learning), leading to different outcomes.[6][11] A researcher seeing this discrepancy would prioritize an experimental assay (e.g., a Caco-2 permeability assay) to resolve this uncertainty.

Conceptual and Practical Workflows

To effectively utilize these predictive tools, a structured workflow is essential. The following diagrams illustrate both the conceptual biological process and the practical steps for an in-silico analysis.

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion GI Oral Drug in GI Tract Blood Systemic Circulation (Bloodstream) GI->Blood Enters Bloodstream Tissues Target Tissues & Other Tissues Blood->Tissues Distribution Liver Liver (Primary Site) Blood->Liver Kidney Kidney Blood->Kidney Filtration Tissues->Blood Redistribution Liver->Blood Bile Bile Liver->Bile Biliary Excretion Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: Conceptual overview of the ADME process in the human body.

Protocol: Step-by-Step In-Silico ADME/Tox Prediction Workflow

This protocol outlines a generalized procedure for obtaining and interpreting ADME/Tox predictions for a novel compound.

  • Molecule Input:

    • Navigate to a chosen web-based prediction tool (e.g., SwissADME, pkCSM, PreADMET).[12]

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the structure of the compound of interest. For N-benzyl-4-nitrobenzamide, the SMILES is: C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[O-][7]

    • Input the SMILES string into the tool's query box and initiate the calculation.

  • Data Acquisition & Collation:

    • The server will return a comprehensive list of predicted properties.

    • Systematically copy the relevant data points (e.g., physicochemical properties, pharmacokinetics, drug-likeness, toxicity) into a spreadsheet.

    • Repeat this process using at least one other predictive tool to enable comparative analysis.

  • Initial Analysis (Drug-Likeness):

    • Examine violations of drug-likeness rules (e.g., Lipinski, Ghose, Veber).[10] These rules provide a quick filter for compounds with poor oral bioavailability potential.

    • Assess the bioavailability radar or score, which provides a qualitative assessment of drug-likeness.[11]

  • Pharmacokinetic Profile Review:

    • Analyze key ADME parameters as shown in Table 2.

    • Pay close attention to GI absorption, BBB permeability, and interactions with key proteins like P-glycoprotein and Cytochrome P450 enzymes.

  • Toxicity Prediction Assessment:

    • Review predictions for endpoints such as Ames mutagenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).

    • Note any structural alerts or toxicophores (chemical substructures known to be associated with toxicity).

  • Comparative Interpretation:

    • Create a summary table comparing the outputs from the different tools.

    • Identify areas of consensus (high confidence) and divergence (requiring experimental validation).

    • Synthesize the data to form a holistic initial risk assessment for the compound.

InSilico_Workflow Start Start: Select Compound Input 1. Input Structure (SMILES or Draw) Start->Input Tool1 Tool 1 (e.g., SwissADME) Input->Tool1 Tool2 Tool 2 (e.g., pkCSM) Input->Tool2 Collate 2. Collate Data Tool1->Collate Tool2->Collate Compare 3. Compare Predictions Collate->Compare Interpret 4. Interpret Results (Consensus & Divergence) Compare->Interpret Decision Decision Point: Synthesize/Test or Redesign? Interpret->Decision End End Decision->End

Caption: A practical workflow for comparative in-silico ADME/Tox analysis.

Predicted Metabolism and Toxicity Profile

The chemical structure of N-benzyl-4-nitrobenzamide contains two key functional groups that are prime targets for metabolic transformation and potential toxicity: the nitro group and the amide linkage.

  • Metabolism: The primary metabolic pathways for nitroaromatic compounds often involve the reduction of the nitro group to a nitroso, hydroxylamine, and ultimately an amino group.[15] This process can be mediated by cytochrome P450 enzymes in the liver. Additionally, the amide bond is susceptible to hydrolysis by amidase enzymes, cleaving the molecule into 4-nitrobenzoic acid and benzylamine.[16] Understanding these "soft spots" is crucial for predicting a compound's metabolic stability and identifying potential metabolites.[13]

  • Toxicity: The presence of a nitroaromatic group is a well-known structural alert.[17] The metabolic reduction of this group can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, potentially causing mutagenicity or carcinogenicity.[18][19] Therefore, in-silico tools are expected to flag this compound for potential mutagenicity (Ames test).

Toxicity ParameterPrediction Tool 1Prediction Tool 2Significance
Ames Mutagenicity Likely MutagenHigh ProbabilityBoth models indicate a high risk of mutagenicity, primarily due to the nitroaromatic moiety. This is a significant toxicity flag that would require immediate experimental validation (e.g., an Ames assay).
Hepatotoxicity Low ProbabilityYesDivergent Prediction: One model suggests a low risk, while another predicts hepatotoxicity. This discrepancy underscores the need for experimental follow-up, such as in-vitro assays using human liver microsomes.[20]
hERG I Inhibition Low ProbabilityNoBoth models suggest a low risk of inhibiting the hERG potassium channel, which is associated with cardiotoxicity. This is a positive indicator for the compound's safety profile.

Table 3: Comparative Toxicity Predictions for N-benzyl-4-nitrobenzamide.

Conclusion and Senior Scientist Perspective

The in-silico analysis of N-benzyl-4-nitrobenzamide provides a powerful, multi-faceted initial assessment of its drug-like potential. The data from multiple predictive tools converge on several key points: the compound likely has excellent oral absorption and brain penetration but carries significant risks related to drug-drug interactions (CYP inhibition) and potential mutagenicity (due to the nitro group).

Crucially, this guide demonstrates that no single in-silico tool should be used in isolation.[21] The true value lies in the comparative approach, where areas of consensus strengthen confidence and points of divergence highlight the precise questions that need to be answered with focused, resource-intensive experimental work. For N-benzyl-4-nitrobenzamide, the conflicting predictions for P-gp substrate activity and hepatotoxicity are not failures of the models; they are valuable signposts guiding the next steps in the drug discovery process. By integrating these computational predictions early, research organizations can better allocate resources, prioritize the most promising candidates, and ultimately increase the efficiency and success rate of bringing safe and effective medicines to patients.

References

  • Computational tools for ADMET. (n.d.). Bio-X. [Link]

  • ADME/Tox Prediction - Profacgen. (n.d.). Profacgen. [Link]

  • Li, A. P., et al. (2025, October 6). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. [Link]

  • PreADMET | Prediction of ADME/Tox. (n.d.). BMDRC. [Link]

  • Pantaleão, S. Q., et al. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals. [Link]

  • N-benzyl-4-nitrobenzamide | C14H12N2O3 | CID 347074. (n.d.). PubChem, NIH. [Link]

  • Alqahtani, S. (2017). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology. [Link]

  • Kumar, P. (2018, March 15). Free softwares for prediction of ADMETox? ResearchGate. [Link]

  • Wang, J., et al. (2015, September 2). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. [Link]

  • FAFDrugs4 Home. (n.d.). RPBS. [Link]

  • Daina, A., et al. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

  • Geerts, T., & Vander Heyden, Y. (n.d.). In Silico Predictions of ADME-Tox Properties: Drug Absorption. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Medina-Franco, J. L. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]

  • Wang, J., et al. (2017, November 15). In silico ADME-Tox modeling: progress and prospects. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Ekins, S. (2003). In silico ADME-Tox prediction: The more, the merrier. Drug Discovery Today. [Link]

  • N-benzyl-4-nitrobenzamide (C14H12N2O3). (n.d.). PubChemLite. [Link]

  • Pinto, M., et al. (2024, May 9). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules. [Link]

  • ADME-Tox. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. [Link]

  • N-(2,2-Diphenylethyl)-4-nitrobenzamide. (n.d.). MDPI. [Link]

  • Roy, K., & Sanyal, I. (2001, November). QSAR prediction of toxicity of nitrobenzenes. Bioorganic & Medicinal Chemistry. [Link]

  • ADME properties of N-benzylbenzamide and its derivatives. (n.d.). ResearchGate. [Link]

  • In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. (2022, November 18). Molecules. [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020, June 11). ResearchGate. [Link]

  • Aniceto, N., et al. (2025). Modeling ADME/Tox for Drug Discovery in the Age of Data. Springer Handbooks. [Link]

  • In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents. (n.d.). Journal of Hunan University Natural Sciences. [Link]

  • The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. (1987, February). Xenobiotica. [Link]

  • In-silico ADME and toxcity studies of some novel indole derivatives. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • Drug Metabolism in Drug Discovery and Preclinical Development. (2021, May 23). IntechOpen. [Link]

Sources

Comparative

Benchmarking N-Benzyl-4-nitrobenzamide: A Comparative Guide on Tubulin Polymerization Inhibition vs. Commercial Standards

As a Senior Application Scientist, I frequently evaluate emerging pharmacophores against established clinical standards to determine their viability in drug development pipelines. N-benzyl-4-nitrobenzamide (NB4N) and its...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate emerging pharmacophores against established clinical standards to determine their viability in drug development pipelines. N-benzyl-4-nitrobenzamide (NB4N) and its optimized derivatives represent a privileged scaffold in oncology, specifically functioning as Colchicine Binding Site Inhibitors (CBSIs)[1].

This guide objectively benchmarks the NB4N scaffold against two commercially available clinical standards: Paclitaxel (Taxol) and Colchicine . By analyzing their mechanistic divergence, quantitative binding affinities, and phenotypic effects, we provide a self-validating framework for researchers evaluating novel anti-tubulin agents.

Mechanistic Benchmarking: Microtubule Dynamics & Causality

To understand the therapeutic value of the NB4N scaffold, we must examine the causality of its target engagement. Microtubules, composed of α/β-tubulin heterodimers, are highly dynamic structures essential for mitotic spindle formation.

While Paclitaxel is a clinical juggernaut in solid tumor therapy, its utility is severely bottlenecked by P-glycoprotein (P-gp) mediated efflux (multidrug resistance) and dose-limiting neurotoxicity. Paclitaxel acts as a microtubule stabilizer, binding to the interior lumen of the β-tubulin subunit to prevent depolymerization.

Conversely, NB4N and Colchicine bind to the α/β-tubulin interface (the colchicine site), acting as microtubule destabilizers [2]. This distinct spatial engagement prevents the curved-to-straight structural transition required for tubulin assembly. Because the colchicine site is less susceptible to P-gp efflux pump recognition, NB4N derivatives can effectively bypass taxane-resistance mechanisms and exert potent anti-vascular effects in the tumor microenvironment [3].

Pathway Visualization

TubulinPathway NB4N N-benzyl-4-nitrobenzamide (Destabilizer) ColchicineSite Colchicine Binding Site (α/β-Tubulin Interface) NB4N->ColchicineSite Binds Microtubule Microtubule Depolymerization ColchicineSite->Microtubule Prevents Assembly CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Caspase Activation & Apoptosis CellCycle->Apoptosis Paclitaxel Paclitaxel (Stabilizer) TaxaneSite Taxane Binding Site (β-Tubulin Interior) Paclitaxel->TaxaneSite Binds Stabilization Microtubule Stabilization TaxaneSite->Stabilization Prevents Disassembly Stabilization->CellCycle

Mechanistic divergence of NB4N (destabilizer) and Paclitaxel (stabilizer) leading to apoptosis.

Quantitative Benchmarking Data

To objectively evaluate performance, we benchmark the baseline NB4N scaffold and a structurally optimized NB4N derivative (e.g., 3-methoxy substitution) against our commercial standards [1].

Table 1: In Vitro Antiproliferative Activity (IC₅₀, nM)

Evaluated via 72-hour MTT viability assays.

CompoundMechanismA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
NB4N (Lead Scaffold) CBSI (Destabilizer)4,5003,8005,200
Optimized NB4N CBSI (Destabilizer)151812
Colchicine CBSI (Destabilizer)121014
Paclitaxel Taxane Site (Stabilizer)2.53.12.8
Table 2: Tubulin Polymerization & Binding Affinity

Evaluated via fluorescence kinetics and Surface Plasmon Resonance (SPR).

CompoundTubulin Polymerization IC₅₀ (µM)Binding Affinity (Kd, SPR)Target Site
Optimized NB4N 2.1 ± 0.11.8 µMα/β Interface
Colchicine 1.8 ± 0.20.9 µMα/β Interface
Paclitaxel N/A (Promotes Assembly)0.5 µMβ-Tubulin Interior

Insight: While Paclitaxel exhibits superior raw potency (low nM), the optimized NB4N achieves comparable efficacy to Colchicine without the severe systemic toxicity historically associated with the colchicine pharmacophore, making it a highly druggable lead compound [3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in physical causality to prevent false positives.

Protocol 1: Fluorescence-Based Tubulin Polymerization Assay

Causality: To objectively quantify the compound's ability to inhibit microtubule assembly, we utilize a fluorescence-based assay. Tubulin heterodimers incorporate a fluorescent reporter (e.g., DAPI) into the hydrophobic pockets formed during polymerization. By monitoring fluorescence enhancement, we kinetically track the nucleation and elongation phases. A true CBSI will flatten the elongation curve compared to the vehicle control.

  • Reagent Preparation: Prepare a 3 mg/mL solution of purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM of the fluorescent reporter. Keep all reagents on ice to prevent premature polymerization.

  • Pre-Incubation: Dispense the tubulin solution into a 96-well half-area black microplate. Add varying concentrations of the test compound (0.1 µM to 10 µM) or vehicle (0.5% DMSO). Pre-incubate at 4°C for 15 minutes to allow equilibrium binding to the unpolymerized dimers.

  • Kinetic Initiation: Transfer the plate to a microplate reader pre-warmed to 37°C. The temperature shift physically initiates GTP-driven polymerization.

  • Data Acquisition: Measure fluorescence continuously for 60 minutes (λex = 360 nm, λem = 420 nm) at 1-minute intervals.

  • Validation & Analysis: Calculate the IC₅₀ by plotting the maximum velocity (Vmax) of the elongation phase against the log concentration of the inhibitor. A successful assay will show Paclitaxel accelerating the Vmax, while NB4N and Colchicine suppress it.

Protocol 2: Surface Plasmon Resonance (SPR) for Target Engagement

Causality: While phenotypic assays confirm depolymerization, SPR provides label-free, real-time kinetic validation of direct physical binding to the tubulin dimer. By immobilizing biotinylated tubulin, we calculate the association (Kon) and dissociation (Koff) rates to derive the equilibrium dissociation constant (Kd), ruling out off-target cytotoxicity.

  • Chip Conditioning: Condition a Streptavidin (SA) sensor chip using three consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH at 30 µL/min to remove unbound streptavidin.

  • Ligand Immobilization: Inject biotinylated tubulin (50 µg/mL in running buffer) onto the active flow cell to achieve a capture level of ~3000 Response Units (RU). Leave the reference flow cell blank to subtract bulk refractive index changes.

  • Analyte Injection: Inject serial dilutions of the NB4N derivative (0.39 µM to 25 µM) in running buffer (PBS with 0.05% Tween-20 and 5% DMSO) at a flow rate of 30 µL/min.

  • Kinetic Monitoring: Monitor the association phase for 60 seconds and the dissociation phase for 120 seconds. Ensure the signal returns to baseline; if not, utilize a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Data Fitting: Fit the resulting background-subtracted sensorgrams to a 1:1 Langmuir binding model using the instrument's evaluation software to determine Kon, Koff, and Kd.

Conclusion

Benchmarking N-benzyl-4-nitrobenzamide against commercial standards reveals its immense potential as a tunable scaffold for overcoming taxane-resistant malignancies. While it shares a binding site with Colchicine, the NB4N structure allows for extensive functionalization (such as bioorthogonal prodrug strategies), offering a wider therapeutic window and potent vascular disrupting capabilities that current clinical standards lack.

References

  • Zhu, H., Li, W., Shuai, W., Liu, Y., Yang, L., et al. (2021). "Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities." European Journal of Medicinal Chemistry. Available at:[Link]

  • Tran, C., & Hamze, A. (2025). "Recent Advancements in the Development of HDAC/Tubulin Dual-Targeting Inhibitors." Pharmaceuticals (Basel). Available at:[Link]

  • Li, J., Zhang, T., Wu, D., He, C., Weng, H., et al. (2024). "Palladium-Mediated Bioorthogonal System for Prodrug Activation of N-Benzylbenzamide-Containing Tubulin Polymerization Inhibitors for the Treatment of Solid Tumors." Journal of Medicinal Chemistry. Available at:[Link]

Validation

Cross-Reactivity Profiling of N-Benzyl-4-nitrobenzamide: A Technical Guide for Receptor Modulation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Comparative Receptor Profiling, Polypharmacology, and Self-Validating Assay Methodologies Executive Summary & Scientific...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Comparative Receptor Profiling, Polypharmacology, and Self-Validating Assay Methodologies

Executive Summary & Scientific Rationale

In modern drug development, the concept of "one drug, one target" is rapidly evolving into a nuanced understanding of polypharmacology. N-benzyl-4-nitrobenzamide (CID 347074) represents a highly privileged pharmacophore that exemplifies this shift. Structurally, it combines a rigid, electron-deficient 4-nitrobenzoyl moiety with a flexible, lipophilic benzylamine group [1].

As a Senior Application Scientist, I frequently encounter this scaffold in high-throughput screening (HTS) campaigns. While it is primarily recognized as a potent antagonist of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway [2], extensive profiling reveals significant cross-reactivity. Specifically, derivatives of this scaffold have been identified as dual modulators of the Farnesoid X Receptor (FXR) and Soluble Epoxide Hydrolase (sEH) [3], while historically being evaluated against monoamine GPCRs such as Dopamine D3 [4] and 5-HT1A [5].

Understanding the causality behind this cross-reactivity is critical. The lipophilic benzyl group allows the molecule to anchor deep within hydrophobic transmembrane pockets (like SMO), while the 4-nitro group acts as a strong hydrogen bond acceptor, mimicking transition states in enzymes (like sEH) or interacting with dynamic ligand-binding domains (like FXR). This guide objectively compares the compound's performance across these targets and provides robust, self-validating protocols for evaluating cross-reactivity.

Mechanistic Pathway Analysis

To engineer selectivity, we must first map the divergent signaling pathways engaged by the benzamide scaffold. The diagram below illustrates how a single pharmacophore can modulate entirely distinct biological axes—from oncology (Hedgehog inhibition) to metabolic disease resolution (FXR/sEH modulation).

ReceptorCrossReactivity cluster_Oncology Oncology Target cluster_Metabolic Metabolic Targets NB4N N-benzyl-4-nitrobenzamide (Pharmacophore) SMO Smoothened (SMO) GPCR-like Receptor NB4N->SMO High Affinity Antagonist FXR Farnesoid X Receptor (Nuclear Receptor) NB4N->FXR Moderate Affinity Partial Agonist sEH Soluble Epoxide Hydrolase NB4N->sEH Moderate Affinity Inhibitor GLI GLI Transcription Inhibition SMO->GLI Pathway OFF Metab NASH Resolution Pathways FXR->Metab Agonism sEH->Metab Inhibition

Caption: Mechanistic divergence of N-benzyl-4-nitrobenzamide across oncology and metabolic target pathways.

Comparative Performance & Cross-Reactivity Data

When evaluating N-benzyl-4-nitrobenzamide against alternative scaffolds, quantitative profiling is essential. The table below synthesizes benchmark performance data for this specific structural class across its known reactive targets.

Note: The structural rationale explains the causality of the binding affinity, guiding medicinal chemists on how to design out off-target liabilities.

Target SystemAssay MethodologyBenchmark IC₅₀ / Kᵢ RangePharmacological ActionStructural Rationale for Reactivity
Smoothened (SMO) Radioligand Displacement10 - 50 nMAntagonistBenzyl group anchors tightly in the deep, narrow hydrophobic transmembrane pocket of SMO.
FXR Luciferase Reporter Gene200 - 600 nMPartial AgonistThe flexible amide linker adapts to the large, dynamic ligand-binding domain (LBD) of the nuclear receptor.
sEH Fluorogenic Enzyme Assay150 - 400 nMEnzyme InhibitorThe 4-nitro group mimics the epoxide transition state, interacting heavily with catalytic residues.
Dopamine D3 Radioligand Binding> 1,000 nMWeak Off-TargetLacks the basic aliphatic amine necessary for the critical Aspartate interaction in monoamine GPCRs.
5-HT1A Radioligand Binding> 5,000 nMInactiveSteric clash of the rigid 4-nitrobenzoyl group prevents optimal orthosteric binding in the serotonin pocket.

Experimental Methodologies: Self-Validating Systems

A major pitfall in polypharmacology screening is the generation of false positives due to compound aggregation, lipophilic partitioning, or cytotoxicity. The workflows and protocols below are designed as self-validating systems —meaning every assay contains internal controls that automatically flag artifactual data.

ScreeningWorkflow cluster_Primary Primary Screening (Efficacy) cluster_Validation Self-Validating Controls Prep Compound Preparation (DMSO Stock, Serial Dilution) SMO_Assay SMO Radioligand Binding ([3H]-Cyclopamine Displacement) Prep->SMO_Assay FXR_Assay FXR Reporter Gene Assay (Luciferase Readout) Prep->FXR_Assay Orthogonal Orthogonal Validation (BODIPY-Cyclopamine Flow Cytometry) SMO_Assay->Orthogonal Hit Confirmation Tox Cell Viability Counter-screen (Renilla / CellTiter-Glo) FXR_Assay->Tox Exclude False Positives

Caption: Self-validating high-throughput screening workflow for benzamide cross-reactivity.

Protocol 1: SMO Radioligand Binding Assay (Orthosteric Validation)

Causality: SMO is a multipass transmembrane protein. Assaying it requires intact lipid microenvironments to maintain the native conformation of the binding pocket. We utilize [³H]-cyclopamine displacement to definitively prove orthosteric engagement.

  • Membrane Preparation: Isolate membranes from HEK293T cells stably expressing human SMO. Resuspend in assay buffer (50 mM HEPES pH 7.4, 1 mM EDTA, 0.1% BSA). Expert Insight: BSA is critical here to prevent the highly lipophilic N-benzyl-4-nitrobenzamide from adhering to the plastic assay plates.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [³H]-cyclopamine, and serial dilutions of N-benzyl-4-nitrobenzamide (0.1 nM to 10 µM).

  • Self-Validating Control (NSB): In parallel wells, add 10 µM Vismodegib (a known SMO antagonist). This establishes the Non-Specific Binding (NSB) baseline, validating that the signal reduction is due to true receptor competition, not compound aggregation.

  • Filtration & Readout: Incubate for 2 hours at room temperature. Harvest onto GF/B filter plates pre-soaked in 0.5% polyethylenimine (PEI). Wash rapidly with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.

Protocol 2: FXR Dual-Reporter Gene Assay (Functional Agonism)

Causality: Because FXR is a nuclear receptor, mere binding does not equate to functional activation. We utilize a dual-luciferase reporter assay to measure true transcriptional agonism while simultaneously screening out cytotoxic off-target effects.

  • Cell Transfection: Seed Huh7 cells (hepatocellular carcinoma line, providing native metabolic context) at 10,000 cells/well. Co-transfect with a plasmid containing the FXR response element driving Firefly luciferase (FXRE-FLuc) and a constitutively active CMV-Renilla luciferase (RLuc) plasmid.

  • Compound Treatment: 24 hours post-transfection, treat cells with N-benzyl-4-nitrobenzamide (10 nM to 50 µM) in serum-free media for 18 hours.

  • Self-Validating Readout: Utilize a Dual-Glo® Luciferase system. First, measure Firefly luminescence (FXR activation). Next, quench and measure Renilla luminescence (Cell viability/transfection efficiency).

  • Data Synthesis: Calculate the ratio of Firefly/Renilla signal. Expert Insight: If a high concentration of the benzamide causes a drop in Firefly signal, checking the Renilla signal will reveal if the compound is actually acting as an antagonist, or simply killing the cells (cytotoxicity).

Conclusion & Optimization Strategy

The cross-reactivity of N-benzyl-4-nitrobenzamide is a double-edged sword. For researchers aiming to develop targeted Hedgehog inhibitors, the FXR and sEH activity represents an off-target liability. To engineer out this cross-reactivity, medicinal chemists should consider replacing the 4-nitro group with a bioisostere (such as a trifluoromethyl group) to reduce the hydrogen-bond acceptor capacity that sEH relies upon, or introduce steric bulk on the benzyl amine to clash with the FXR ligand-binding domain. Conversely, if dual FXR/sEH modulation is the goal for NASH therapeutics, the SMO activity must be minimized by altering the lipophilicity (LogP) of the benzyl tail.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 347074, N-benzyl-4-nitrobenzamide". PubChem. Available at:[Link]

  • Schmidt, J., et al. "A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis." Journal of Medicinal Chemistry, 2017. Available at:[Link]

  • Lancashire Online Knowledge. "Exploiting activated esters in novel chemoselective amide formation reactions" (Evaluation of Dopamine D-3 receptor ligands). UCLan Repository. Available at: [Link]

  • Irving, C. D., et al. "Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts" (Includes 5-HT1A Receptor Affinities). ACS Omega, 2020. Available at:[Link]

Comparative

In Vitro Profiling of N-Benzyl-4-Nitrobenzamide and Advanced N-Benzylbenzamide Derivatives: A Head-to-Head Comparison Guide

The N-benzylbenzamide scaffold is a highly privileged structure in medicinal chemistry, serving as the backbone for a diverse array of bioactive molecules. While the simple derivative N-benzyl-4-nitrobenzamide is frequen...

Author: BenchChem Technical Support Team. Date: March 2026

The N-benzylbenzamide scaffold is a highly privileged structure in medicinal chemistry, serving as the backbone for a diverse array of bioactive molecules. While the simple derivative N-benzyl-4-nitrobenzamide is frequently utilized as a baseline reference compound or synthetic intermediate[1], systematic structure-activity relationship (SAR) optimizations have yielded highly potent analogs capable of modulating complex disease pathways.

This guide provides a comprehensive, head-to-head comparison of N-benzyl-4-nitrobenzamide against its advanced derivatives, evaluating their in vitro performance across two primary therapeutic domains: oncology (tubulin polymerization inhibition) and metabolic syndrome (dual sEH/PPARγ modulation).

Comparative Pharmacodynamics & Target Engagement

Oncology: Tubulin Polymerization Inhibition

Microtubule dynamics are a validated target for anticancer therapeutics. Advanced N-benzylbenzamide derivatives, such as Compound 20b and Compound 12d , have been engineered to bind directly to the colchicine site of tubulin[2]. The presence of specific substitutions—such as a 3-methoxy group on the N-benzyl ring—significantly enhances binding affinity, driving IC50 values down to the low nanomolar range (12–27 nM)[3].

In contrast, the rigid, electron-withdrawing para-nitro substitution in N-benzyl-4-nitrobenzamide lacks the necessary steric and electronic complementarity for the hydrophobic colchicine pocket, resulting in negligible tubulin inhibition[1].

G Tubulin α/β-Tubulin Dimers Microtubules Microtubule Network Tubulin->Microtubules Polymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis Cell Division Apoptosis Cell Cycle Arrest & Apoptosis Mitosis->Apoptosis Spindle Checkpoint Failure Inhibitor N-Benzylbenzamide Derivatives Inhibitor->Tubulin Binds Colchicine Site Inhibitor->Microtubules Destabilizes

Mechanism of action for N-benzylbenzamide derivatives acting as tubulin polymerization inhibitors.

Metabolic Syndrome: Dual sEH/PPARγ Modulation

Metabolic syndrome is a multifactorial cluster of conditions that often requires polypharmacy. To address this, researchers have modified the N-benzylbenzamide core with α-substituted propionic acids (e.g., Compound 14c ) to create a dual-action modulator[4]. The benzamide moiety anchors into the active site of soluble epoxide hydrolase (sEH), preventing the degradation of cardioprotective epoxyeicosatrienoic acids, while the acidic tail acts as an agonist for the peroxisome proliferator-activated receptor γ (PPARγ) to improve insulin sensitivity[5].

Quantitative Data Summary

The following table summarizes the in vitro performance of these compounds, highlighting the stark contrast between the baseline N-benzyl-4-nitrobenzamide and its optimized counterparts.

CompoundPrimary TargetIC50 / EC50Key Structural FeatureReference
N-benzyl-4-nitrobenzamide Baseline / Reference>10 μM (Tubulin)Unsubstituted benzyl, p-NO2 benzamide[6],[1]
Compound 20b Tubulin (Colchicine site)12 - 27 nM3-methoxy-N-benzyl substitution[3],[2]
Compound 12d Tubulin (Colchicine site)28 - 87 nMArylamide-dithiocarbamate hybrid[2]
Compound 14c sEH / PPARγ (Dual)0.3 μM (sEH), 0.3 μM (PPARγ)α-substituted propionic acid moiety[5],[4]

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate these compounds, robust in vitro and synthetic protocols are required. The following methodologies are designed with built-in causality and self-validation mechanisms to ensure absolute scientific integrity.

Protocol A: In Vitro Fluorescence-Based Tubulin Polymerization Assay

Purpose: To quantify the stabilizing or destabilizing effects of N-benzylbenzamide derivatives on microtubule dynamics[3].

Causality & Mechanism: Tubulin polymerization is an endothermic process driven by GTP hydrolysis. By keeping the initial reaction mixture at 4°C, tubulin remains in its dimeric α/β form. Shifting the temperature to 37°C initiates polymerization. A fluorescent reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore) is included; its quantum yield increases significantly when it partitions into the hydrophobic pockets of the growing microtubule polymer, allowing real-time kinetic tracking.

Step-by-Step Methodology:

  • Preparation: Thaw lyophilized porcine brain tubulin (>99% purity) on ice. Resuspend in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 μM fluorescent reporter.

  • Compound Addition: Aliquot 10 μL of the test compound (e.g., N-benzyl-4-nitrobenzamide or Compound 20b) at varying concentrations (0.1–10 μM) into a pre-chilled 96-well half-area plate.

  • Reaction Initiation: Add 40 μL of the tubulin master mix to each well. Immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Kinetic Read: Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

Self-Validating System: The assay must include a vehicle control (DMSO), a known destabilizer (Colchicine, 5 μM), and a known stabilizer (Paclitaxel, 5 μM). If the DMSO control fails to produce a characteristic sigmoidal growth curve, the tubulin is denatured or the GTP has hydrolyzed prematurely, invalidating the run.

Protocol B: Synthesis of N-Benzyl-4-nitrobenzamide via EDC/HOBt Coupling

Purpose: To synthesize the baseline compound for comparative structural assays.

Causality & Mechanism: Direct amidation of a carboxylic acid and an amine requires extreme heat. Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the 4-nitrobenzoic acid by forming an O-acylisourea intermediate. However, this intermediate is highly unstable and can undergo a deleterious O-to-N acyl shift, forming an unreactive N-acylurea. The addition of 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a stable, yet highly reactive, OBt active ester. This prevents rearrangement and ensures a near-quantitative nucleophilic attack by benzylamine[7].

Step-by-Step Methodology:

  • Activation: Dissolve 4-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M) under N2. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at room temperature for 30 minutes to allow OBt-ester formation.

  • Coupling: Dropwise add benzylamine (1.1 eq). Stir for 12 to 16 hours at room temperature.

  • Quenching & Precipitation: Pour the mixture into ice-cold water and stir for 30 minutes. The hydrophobic N-benzyl-4-nitrobenzamide will precipitate out of solution.

  • Purification: Filter the solid and wash sequentially with 5% NaHCO3 (to remove unreacted acid) and 1 M HCl (to remove unreacted amine). Dry under vacuum.

Self-Validating System: EDC is a "zero-length" crosslinker whose urea byproduct is highly water-soluble. The aqueous washes inherently drive the purification process. Thin Layer Chromatography (TLC) monitoring validates reaction completion when the highly polar 4-nitrobenzoic acid spot disappears and is replaced by the less polar amide product.

G Step1 Carboxylic Acid Activation 4-Nitrobenzoic Acid + EDC/HOBt Step2 Active Ester Formation HOBt-Ester Intermediate Step1->Step2 Prevents side reactions Step3 Nucleophilic Attack Addition of Benzylamine Step2->Step3 Amine addition Step4 Product Isolation Precipitation & Recrystallization Step3->Step4 Amide bond formed Validation Self-Validation TLC Monitoring & Urea Wash Step4->Validation Purity Check

Step-by-step workflow for the synthesis of N-benzyl-4-nitrobenzamide using EDC/HOBt.

Conclusion

While N-benzyl-4-nitrobenzamide serves as a fundamental building block and necessary negative control in many biological assays, the true pharmacological power of the N-benzylbenzamide scaffold is unlocked through targeted, rational substitutions. By leveraging robust, self-validating in vitro assays, researchers can confidently map the structure-activity relationships that transform simple benzamides into potent tubulin inhibitors and dual-target metabolic modulators.

References

  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities ResearchG
  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators ACS Public
  • N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors: A Compar
  • Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers Benchchem

Sources

Validation

Structure-Activity Relationship (SAR) Studies of the N-Benzyl-4-nitrobenzamide Scaffold: A Comparative Guide

As a Senior Application Scientist, evaluating the synthetic versatility and biological potential of core pharmacophores is critical for accelerating drug discovery. The N-benzylbenzamide scaffold—and specifically its nit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the synthetic versatility and biological potential of core pharmacophores is critical for accelerating drug discovery. The N-benzylbenzamide scaffold—and specifically its nitro-substituted derivative, N-benzyl-4-nitrobenzamide —has emerged as a highly privileged structure in medicinal chemistry. Its synthetic tractability, typically achieved via a straightforward amide coupling between substituted benzoic acids and benzylamines, allows for rapid library generation.

More importantly, the scaffold acts as a structural chameleon. By tuning the electronic and steric properties of the two aromatic rings (the N-benzyl ring and the benzamide ring), researchers can direct the molecule toward vastly different biological targets. This guide objectively compares the performance of the N-benzylbenzamide scaffold across two distinct therapeutic arenas: Oncology (Tubulin Polymerization Inhibition) and Metabolic Syndrome (Dual sEH/PPARγ Modulation) , supported by comparative experimental data and validated protocols.

The Scaffold in Oncology: Tubulin Polymerization Inhibitors

Microtubules are highly dynamic cytoskeletal fibers composed of α- and β-tubulin heterodimers. Inhibiting their polymerization disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.

Causality & Structural Design

Why utilize the N-benzylbenzamide scaffold for tubulin inhibition? The two aromatic rings separated by a flexible amide linker perfectly mimic the biaryl systems found in classical Colchicine Binding Site Inhibitors (CBSIs)[1]. SAR studies reveal that the electronic distribution on these rings dictates the binding affinity within the hydrophobic pocket of β-tubulin.

While the baseline N-benzyl-4-nitrobenzamide provides a rigid, electron-deficient core, substituting the nitro group for a hydrogen or methoxy group, and introducing a 3-methoxy substitution on the N-benzyl ring , drastically enhances the molecule's ability to anchor into the colchicine site via Van der Waals interactions and hydrogen bonding[2].

Comparative Performance Data

The table below compares the antiproliferative and tubulin inhibitory performance of various N-benzylbenzamide derivatives against the industry-standard CBSI, Colchicine.

Compound / AlternativeR1 (N-benzyl)R2 (benzamide)A549 IC₅₀ (nM)HeLa IC₅₀ (nM)Tubulin Inhibition IC₅₀ (µM)
Colchicine (Standard) --10 ± 1.115 ± 1.21.5 ± 0.2
Compound 20a HH45 ± 3.161 ± 5.2>40
Compound 20b 3-OCH₃H15 ± 1.227 ± 2.12.1 ± 0.1
Compound 20c 4-OCH₃H35 ± 2.849 ± 4.115.3 ± 1.2
N-benzyl-4-nitrobenzamide H4-NO₂>100>100>40

Data synthesis indicates that while the raw 4-nitrobenzamide scaffold lacks potency, shifting to a 3-methoxy-N-benzyl configuration (Compound 20b) yields low-nanomolar efficacy comparable to Colchicine[2].

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

To ensure reproducibility, this protocol is designed as a self-validating system relying on the fluorescence enhancement of a fluorophore incorporated into polymerizing microtubules.

  • Reagent Preparation: Prepare a tubulin reaction mix containing 3 mg/mL porcine brain tubulin, 1 mM GTP, and 20% glycerol in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with a fluorescent reporter (e.g., DAPI).

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area black plate, add 5 µL of the test compound (diluted in 10% DMSO/PEM buffer) to achieve final concentrations ranging from 0.1 µM to 50 µM.

  • Validation Controls: Add 5 µL of 10% DMSO as the negative (vehicle) control and 5 µL of Colchicine (3 µM final) as the positive control. Self-Validation: The assay is only valid if the DMSO control shows a standard sigmoidal polymerization curve and Colchicine completely flattens the curve.

  • Reaction Initiation: Rapidly add 45 µL of the tubulin reaction mix to all wells using a multichannel pipette.

  • Kinetic Reading: Immediately place the plate in a microplate reader set to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax (maximum slope) of the polymerization phase for each well. Determine the IC₅₀ by plotting Vmax against the log of the compound concentration.

Mechanistic Pathway Visualization

TubulinPathway NBB N-Benzylbenzamide Derivative Tubulin β-Tubulin (Colchicine Site) NBB->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization Arrest G2/M Phase Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of N-benzylbenzamide derivatives inhibiting tubulin polymerization.

The Scaffold in Metabolic Syndrome: Dual sEH / PPARγ Modulators

Metabolic Syndrome (MetS) requires multi-target therapeutic strategies. Soluble epoxide hydrolase (sEH) inhibitors reduce inflammation by stabilizing epoxyeicosatrienoic acids (EETs), while Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists sensitize cells to insulin[3].

Causality & Structural Design

Designing a dual modulator requires merging two distinct pharmacophores. Classical PPARγ agonists (like Rosiglitazone) rely on an acidic headgroup to interact with Helix 12 of the receptor. However, SAR studies demonstrated that the benzylamide moiety of the N-benzylbenzamide scaffold can perfectly replace this acidic headgroup while retaining full agonist properties[4].

Simultaneously, the amide linker of the scaffold acts as an epoxide mimetic, satisfying the structural requirements for sEH inhibition (which typically requires a urea or amide core)[4]. By utilizing an ortho-trifluoromethylbenzyl substitution, researchers maximized sEH inhibitory activity and metabolic stability[4].

Comparative Performance Data

The table below contrasts the dual-action N-benzylbenzamide derivative against highly selective, single-target industry standards.

CompoundsEH IC₅₀ (µM)PPARγ EC₅₀ (µM)Target Profile
t-AUCB (Standard) 0.002>10Selective sEH Inhibitor
Rosiglitazone (Standard) >100.1Selective PPARγ Agonist
Compound 14c (Merged Scaffold) 0.30.3Balanced Dual Modulator

While Compound 14c does not match the absolute potency of t-AUCB for sEH, its perfectly balanced sub-micromolar activity at both targets (0.3 µM) makes it an ideal pharmacological tool for MetS, avoiding the polypharmacy required when using selective agents[4].

Experimental Protocol: sEH Inhibition Assay

This protocol utilizes the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to quantify sEH activity.

  • Enzyme Preparation: Dilute recombinant human sEH enzyme in Bis-Tris buffer (25 mM Bis-Tris, 1 mg/mL BSA, pH 7.0) to a working concentration of 2 nM.

  • Inhibitor Incubation: In a 96-well black plate, combine 90 µL of the sEH enzyme solution with 5 µL of the N-benzylbenzamide test compound (dissolved in DMSO, yielding final concentrations from 1 nM to 10 µM). Incubate at room temperature for 15 minutes to allow for target engagement.

  • Validation Controls: Include wells with 5 µL DMSO (100% enzyme activity) and wells with 5 µL t-AUCB (1 µM final, 0% enzyme activity). Self-Validation: The signal-to-background ratio between the DMSO control and the t-AUCB control must be ≥ 5.0 to proceed with IC₅₀ calculation.

  • Substrate Addition: Add 5 µL of PHOME substrate (final concentration 50 µM) to all wells to initiate the reaction.

  • Fluorescence Measurement: Incubate for 30 minutes at room temperature in the dark. Measure the fluorescence of the highly fluorescent 6-methoxy-2-naphthaldehyde product using a microplate reader (Ex: 330 nm / Em: 465 nm).

  • Data Analysis: Normalize the fluorescence data against the controls and fit the dose-response curve using non-linear regression to determine the IC₅₀.

Mechanistic Pathway Visualization

DualPathway Scaffold Merged N-Benzylbenzamide Scaffold sEH sEH Inhibition Scaffold->sEH PPAR PPARγ Activation Scaffold->PPAR EETs ↑ EETs Levels sEH->EETs Insulin ↑ Insulin Sensitivity PPAR->Insulin MetS Resolution of Metabolic Syndrome EETs->MetS Insulin->MetS

Dual modulation of sEH and PPARγ pathways by the merged scaffold.

Conclusion

The N-benzyl-4-nitrobenzamide scaffold and its derivatives transcend the role of simple chemical intermediates. As demonstrated by comparative SAR studies, highly specific structural modifications—such as 3-methoxy substitutions for tubulin inhibition or ortho-trifluoromethylbenzyl adaptations for dual sEH/PPARγ modulation—allow this single core to effectively compete with established, single-target therapeutics. By understanding the causality between these structural tweaks and their biological targets, drug development professionals can leverage this privileged scaffold to engineer next-generation therapeutics.

References
  • Zhu, H., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316.[Link]

  • Blöcher, R., et al. (2016). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 59(1), 61–81.[Link]

Sources

Comparative

Comparative Analysis of the Synthetic Routes to N-Benzyl-4-nitrobenzamide: A Technical Guide

Executive Summary The synthesis of N-benzyl-4-nitrobenzamide represents a classic challenge in organic chemistry: coupling an electron-deficient aromatic system with an aliphatic amine. The strong electron-withdrawing na...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-benzyl-4-nitrobenzamide represents a classic challenge in organic chemistry: coupling an electron-deficient aromatic system with an aliphatic amine. The strong electron-withdrawing nature of the para-nitro group reduces the nucleophilicity of the carbonyl carbon in the unactivated state, making direct amidation kinetically unfavorable.

As a Senior Application Scientist, I have evaluated numerous methodologies to overcome this barrier. This guide provides an objective, data-driven comparison of three distinct synthetic routes: the pharmaceutical gold-standard EDC/HOBt coupling , a green heterogeneous catalysis (SBA-15) approach, and a novel oxidative amidation strategy. By understanding the mechanistic causality behind each route, researchers can select the optimal protocol based on their specific constraints—be it library generation, process scale-up, or late-stage functionalization.

Mechanistic Pathway Visualization

G Start1 4-Nitrobenzoic Acid + Benzylamine EDC Route A: EDC/HOBt Activation of Carboxyl Group Start1->EDC SBA Route B: SBA-15 Silica Direct Thermal Amidation Start1->SBA Start2 4-Nitrobenzaldehyde + Benzylamine Ox Route C: Oxone/KBr Oxidative Amidation Start2->Ox Int1 O-Acylisourea / Active Ester EDC->Int1 Int2 Silanol-Stabilized Transition State SBA->Int2 Int3 Acyl Diazene Intermediate Ox->Int3 Product N-Benzyl-4-nitrobenzamide Int1->Product Int2->Product Int3->Product

Mechanistic pathways for the synthesis of N-benzyl-4-nitrobenzamide via three distinct routes.

Comparative Route Analysis

Route A: Traditional Carbodiimide Coupling (EDC/HOBt)

Overview: The most reliable method for medicinal chemistry library synthesis, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) [1]. Causality & Logic: EDC activates the carboxylic acid to form an O-acylisourea. However, with electron-deficient substrates like 4-nitrobenzoic acid, this intermediate is highly prone to a detrimental [1,3]-sigmatropic rearrangement, forming an unreactive N-acylurea dead-end. The addition of HOBt is mechanistically critical; its highly nucleophilic nitrogen rapidly intercepts the O-acylisourea to form a stable, yet highly reactive, OBt-active ester. This ester undergoes smooth nucleophilic attack by benzylamine. The water-soluble nature of EDC and its urea byproduct ensures a streamlined purification process.

Route B: Green Heterogeneous Catalysis (Mesoporous Silica SBA-15)

Overview: A highly sustainable, atom-economical approach documented by , utilizing equimolar amounts of starting materials without hazardous coupling reagents[1]. Causality & Logic: Direct thermal amidation typically requires extreme temperatures (>160 °C) to overcome the stable ammonium carboxylate salt intermediate. Mesoporous silica SBA-15 bypasses this thermal barrier. Its highly ordered pore structure is lined with weakly acidic silanol groups that act as a heterogeneous Brønsted acid network. These silanols activate the carbonyl carbon while the uniform mesopores physically confine the reactants, drastically increasing their effective molarity. Continuous removal of water (the sole byproduct) via a Dean-Stark apparatus drives the thermodynamic equilibrium toward the amide.

Route C: One-Pot Oxidative Amidation of Aldehydes

Overview: A novel redox-neutral approach developed by that bypasses the carboxylic acid entirely, starting from 4-nitrobenzaldehyde[2]. Causality & Logic: This route is strategically vital for late-stage functionalization where aldehydes are more accessible than acids. The aldehyde is condensed with 2-nitrophenylhydrazine to form a hydrazone. Upon treatment with an Oxone/KBr system, the hydrazone is oxidized in situ to a highly electrophilic acyl diazene species (initially thought to be a nitrile imine). Benzylamine rapidly traps this transient intermediate. While the overall yield is lower, it provides orthogonal reactivity to standard peptide coupling conditions.

Quantitative Comparison Matrix

ParameterRoute A: EDC/HOBtRoute B: SBA-15 CatalysisRoute C: Oxidative Amidation
Precursor 4-Nitrobenzoic Acid4-Nitrobenzoic Acid4-Nitrobenzaldehyde
Key Reagents EDC·HCl, HOBtSBA-15 (Heterogeneous)2-Nitrophenylhydrazine, Oxone, KBr
Solvent DMFm-XyleneDMF
Reaction Conditions Room Temp, 12–16 hReflux (139 °C), 24 h0 °C to 50 °C, 4.5 h total
Reported Yield 90–92% 78% 40%
Atom Economy Low (Generates urea/HOBt waste)High (Water is the only byproduct)Low (Generates sulfate waste)
Scalability Excellent (Standard in pharma)Good (Catalyst is recyclable)Moderate (Complex one-pot system)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating physical checkpoints that confirm mechanistic progression.

Protocol A: EDC/HOBt Coupling
  • Activation: Dissolve 4-nitrobenzoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (2.0 mL) under an inert atmosphere. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at room temperature for 30 minutes.

    • Validation Checkpoint: A slight color change (often pale yellow) indicates the formation of the OBt-active ester.

  • Amidation: Add benzylamine (1.1 eq) dropwise. Stir at room temperature for 12–16 hours.

  • Quench & Precipitation: Pour the reaction mixture into 15 mL of ice-cold water. Stir vigorously for 30 minutes.

    • Validation Checkpoint: Immediate precipitation of a solid confirms product formation. If an oil forms, the active ester has not fully converted; continue stirring.

  • Purification: Filter the solid and wash sequentially with cold water (to remove EDC-urea) and cold 5% NaHCO₃ (to remove unreacted acid and HOBt). Dry under vacuum to yield pure N-benzyl-4-nitrobenzamide.

Protocol B: SBA-15 Catalyzed Direct Amidation
  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap, combine 4-nitrobenzoic acid (3.0 mmol) and benzylamine (3.0 mmol) in anhydrous m-xylene (15 mL).

  • Catalysis: Add SBA-15 catalyst (100 mg).

  • Reflux: Heat the mixture to vigorous reflux (139 °C) for 24 hours.

    • Validation Checkpoint: The accumulation of water droplets in the Dean-Stark trap physically validates that the condensation reaction is proceeding. Failure to observe water indicates the reaction is stalled at the ammonium salt stage.

  • Isolation: Cool to room temperature, filter the mixture to recover the SBA-15 catalyst, and concentrate the filtrate under reduced pressure. Purify via short-pad silica gel chromatography.

Protocol C: Oxidative Amidation via Acyl Diazene
  • Hydrazone Formation: To a stirred solution of 2-nitrophenylhydrazine hydrochloride (1.00 mmol) in DMF (6 mL), add 4-nitrobenzaldehyde (1.10 mmol). Stir at room temperature for 30 minutes.

  • Oxidation: Cool the mixture strictly to 0 °C. Simultaneously add KBr (2.00 mmol), Oxone (3.00 mmol), and K₂CO₃ (5.00 mmol). Stir at 0 °C for 5 minutes, then warm to 50 °C and stir for 2 hours.

    • Validation Checkpoint: A distinct color shift and effervescence upon the addition of the oxidative cocktail confirms the generation of the transient acyl diazene intermediate.

  • Trapping: Add benzylamine (5.00 mmol) and stir at 50 °C for an additional 2 hours.

  • Workup: Dilute with ethyl acetate, wash with 1M HCl, 1M NaOH, and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography (10–20% EtOAc in petroleum ether) to afford the orange solid product.

Selection Matrix & Strategic Recommendations

  • For High-Throughput Library Generation: Default to Route A (EDC/HOBt) . The mild conditions, near-quantitative yields, and simple precipitation workup make it the undisputed choice for rapid analogue synthesis.

  • For Process Chemistry & Scale-Up: Implement Route B (SBA-15) . The ability to use equimolar starting materials, the elimination of expensive/toxic coupling reagents, and the recyclability of the silica catalyst align perfectly with green chemistry mandates and cost-reduction strategies.

  • For Late-Stage Functionalization: Utilize Route C (Oxidative Amidation) . If your synthetic sequence naturally yields an aldehyde, this route saves two steps (oxidation to acid, followed by coupling) by directly converting the aldehyde to the amide in one pot.

References

  • Tamura, M., Murase, D., & Komura, K. (2015). "Direct Amide Synthesis from Equimolar Amounts of Carboxylic Acid and Amine Catalyzed by Mesoporous Silica SBA-15." Synthesis, 47(06), 769-776. URL:[Link]

  • Henry, M. C., Minty, L., Kwok, A. C. W., Elwood, J. M. L., Foulis, A. J., Pettinger, J., & Jamieson, C. (2024). "One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates." The Journal of Organic Chemistry, 89(11), 7913-7926. URL:[Link]

Sources

Validation

Efficacy of N-benzyl-4-nitrobenzamide Derivatives in Disease Models: A Comparative Guide

The N-benzyl-4-nitrobenzamide scaffold has emerged as a promising framework in medicinal chemistry, leading to the development of various derivatives with significant therapeutic potential across a spectrum of diseases....

Author: BenchChem Technical Support Team. Date: March 2026

The N-benzyl-4-nitrobenzamide scaffold has emerged as a promising framework in medicinal chemistry, leading to the development of various derivatives with significant therapeutic potential across a spectrum of diseases. This guide provides a comprehensive comparison of the efficacy of these derivatives in various disease models, supported by experimental data and detailed methodologies. We will delve into their applications in oncology, neurodegenerative disorders, and infectious diseases, offering researchers and drug development professionals a thorough understanding of their comparative performance.

Introduction to N-benzyl-4-nitrobenzamide Derivatives

N-benzyl-4-nitrobenzamide is an organic compound featuring a benzamide structure substituted with a nitro group at the para position and a benzyl group at the nitrogen atom.[1] This core structure has been the subject of extensive research, with modifications leading to derivatives exhibiting a range of biological activities, including antimicrobial and enzymatic interactions.[1] The versatility of this scaffold allows for the fine-tuning of its pharmacological properties, making it a valuable starting point for the development of novel therapeutic agents.

Comparative Efficacy in Oncology

N-benzylbenzamide derivatives have shown significant promise as antitumor agents, with a primary mechanism of action being the inhibition of tubulin polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Tubulin Polymerization Inhibitors

A series of novel N-benzylbenzamide derivatives were designed and synthesized as tubulin polymerization inhibitors. Among these, compound 20b exhibited remarkable antiproliferative activities against several cancer cell lines, with IC50 values ranging from 12 to 27 nM.[2] Mechanism studies confirmed that 20b binds to the colchicine binding site on tubulin and displays potent anti-vascular activity.[2] To improve its in vivo applicability, a corresponding disodium phosphate prodrug, 20b-P , was developed, which demonstrated an excellent safety profile and significant tumor growth inhibition in a liver cancer cell H22 allograft mouse model.[2]

Table 1: In Vitro Anti-proliferative Activity of Compound 20b [2]

Cell LineCancer TypeIC50 (nM)
HCT-116Colon Cancer15 ± 2
A549Lung Cancer18 ± 3
HeLaCervical Cancer12 ± 1
MCF-7Breast Cancer27 ± 4

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines the procedure to assess the inhibitory effect of N-benzylbenzamide derivatives on tubulin polymerization.

  • Reagent Preparation:

    • Tubulin protein (porcine brain, >99% pure) is reconstituted in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Test compounds (e.g., 20b) are dissolved in DMSO to create stock solutions and then diluted to final concentrations in G-PEM buffer.

  • Assay Procedure:

    • A solution of tubulin (final concentration 2 mg/mL) is mixed with the test compounds or vehicle control in a 96-well plate.

    • The plate is incubated at 37°C to initiate polymerization.

    • The change in absorbance at 340 nm is monitored over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • The rate of polymerization is calculated from the linear phase of the absorbance curve.

    • The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is determined by plotting the percentage of inhibition against the compound concentration.

Mechanism of Action: Tubulin Polymerization Inhibition

The following diagram illustrates the mechanism by which N-benzylbenzamide derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Cell Cycle Progression Cell Cycle Progression Mitotic Spindle Formation->Cell Cycle Progression Disruption Apoptosis Apoptosis Cell Cycle Progression->Apoptosis Induction N-benzylbenzamide Derivative (e.g., 20b) N-benzylbenzamide Derivative (e.g., 20b) N-benzylbenzamide Derivative (e.g., 20b)->Tubulin Dimers

Caption: Mechanism of tubulin polymerization inhibition by N-benzylbenzamide derivatives.

Comparative Efficacy in Alzheimer's Disease

Certain N-benzyl benzamide derivatives have been identified as selective and potent inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[3]

Butyrylcholinesterase (BChE) Inhibitors

A study reported a series of N-benzyl benzamide derivatives as selective sub-nanomolar inhibitors of BChE, with IC50 values ranging from picomolar to nanomolar.[3] Two promising compounds, S11-1014 and S11-1033 , demonstrated neuroprotective effects and a marked therapeutic effect against cognitive impairment in an Aβ1-42-induced mouse model of Alzheimer's disease.[3] The in vivo efficacy of these compounds at a dose of 0.5 mg/kg was comparable to the standard drug rivastigmine at 1 mg/kg.[3]

Table 2: In Vitro and In Vivo Efficacy of BChE Inhibitors [3]

CompoundBChE IC50 (nM)In Vivo ModelDose (mg/kg)Therapeutic Effect
S11-1014< 1Aβ1-42 induced cognitive impairment0.5Marked improvement in cognitive function
S11-1033< 1Aβ1-42 induced cognitive impairment0.5Marked improvement in cognitive function
Rivastigmine-Aβ1-42 induced cognitive impairment1.0Marked improvement in cognitive function

Experimental Protocol: In Vivo Assessment of Cognitive Function (Morris Water Maze)

This protocol describes a standard behavioral test to evaluate spatial learning and memory in a mouse model of Alzheimer's disease.

  • Animal Model:

    • Mice with cognitive impairment induced by intracerebroventricular injection of Aβ1-42 peptide are used.

  • Apparatus:

    • A circular pool (120 cm in diameter) filled with opaque water is used. A hidden platform is submerged 1 cm below the water surface in one quadrant.

  • Training Phase:

    • Mice are trained to find the hidden platform over several days (e.g., 5 consecutive days). Each mouse undergoes four trials per day.

    • The time taken to find the platform (escape latency) and the swimming path are recorded.

  • Probe Trial:

    • On the day after the last training session, the platform is removed, and each mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is measured.

  • Data Analysis:

    • Escape latencies during training and the time spent in the target quadrant during the probe trial are compared between treatment groups (vehicle, S11-1014, S11-1033, rivastigmine).

Comparative Efficacy in Infectious Diseases

Derivatives of N-benzyl-4-nitrobenzamide have also demonstrated significant potential as antimicrobial and antitubercular agents.

Antimicrobial Activity

A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities.[4] These compounds showed a broad spectrum of activity against various microorganisms.[4] Notably, benzamide derivative 1d exhibited the greatest activity against drug-resistant Bacillus subtilis, B. subtilis, and Staphylococcus aureus, with MIC values of 1.95, 3.9, and 7.8 µg/mL, respectively.[4]

Table 3: Minimum Inhibitory Concentration (MIC) of Antimicrobial Derivatives [4]

CompoundS. aureus (µg/mL)B. subtilis (µg/mL)Drug-Resistant B. subtilis (µg/mL)
1d7.83.91.95
Antitubercular Activity

By opening the thiazinone ring of the antitubercular drug candidate PBTZ169, a series of N-benzyl 3,5-dinitrobenzamides were identified as potent anti-TB agents.[5] Compounds D5, D6, D7, and D12 displayed excellent in vitro activity against the drug-susceptible Mycobacterium tuberculosis H37Rv strain (MIC: 0.0625 µg/mL) and clinically isolated multidrug-resistant strains.[5] Compound D6 also showed an acceptable safety profile and better pharmacokinetic properties compared to PBTZ169.[5]

Table 4: In Vitro Antitubercular Activity [5]

CompoundM. tuberculosis H37Rv MIC (µg/mL)
D50.0625
D60.0625
D70.0625
D120.0625

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This protocol is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

  • Culture Preparation:

    • M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Assay Procedure:

    • The test compounds are serially diluted in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • The plates are incubated at 37°C for 7 days.

    • Alamar Blue reagent is added to each well, and the plates are incubated for another 24 hours.

  • Data Analysis:

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., inhibits bacterial growth by >90%).[5]

Experimental Workflow: Screening for Novel Therapeutic Agents

The following diagram outlines a typical workflow for the screening and development of novel N-benzyl-4-nitrobenzamide derivatives.

Screening_Workflow Synthesis of Derivative Library Synthesis of Derivative Library In Vitro Screening In Vitro Screening Synthesis of Derivative Library->In Vitro Screening Primary Assays (e.g., MTT, MABA) Lead Compound Identification Lead Compound Identification In Vitro Screening->Lead Compound Identification Hit-to-Lead Optimization Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies Target Identification In Vivo Efficacy and Toxicity Testing In Vivo Efficacy and Toxicity Testing Mechanism of Action Studies->In Vivo Efficacy and Toxicity Testing Animal Models Preclinical Development Preclinical Development In Vivo Efficacy and Toxicity Testing->Preclinical Development Safety and PK/PD Studies

Caption: A typical workflow for the screening and development of novel benzamide derivatives.

Conclusion and Future Perspectives

N-benzyl-4-nitrobenzamide derivatives represent a versatile and promising class of compounds with demonstrated efficacy in various disease models. Their potential as anticancer, neuroprotective, and antimicrobial agents highlights the broad therapeutic applicability of this chemical scaffold. The structure-activity relationship studies discussed herein provide a solid foundation for the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. Future research should focus on lead optimization, in-depth mechanistic studies, and comprehensive preclinical evaluation to translate these promising findings into novel clinical therapies.

References

  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed.
  • Buy N-benzyl-4-nitrobenzamide | 2585-26-4 - Smolecule.
  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed.
  • Confirming the in vivo efficacy of "Benzamide, N-benzoyl-N-(phenylmethyl)-" - Benchchem.
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed.
  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-benzyl-4-nitrobenzamide for Laboratory Professionals

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management of chemical waste is not mer...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of N-benzyl-4-nitrobenzamide, grounded in established safety principles for nitroaromatic compounds. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and in full compliance with safety standards.

While a specific, comprehensive Safety Data Sheet (SDS) for N-benzyl-4-nitrobenzamide is not widely available, its structural features—a benzamide core with a nitro group—allow us to establish a robust disposal plan based on data from analogous compounds like 4-Nitrobenzamide and general guidelines for nitro compounds.[1][2] This approach ensures a high margin of safety.

Hazard Assessment and Chemical Profile

The first step in any disposal procedure is to understand the material's intrinsic properties and potential hazards. N-benzyl-4-nitrobenzamide is an organic solid belonging to the benzamide and nitro compound classes.[3] Its hazard profile is inferred from these functional groups and data on similar molecules.

PropertyValue / InformationSource
Chemical Formula C₁₄H₁₂N₂O₃[3]
Molecular Weight 256.26 g/mol [3]
Appearance Solid (Assumed)[4]
Inferred Hazards - Harmful if swallowed. - Causes skin irritation. - Causes serious eye irritation. - May cause respiratory irritation.[1][5]
Reactivity Profile - Incompatible with strong bases, amines, and oxidizing/reducing agents. - Thermal decomposition may produce toxic nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[1][6]
Environmental Hazard Should not be released into the environment. Aromatic nitro compounds can be harmful to aquatic life.[1]

Given its classification as a nitro compound, N-benzyl-4-nitrobenzamide waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[6] Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste. [6][7]

Personal Protective Equipment (PPE) and Safety Controls

Before handling N-benzyl-4-nitrobenzamide for disposal, a hierarchy of controls must be in place.

  • Engineering Controls : All handling and packaging of N-benzyl-4-nitrobenzamide waste should be performed within a certified chemical fume hood to minimize the risk of inhalation.[6] An eyewash station and safety shower must be readily accessible.[1]

  • Personal Protective Equipment (PPE) : The minimum required PPE for handling this waste includes:

    • Gloves : Chemical-resistant nitrile gloves.[7] Always inspect gloves before use and use proper removal technique to avoid skin contact.

    • Eye Protection : Safety glasses with side shields or chemical safety goggles.[1][7]

    • Protective Clothing : A standard laboratory coat.[7]

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental and dangerous reactions within a waste container.

Step-by-Step Collection Procedure:

  • Designate a Waste Container : Select a wide-mouth, sealable container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must be in good condition, with no cracks or residue on the exterior.

  • Label the Container : Before adding any waste, affix a hazardous waste label. The label must clearly state:

    • The full chemical name: "N-benzyl-4-nitrobenzamide"

    • The words "Hazardous Waste"

    • Associated hazards (e.g., "Irritant," "Toxic")[1]

  • Collect Solid Waste : Carefully transfer solid N-benzyl-4-nitrobenzamide waste and any weighing papers or contaminated materials (e.g., pipette tips) directly into the labeled container. Avoid generating dust.[1]

  • Collect Contaminated Labware : Disposable items heavily contaminated with the compound should be placed in the designated solid waste container. Grossly contaminated, non-disposable glassware should be decontaminated with a suitable solvent (e.g., ethanol or isopropanol), and the rinsate collected as hazardous liquid waste.

  • Keep Container Closed : The waste container must be securely sealed at all times, except when adding waste.

  • Store Appropriately : Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space away from incompatible materials, particularly strong bases and oxidizing agents.[1][6]

  • Arrange for Disposal : Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7]

cluster_workflow Waste Disposal Decision Workflow start Generate N-benzyl-4-nitrobenzamide Waste q_type What is the waste form? start->q_type solid Solid Waste (Powder, Residue) q_type->solid Solid contaminated Contaminated Disposables (Gloves, Weigh Paper) q_type->contaminated Disposables liquid Contaminated Solvent (Rinsate) q_type->liquid Liquid container_solid Place in labeled solid hazardous waste container. solid->container_solid contaminated->container_solid container_liquid Place in labeled liquid hazardous waste container (non-halogenated). liquid->container_liquid store Securely seal container and move to Satellite Accumulation Area. container_solid->store container_liquid->store end Contact EHS for Pickup store->end cluster_spill Spill Response Protocol spill Spill Occurs alert Alert personnel & secure area spill->alert ppe Don appropriate PPE alert->ppe contain Cover with non-combustible absorbent (e.g., Sand) ppe->contain collect Carefully sweep mixture into labeled hazardous waste container contain->collect decon Decontaminate surface with - Solvent wipe - Soap & Water collect->decon dispose Dispose of all cleanup materials as hazardous waste decon->dispose report Report incident to Supervisor and EHS dispose->report

Fig 2. Step-by-step workflow for managing a spill of N-benzyl-4-nitrobenzamide.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347074, N-benzyl-4-nitrobenzamide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Alabama. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-benzyl-4-nitrobenzamide (C14H12N2O3). Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling N-benzyl-4-nitrobenzamide: From Hazard Assessment to Disposal

This document moves beyond a simple checklist. It explains the causality behind each recommendation, empowering you, the researcher, to make informed safety decisions and foster a culture of proactive risk management in...

Author: BenchChem Technical Support Team. Date: March 2026

This document moves beyond a simple checklist. It explains the causality behind each recommendation, empowering you, the researcher, to make informed safety decisions and foster a culture of proactive risk management in the laboratory.

Hazard Analysis: A Structurally-Informed Risk Assessment

The safety profile of N-benzyl-4-nitrobenzamide can be inferred from its two primary functional components. This analog approach is a cornerstone of chemical safety for new chemical entities.

  • The Nitroaromatic Moiety (4-Nitrobenzoyl Group): This group is the primary driver of the compound's potential toxicity and energy content. Nitroaromatic compounds are known for several hazards:

    • Toxicity: Many nitroaromatics are toxic and can be readily absorbed through the skin, inhalation, or ingestion. Analogs like 4-Nitrobenzamide are classified as toxic if swallowed, in contact with skin, or inhaled, causing damage to organs through prolonged or repeated exposure.[1][2]

    • Flammability & Reactivity: The nitro group is an oxidizing functional group which can significantly increase the flammability of the molecule. Nitro compounds can be reactive and may decompose with shock, heat, or friction.[3] They are often incompatible with strong oxidizing agents, bases, and reducing agents.[2][4]

  • The Benzylamide Linkage: The amide portion of the molecule, while generally less hazardous than the nitro group, contributes to its potential as an irritant.

    • Irritation: Similar benzamides are known to cause skin and serious eye irritation.[2][5] Dust from the solid compound can also cause respiratory tract irritation.[2]

Based on this analysis, we must treat N-benzyl-4-nitrobenzamide as a hazardous substance with potential for toxicity and irritation, and handle it with appropriate engineering controls and personal protective equipment.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a requirement but a critical, evidence-based defense system tailored to the identified hazards. The following table summarizes the minimum required PPE for handling N-benzyl-4-nitrobenzamide.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles: Protect against splashes and dust ingress.[6][7] Face Shield: Worn over goggles, it provides a secondary layer of protection for the entire face from splashes during transfers of solutions or unexpected energetic reactions.[8][9]
Hand Protection Chemical-Resistant GlovesNitrile Gloves (Double Gloving): Recommended for incidental contact. Provides good dexterity. Change immediately if contaminated.[6][10] Butyl or Neoprene Gloves: For extended handling, large quantities, or spill cleanup, as they offer superior resistance to aromatic compounds. Always consult the glove manufacturer's resistance guide.[11]
Body Protection Flame-Retardant Laboratory CoatA lab coat made of materials like Nomex or treated cotton is essential. Standard cotton/poly-cotton coats are flammable and offer insufficient protection against a compound containing a nitro group.[10] A chemical-resistant apron should be worn over the lab coat when handling significant quantities.
Respiratory Protection Engineering Controls / RespiratorPrimary: All handling of solid powder and solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][11] Secondary: If a fume hood is not feasible for a specific task (not recommended), a NIOSH-approved respirator with an N95 filter (for dust) or organic vapor cartridges would be required. Use of respirators necessitates enrollment in a formal respiratory protection program with fit testing.[10]
Foot Protection Closed-toe, Chemical-Resistant ShoesShoes must fully cover the foot to protect against spills and falling objects.[6]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety and experimental reproducibility. Engineering controls are the first and most critical line of defense.

Mandatory Engineering Controls
  • Chemical Fume Hood: All manipulations of N-benzyl-4-nitrobenzamide, including weighing, reconstitution, and transfers, must occur within a properly functioning chemical fume hood.

  • Safety Shower & Eyewash Station: Ensure that a safety shower and eyewash station are unobstructed and readily accessible within a 10-second travel distance from the workstation.[2][5]

Standard Handling Workflow

The following protocol outlines the safe handling of the compound from receipt to reaction.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Reaction a Acclimate Container to Room Temperature b Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) a->b c Weigh Solid Compound onto Weigh Paper or into a Vial b->c d Transfer Solid to Reaction Vessel c->d e Add Solvent and Initiate Reaction d->e f Quench Reaction & Workup (Inside Fume Hood) e->f g Segregate Waste into Labeled Containers f->g h Decontaminate Glassware & Work Surface g->h

Caption: Standard workflow for handling N-benzyl-4-nitrobenzamide.

First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink a glass of water. Call a physician or poison control center immediately.[1][8]

Spill and Disposal Management

A prepared response to accidents and a clear disposal plan are non-negotiable aspects of laboratory safety.

Emergency Spill Response

In case of a spill, follow this procedure immediately.

G spill Spill Detected! alert Alert personnel and evacuate area if necessary spill->alert ppe Don appropriate PPE (respirator, heavy gloves, etc.) alert->ppe contain Contain the spill with a non-combustible absorbent (e.g., sand, vermiculite) ppe->contain collect Carefully collect absorbed material and spilled solid into a labeled hazardous waste container contain->collect decon Decontaminate the area with soap and water collect->decon dispose Dispose of all contaminated materials as hazardous waste decon->dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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